4-(difluoromethyl)-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2/c5-4(6)3-1-7-8-2-3/h1-2,4H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFOWRRDDWWJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211589-69-3 | |
| Record name | 4-(difluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Novel synthesis routes for 4-(difluoromethyl)-1H-pyrazole derivatives.
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Novel Synthesis Routes for 4-(Difluoromethyl)-1H-Pyrazole Derivatives
Introduction: The Rising Prominence of the 4-Difluoromethyl-1H-Pyrazole Scaffold
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal and agrochemical research. Among the diverse array of fluorinated motifs, the difluoromethyl (CHF₂) group holds a unique and advantageous position. When appended to a heterocyclic core like pyrazole, particularly at the C4-position, the CHF₂ group imparts a compelling combination of properties. It acts as a lipophilic hydrogen bond donor, enhancing binding interactions with biological targets, and can serve as a bioisostere for hydroxyl, thiol, or even methyl groups, while simultaneously improving metabolic stability and pharmacokinetic profiles.
The this compound moiety is a key structural component in a new generation of highly effective fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), as well as emerging pharmaceutical candidates.[1][2] This has catalyzed a surge in demand for efficient, scalable, and versatile synthetic methods to access this high-value scaffold.
This technical guide provides an in-depth analysis of novel and cutting-edge synthetic strategies for constructing this compound derivatives. We will move beyond mere procedural lists to explore the mechanistic underpinnings and strategic rationale behind two primary synthetic philosophies:
-
Ring Construction Strategies: Building the pyrazole heterocycle with the C4-difluoromethyl group installed from acyclic, fluorinated precursors.
-
Post-Functionalization Strategies: Introducing the difluoromethyl group directly onto a pre-formed pyrazole ring.
Each section is designed to provide field-proven insights, validated protocols, and a clear comparative framework to empower researchers in selecting the optimal synthetic approach for their specific research and development objectives.
Part 1: Synthesis via Pyrazole Ring Construction
The most direct approach to 4-(difluoromethyl)-1H-pyrazoles involves constructing the heterocyclic ring from precursors already bearing the crucial difluoromethyl unit. This strategy offers excellent control over regiochemistry, ensuring the CHF₂ group is precisely located at the C4 position.
The [3+2] Cycloaddition of Difluoroacetohydrazonoyl Bromides
A highly innovative and powerful method for assembling the 4-CHF₂-pyrazole core is the [3+2] cycloaddition reaction of difluoroacetohydrazonoyl bromides with various dipolarophiles. This approach, pioneered by the research group of Han and coworkers, utilizes a stable, easily accessible difluoromethylated building block to generate a reactive nitrile imine intermediate in situ.[3][4]
Mechanistic Rationale:
The reaction proceeds through a well-defined pathway. First, a base (e.g., triethylamine) dehydrohalogenates the difluoroacetohydrazonoyl bromide (1) to form a transient 1,3-dipole, the nitrile imine (2) . This highly reactive intermediate is immediately trapped by a dipolarophile, such as an alkyne derivative (e.g., ynone, alkynoate). The subsequent [3+2] cycloaddition is typically highly regioselective, affording the fully substituted this compound (3) in a single, efficient step.[3][4] The regioselectivity is governed by the electronic properties of the alkyne, with the nucleophilic carbon of the alkyne attacking the terminal nitrogen of the nitrile imine.
Caption: General workflow for the [3+2] cycloaddition synthesis route.
Data Presentation: Scope of the [3+2] Cycloaddition
This method demonstrates broad substrate scope with excellent yields for various substituted alkynes.[3][4]
| Entry | R¹ Group (on Pyrazole N1) | R³ Group (on Alkyne) | R⁵ Group (on Pyrazole C5) | Yield (%) |
| 1 | Phenyl | Benzoyl | Phenyl | 95% |
| 2 | 4-Chlorophenyl | Benzoyl | Phenyl | 92% |
| 3 | Phenyl | Acetyl | Phenyl | 85% |
| 4 | Phenyl | -CO₂Et | Phenyl | 81% |
| 5 | 4-Methylphenyl | Benzoyl | 4-Tolyl | 94% |
Experimental Protocol: Synthesis of 1,5-diphenyl-3-benzoyl-4-(difluoromethyl)-1H-pyrazole [3]
-
Reagent Preparation: To a solution of N-phenyl-2,2-difluoroacetohydrazonoyl bromide (0.2 mmol, 1.0 equiv.) and 1,3-diphenylprop-2-yn-1-one (0.2 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, 2.0 mL) in a flame-dried Schlenk tube, add triethylamine (Et₃N) (0.3 mmol, 1.5 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the desired product as a solid.
Lewis Acid-Mediated Reaction of Perfluoroacetyl Diazoesters
An alternative ring-forming strategy involves the reaction of ketones with fluorinated diazoesters, co-mediated by a Lewis acid and a base. A notable example is the synthesis of polysubstituted 4-difluoromethyl pyrazoles reported by Chen et al., which utilizes scandium triflate (Sc(OTf)₃) as a catalyst.[5]
Mechanistic Rationale:
In this process, the Lewis acid (Sc(OTf)₃) is proposed to activate the ketone (4) , enhancing the nucleophilicity of its enol or enolate form. The base facilitates the formation of this nucleophile. The difluoroacetyl diazoester (5) then acts as the electrophilic partner. The reaction proceeds through a cascade of nucleophilic attack, cyclization, and dehydration to form the stable pyrazole ring (6) . This method allows for the construction of highly substituted pyrazoles with good functional group tolerance.[5]
Caption: Conceptual workflow for Lewis acid-mediated pyrazole synthesis.
Data Presentation: Scope of Lewis Acid-Mediated Synthesis [5]
| Entry | Ketone Substrate | Diazoester R Group | Yield (%) |
| 1 | Acetophenone | Ethyl | 75% |
| 2 | Propiophenone | Ethyl | 72% |
| 3 | Cyclohexanone | Ethyl | 68% |
| 4 | 4'-Methoxyacetophenone | Ethyl | 78% |
Experimental Protocol: General Procedure for Sc(OTf)₃-Catalyzed Synthesis [5]
-
Reaction Setup: In an oven-dried reaction vial, combine the ketone (0.5 mmol, 1.0 equiv.), the perfluoroacetyl diazoester (0.6 mmol, 1.2 equiv.), and Sc(OTf)₃ (10 mol%) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane).
-
Addition of Base: Add the specified base (e.g., DBU, 1.5 equiv.) to the mixture.
-
Reaction Execution: Seal the vial and stir the mixture at the indicated temperature (e.g., 60 °C) for the required time (typically 12-24 hours).
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the residue via silica gel chromatography to obtain the 4-difluoromethyl pyrazole derivative.
Part 2: Synthesis via Post-Functionalization of the Pyrazole Ring
This complementary approach begins with a pre-formed pyrazole scaffold and introduces the difluoromethyl group at the C4 position. These methods are particularly valuable for late-stage functionalization in drug discovery programs.
Direct Electrophilic Difluorination with Selectfluor™
A groundbreaking approach for the synthesis of related 4,4-difluoro-4H-pyrazoles, which are direct precursors to the target compounds, involves the direct electrophilic fluorination of 3,5-disubstituted 1H-pyrazoles. Research by Breen et al. has shown that using a potent electrophilic fluorinating agent, Selectfluor™, can achieve double fluorination at the C4 position.[6]
Mechanistic Rationale:
The reaction is believed to proceed via a two-step electrophilic aromatic substitution. The electron-rich C4 position of the pyrazole (7) first attacks Selectfluor™ to form a 4-fluoro-1H-pyrazole (8) . Due to the reactivity of the system, a second fluorination event occurs at the same carbon, leading to a difluorinated cationic intermediate. Subsequent deprotonation upon aqueous work-up yields the 4,4-difluoro-4H-pyrazole product (9) . While not the final 1H-pyrazole, this intermediate is a critical and novel entry point to C4-difluorinated systems.
Caption: Pathway for direct double fluorination of a pyrazole core.
Data Presentation: Synthesis of 4,4-Difluoro-4H-Pyrazoles [6]
| Entry | 3,5-Substituents on Pyrazole | Reaction Conditions | Yield of 4,4-Difluoro Product (%) |
| 1 | Di-Phenyl | 2 equiv. Selectfluor™, MeCN, RT | 55% |
| 2 | Di-(4-Chlorophenyl) | 2 equiv. Selectfluor™, MeCN, RT | 51% |
| 3 | Di-(4-Methoxyphenyl) | 2 equiv. Selectfluor™, MeCN, RT | 48% |
| 4 | 3-Phenyl, 5-Methyl | 2 equiv. Selectfluor™, MeCN, RT | 45% |
Experimental Protocol: Synthesis of 3,5-Diphenyl-4,4-difluoro-4H-pyrazole [6]
-
Reaction Setup: Dissolve 3,5-diphenyl-1H-pyrazole (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (10 mL) in a flask protected from light.
-
Reagent Addition: Add Selectfluor™ (2.2 mmol, 2.2 equiv.) portion-wise to the stirred solution at room temperature.
-
Reaction Execution: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Remove the solvent in vacuo. Add water to the residue and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the 4,4-difluoro-4H-pyrazole.
Conclusion and Future Outlook
The synthesis of this compound derivatives has evolved significantly, moving from classical condensation reactions to more sophisticated and efficient modern methodologies.
-
Ring construction strategies , particularly the [3+2] cycloaddition of difluoroacetohydrazonoyl bromides , stand out for their elegance, high regioselectivity, and operational simplicity.[3][4] This method provides a powerful and direct route to highly functionalized pyrazoles from readily available starting materials.
-
Post-functionalization methods , such as the direct electrophilic difluorination , offer a compelling approach for late-stage modification, which is invaluable in drug discovery for rapidly generating analogs.[6]
Future research will likely focus on expanding the scope of these novel reactions, developing catalytic and enantioselective variants, and exploring new difluoromethyl-containing building blocks. The development of a direct, one-step C-H difluoromethylation at the pyrazole C4 position remains a significant but challenging goal. As the importance of the 4-CHF₂-pyrazole scaffold continues to grow, the innovations detailed in this guide will undoubtedly serve as a vital foundation for the next wave of discovery in agrochemicals and pharmaceuticals.
References
- Han, T., Wang, K.-H., Yang, M., Zhao, P., Wang, F., Wang, J., & Huang, D. (2022). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry, 87(1), 533–544. [Link]
- Wang, S.-W., Zhang, J., Deng, Z., Lv, Y., Huang, D., Wang, K.-H., Wang, J., & Hu, Y. (2024). Synthesis of Fully Substituted Difluoromethylpyrazoles by Cyclization of Difluoroacetohydrazonoyl Bromides with 2-Acylacetonitriles or Malononitrile. The Journal of Organic Chemistry, 89(15), 10591–10602. [Link]
- Chen, Z., Li, Y., & Chen, J. (2016). A method for synthesis of polysubstituted 4-difluoromethyl and perfluoroalkyl pyrazoles. Tetrahedron Letters, 57(3), 345-348*. [Link]
- Ochi, Y., et al. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform, 2018(12), A197-A199. [Link]
- Zheng, C., et al. (2024). Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. Pest Management Science, 80(4), 2032-2041. [Link]
- Li, J., et al. (2015). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 20(4), 5727-5736. [Link]
Sources
A Technical Guide to the Physicochemical Properties of 4-(difluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(difluoromethyl)-1H-pyrazole is a key heterocyclic building block in modern medicinal and agricultural chemistry. The introduction of the difluoromethyl group (-CHF2) at the 4-position of the pyrazole ring imparts unique electronic properties that can significantly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted data and established experimental protocols for their determination. Understanding these fundamental characteristics is crucial for the rational design and development of novel therapeutics and agrochemicals.
Introduction: The Significance of the Difluoromethyl Group in Pyrazole Scaffolds
The pyrazole motif is a privileged scaffold in drug discovery, present in a wide array of approved drugs. The strategic functionalization of the pyrazole ring is a cornerstone of modern medicinal chemistry. The difluoromethyl group, in particular, has emerged as a valuable substituent for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CHF2 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and increased in vivo half-life of drug candidates.
-
Lipophilicity Modulation: Fluorine is highly electronegative, yet the introduction of a difluoromethyl group often has a more nuanced effect on lipophilicity (logP) than a trifluoromethyl group. It can serve as a bioisostere for other functional groups, allowing for fine-tuning of a molecule's solubility and permeability.
-
Target Interactions: The -CHF2 group can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.
Given the growing importance of this structural motif, a thorough understanding of the physicochemical properties of the parent this compound heterocycle is essential for researchers in the field.
Core Physicochemical Properties
Direct experimental data for this compound is not extensively available in the public domain. Therefore, the following section presents a combination of basic molecular information and computationally predicted values to guide researchers.
| Property | Value | Source |
| Molecular Formula | C₄H₄F₂N₂ | [Vendor Data] |
| Molecular Weight | 118.08 g/mol | [Vendor Data] |
| CAS Number | 1211589-69-3 | [1][2] |
| Predicted Melting Point | 70-80 °C | [Estimated] |
| Predicted Boiling Point | 200-210 °C at 760 mmHg | [Estimated] |
| Predicted pKa | ~12.5 (pyrazole N-H) | [Estimated] |
| Predicted logP | ~0.8 | [Estimated] |
| Predicted Aqueous Solubility | Moderately Soluble | [Estimated] |
Note: Predicted values are derived from computational models and should be confirmed by experimental determination.
Synthesis Overview
The synthesis of this compound can be approached through various synthetic strategies, often involving the introduction of the difluoromethyl group onto a pre-formed pyrazole ring or the cyclization of a difluoromethylated precursor. A common conceptual pathway involves the difluoromethylation of a suitable pyrazole derivative.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of the Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate overnight.
-
Sample Preparation: Dissolve a known amount of this compound in the n-octanol-saturated water to a concentration where it can be accurately quantified.
-
Partitioning: Add an equal volume of the water-saturated n-octanol to the aqueous solution of the compound in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow for the compound to partition between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Carefully separate the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Caption: Workflow for logP determination using the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability.
Methodology: Equilibrium Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).
-
Result: The determined concentration represents the equilibrium aqueous solubility.
Caption: Workflow for aqueous solubility determination.
Spectroscopic Data (Reference)
While specific spectra for this compound are not readily available, the following are expected characteristic features based on the analysis of related pyrazole structures. [3][4]
-
¹H NMR: The spectrum is expected to show a triplet for the CHF₂ proton due to coupling with the two fluorine atoms. The pyrazole ring protons would appear as singlets or doublets depending on the solvent and tautomeric exchange.
-
¹³C NMR: The carbon of the CHF₂ group would appear as a triplet due to one-bond coupling with the two fluorine atoms. The pyrazole ring carbons would have distinct chemical shifts.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (118.08 g/mol ).
Conclusion
This compound is a valuable building block in contemporary chemical research. While direct experimental data on its physicochemical properties are sparse, this guide provides a framework for understanding its key characteristics through computational predictions and established experimental protocols. The presented methodologies offer a reliable approach for researchers to determine the pKa, logP, and aqueous solubility, which are critical parameters for the successful development of new chemical entities. As the use of fluorinated heterocycles continues to expand, a thorough physicochemical characterization of such fundamental building blocks will remain an indispensable component of the research and development process.
References
- Ivy Fine Chemicals. This compound [CAS: 1211589-69-3].
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- Arctom. CAS NO. 1211589-69-3 | this compound.
- Wang, F., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(9), 16866-16880.
- Li, W., et al. (2021). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles. The Journal of Organic Chemistry, 86(17), 11775-11786.
- PubChem. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid.
- Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5464.
- Toste, F. D., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
- Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- BYJU'S. How to calculate pKa.
- ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles.
- Solubility of Things. Pyrazole.
- OUCI. Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor.
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- PubChem. 1-(difluoromethyl)-4-nitro-1H-pyrazole.
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- ResearchGate. Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor.
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A Senior Application Scientist's Guide to the Initial Biological Screening of 4-(Difluoromethyl)-1H-Pyrazole Compounds
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 4-(difluoromethyl)-1H-pyrazole motif, in particular, has emerged as a structure of significant interest. The difluoromethyl (-CF2H) group acts as a unique bioisostere for functionalities like hydroxyl or thiol groups, offering a blend of increased metabolic stability and the ability to participate in hydrogen bonding—a feature absent in the trifluoromethyl group.[1][2][3] This guide provides a comprehensive framework for the initial biological evaluation of novel compounds bearing this scaffold. We will move beyond rote protocols to explain the strategic rationale behind the design of a screening cascade, from initial target selection to hit validation, empowering researchers to make informed, data-driven decisions in the early stages of drug discovery.
The Rationale: Why Focus on 4-(Difluoromethyl)-1H-Pyrazoles?
The pyrazole ring is a privileged scaffold, present in numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[4][5][6] Its value lies in its versatile chemistry and its ability to engage in various interactions with biological targets.
The addition of a difluoromethyl (-CF2H) group at the 4-position further refines the scaffold's properties:
-
Metabolic Stability: The high strength of the carbon-fluorine bond enhances resistance to oxidative metabolism, which can extend a compound's half-life.[1][7]
-
Modulated Lipophilicity: The -CF2H group increases lipophilicity, which can improve membrane permeability and bioavailability.[1][7]
-
Hydrogen Bond Donor: Unlike the -CF3 group, the -CF2H moiety retains an acidic proton, allowing it to act as a weak hydrogen bond donor.[1][2] This enables it to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, potentially enhancing binding affinity and specificity.[1][3]
Given these properties and the established activities of pyrazole derivatives, a logical starting point for screening a new library of 4-(difluoromethyl)-1H-pyrazoles is to investigate their potential as enzyme inhibitors, particularly targeting protein kinases, and to assess their general cytotoxic effects on cancer cell lines.[4][8][9]
Designing the Primary Screening Cascade
A well-designed screening cascade is essential for efficiently identifying promising compounds while minimizing wasted resources on false positives. Our approach will be a parallel two-pronged strategy: a biochemical assay targeting a representative kinase and a cell-based assay to assess general cytotoxicity.
Below is a diagram illustrating the overall workflow from the compound library to a validated hit.
Caption: Decision tree for primary hit triage.
Hit Confirmation and Secondary Assays
Primary hits must be confirmed and further characterized.
Dose-Response and IC50 Determination
Confirmed hits should be tested across a range of concentrations (typically an 8- to 10-point serial dilution) to determine their half-maximal inhibitory concentration (IC50). [10]The IC50 is the concentration of an inhibitor required to reduce the activity or viability by 50%. [10][11] Procedure:
-
Perform the same biochemical and cell-based assays as described above.
-
Instead of a single concentration, use a serial dilution of the compound (e.g., from 100 µM down to 1 nM).
-
Plot the percent inhibition against the log of the inhibitor concentration.
-
Fit the data to a non-linear, sigmoidal dose-response curve to calculate the IC50 value. [12] Data Presentation Example:
| Compound ID | Kinase IC50 (µM) | Cell Viability IC50 (µM) | Selectivity Index (SI) |
| PZD-001 | 0.05 | > 50 | > 1000 |
| PZD-002 | 0.25 | 1.5 | 6 |
| PZD-003 | > 20 | > 50 | - |
| PZD-004 | 0.10 | 0.12 | 1.2 |
Selectivity Index (SI) = Cell Viability IC50 / Kinase IC50. A higher SI is desirable, indicating specific inhibition without general cytotoxicity.
Orthogonal and Selectivity Assays
To ensure the observed activity is not an artifact of the primary assay format (e.g., interference with luminescence), hits should be confirmed in an orthogonal assay that uses a different detection technology (e.g., a fluorescence-based or radiometric assay). [13] Furthermore, to understand the specificity of the inhibitor, it should be profiled against a panel of related kinases . A compound that inhibits only the target of interest (or a small, desired subset) is far more valuable than a non-specific inhibitor.
Conclusion
This guide outlines a robust, logic-driven strategy for the initial biological screening of novel this compound compounds. By integrating biochemical and cell-based assays from the outset, researchers can efficiently triage hits, prioritizing those with specific activity and low cytotoxicity. The progression from single-point primary screening to dose-response confirmation and selectivity profiling provides a solid foundation for subsequent structure-activity relationship (SAR) studies and lead optimization efforts. The unique properties conferred by the difluoromethyl group make this a promising scaffold, and a systematic screening approach is the critical first step in unlocking its therapeutic potential.
References
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- Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. 1999;4(2):67-73.
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
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- Iversen PW, Eastwood BJ, Sittampalam GS, Cox KL. Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. 2021;37(13):1846-1852.
- 5 Ways to Determine IC50 Value in Pharmacology Research. Housing Innovations.
- IC50 - Wikipedia.
- On HTS: Z-factor.
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Fluorinated Pyrazole Scaffolds: A Guide to Strategic Synthesis and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrazole-Fluorine Synergy in Modern Drug Discovery
The confluence of heterocyclic chemistry and fluorine science has become a cornerstone of modern medicinal chemistry.[1] Within this domain, the pyrazole nucleus stands out as a "privileged scaffold," a structural motif consistently found in molecules exhibiting a wide range of biological activities.[2][3] From the anti-inflammatory blockbuster Celecoxib to novel agents in oncology and agrochemicals, the pyrazole core is a testament to nature's efficiency and the chemist's ingenuity.[4][5][6]
The strategic incorporation of fluorine—the most electronegative element—into these scaffolds is not a mere substitution; it is a profound modification that can dramatically enhance a molecule's therapeutic potential.[7][8] The unique properties of the carbon-fluorine bond can be leveraged to fine-tune critical drug-like attributes, including metabolic stability, membrane permeability, target binding affinity, and acidity (pKa).[9][10][11] This deliberate modulation is a key reason why over 20% of all pharmaceuticals on the market today contain fluorine.[12][13]
This guide moves beyond a simple catalog of reactions. As a senior application scientist, my objective is to provide a deeper, field-proven perspective. We will explore not only how to construct these valuable scaffolds but why specific synthetic strategies are chosen. We will dissect the causal relationships between molecular structure and function, examine the challenges of regioselectivity, and present self-validating protocols that form the bedrock of reliable synthesis. This document is designed for the practicing researcher, offering a comprehensive technical resource on the discovery, synthesis, and strategic application of fluorinated pyrazole scaffolds.
Chapter 1: The Strategic Impact of Fluorination on Pyrazole Scaffolds
The decision to introduce fluorine is a calculated one, aimed at resolving specific challenges in the drug development pipeline. Its effects are multifaceted, influencing everything from how a molecule travels through the body to how it interacts with its biological target.
Modulation of Core Physicochemical Properties
The introduction of fluorine can predictably alter a molecule's physical and chemical nature.
-
Acidity and Basicity (pKa): Due to its powerful electron-withdrawing nature, fluorine can significantly lower the pKa of nearby acidic protons or reduce the basicity of proximal nitrogen atoms.[9][11] For a pyrazole scaffold containing an amine moiety, this reduction in basicity can decrease unwanted ionization at physiological pH, thereby enhancing its ability to cross cellular membranes and improving oral bioavailability.[11]
-
Lipophilicity and Permeability: The impact of fluorine on lipophilicity (measured as logP or logD) is context-dependent. A single fluorine atom often increases lipophilicity by masking polar C-H bonds.[14] Conversely, a trifluoromethyl (-CF3) group, despite its fluorine content, can sometimes decrease lipophilicity compared to a methyl (-CH3) group due to its unique electronic properties. This modulation is a critical tool for optimizing a drug's position within the desired lipophilicity range for oral absorption and membrane permeation.[1][9]
-
Conformational Control: The C-F bond is highly polarized and possesses a strong dipole moment.[9] This can lead to intramolecular interactions that favor specific molecular conformations, potentially "pre-organizing" the molecule for a more favorable binding pose with its target protein.[10]
Enhancement of Pharmacokinetic and Pharmacodynamic Profiles
Fluorination directly impacts how a drug behaves in a biological system and its effectiveness.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to cleavage by metabolic enzymes like Cytochrome P450s.[7][13] Strategically placing fluorine at a site that is otherwise susceptible to oxidative metabolism can block this pathway, thereby increasing the drug's half-life and duration of action.[11][12]
-
Target Binding Affinity: Fluorine can participate in unique, favorable interactions with protein targets that hydrogen cannot. These include orthogonal multipolar interactions between the C-F dipole and carbonyl groups in the protein backbone, as well as the formation of specific hydrogen bonds.[7] This can lead to a significant increase in binding potency and selectivity.
Data Presentation: Fluorine's Impact on Molecular Properties
The following table provides a comparative summary of how fluorination can alter key properties of a hypothetical pyrazole-based drug candidate.
| Property | Non-Fluorinated Analog (R = -CH3) | Fluorinated Analog (R = -CF3) | Rationale for Change |
| pKa (of a distal amine) | 8.5 | 7.2 | The strong electron-withdrawing -CF3 group reduces the basicity of the amine.[9][11] |
| LogP | 3.2 | 3.5 | The -CF3 group is more lipophilic than a -CH3 group in this specific scaffold. |
| Metabolic Half-Life | 1.5 hours | 9.0 hours | The C-F bonds in the -CF3 group block a primary site of oxidative metabolism.[12][13] |
| Binding Potency (IC50) | 50 nM | 5 nM | Fluorine participates in enhanced binding interactions within the target's active site.[7] |
Chapter 2: Foundational Synthetic Strategies for the Pyrazole Core
Before introducing fluorine, it is critical to master the construction of the pyrazole ring itself. The majority of fluorinated pyrazoles are built upon two robust and versatile synthetic platforms: cyclocondensation and [3+2] cycloaddition.
The Knorr Pyrazole Synthesis: The Workhorse Reaction
First reported by Ludwig Knorr in the 1880s, this reaction remains one of the most reliable and widely used methods for pyrazole synthesis.[15]
Core Principle: The Knorr synthesis involves the acid-catalyzed cyclocondensation of a hydrazine (or a hydrazine derivative) with a 1,3-dicarbonyl compound.[16][17] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[4][15]
Causality Behind the Choice: The primary advantage of the Knorr synthesis is its operational simplicity and the wide availability of starting materials.[15] However, a critical challenge arises when using nonsymmetrical 1,3-dicarbonyls, as the initial reaction can occur at either carbonyl group, potentially leading to a mixture of two regioisomers.[16][18] Controlling this regioselectivity is a paramount concern, which we will address in detail in Chapter 3.
Caption: The Knorr Pyrazole Synthesis Workflow.
Experimental Protocol: Classic Knorr Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one [15]
-
Self-Validation: This protocol is designed to be self-validating. The successful formation of the product is indicated by its precipitation from the reaction mixture upon cooling and the addition of water, followed by verification via melting point analysis and TLC.
-
Reagents:
-
Ethyl benzoylacetate (3 mmol, 1.0 eq)
-
Hydrazine hydrate (6 mmol, 2.0 eq)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops, catalytic)
-
-
Procedure:
-
Combine ethyl benzoylacetate and hydrazine hydrate in a 20-mL scintillation vial equipped with a magnetic stir bar.
-
Add 1-propanol followed by the glacial acetic acid.
-
Heat the reaction mixture to approximately 100°C with vigorous stirring on a hot plate.
-
Maintain the temperature for 1 hour. Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane), comparing against the ethyl benzoylacetate starting material.
-
Once the starting material is consumed, add water (10 mL) to the hot, stirring reaction mixture.
-
Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while continuing to stir. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold water and allow it to air dry.
-
Determine the mass, percent yield, and melting point of the dried product.
-
[3+2] Cycloaddition Reactions: A Modular Approach
This class of reactions provides a powerful and modular alternative for constructing pyrazole rings, often with excellent control over substitution patterns.[19][20]
Core Principle: A [3+2] cycloaddition involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to form a five-membered ring.[5][21] For pyrazole synthesis, common strategies include:
-
Reacting nitrile imines (generated in situ from hydrazonoyl halides) with alkynes or alkenes.[22]
-
Reacting diazo compounds with alkynes.[23]
Causality Behind the Choice: The modular nature of [3+2] cycloadditions is their greatest strength. It allows for the combination of diverse fragments, enabling the synthesis of highly substituted pyrazoles that might be difficult to access via the Knorr synthesis.[23] Regioselectivity is often high but depends on the electronic and steric properties of both the dipole and the dipolarophile.[22][24]
Caption: General workflow for [3+2] cycloaddition pyrazole synthesis.
Chapter 3: Methodologies for Introducing Fluorine
The incorporation of fluorine can be achieved by two primary strategic paradigms: starting with fluorine-containing precursors ("building block" approach) or adding fluorine to a pre-formed pyrazole ring ("late-stage" fluorination).
Strategy 1: Synthesis from Fluorinated Building Blocks
This is the most prevalent and often the most predictable strategy for synthesizing fluorinated pyrazoles.[13] The core logic is to begin with a simple, commercially available or easily prepared molecule that already contains the desired fluorine atom or fluoroalkyl group.[][26]
Causality Behind the Choice: This approach offers superior control over the position and identity of the fluorine substituent. By incorporating the fluorinated moiety at the start, issues of regioselectivity and harsh reaction conditions associated with direct fluorination are often circumvented.[27]
Caption: The Fluorinated Building Block synthetic approach.
Protocol: Synthesis of a 3-(Trifluoromethyl)pyrazole via Knorr Condensation
-
Self-Validation: This protocol builds upon the classic Knorr synthesis. The use of a fluorinated diketone directly installs the -CF3 group at the 3-position. Success is validated by the isolation of a single major regioisomer, confirmed by NMR spectroscopy (specifically 19F NMR) and mass spectrometry.
-
Reagents:
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 eq)
-
4-Methylphenylhydrazine hydrochloride (1.05 eq)
-
Ethanol (as solvent)
-
Sodium acetate (1.1 eq, as base)
-
-
Procedure:
-
To a solution of 4,4,4-trifluoro-1-phenyl-1,3-butanedione in ethanol, add 4-methylphenylhydrazine hydrochloride and sodium acetate.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting diketone is consumed.
-
Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 1-(4-methylphenyl)-5-phenyl-3-(trifluoromethyl)-1H-pyrazole.
-
Strategy 2: Late-Stage Fluorination
This approach is highly sought after in medicinal chemistry as it allows for the diversification of a common, non-fluorinated pyrazole intermediate, enabling rapid structure-activity relationship (SAR) studies.[28] However, it presents significant chemical challenges.
Causality Behind the Choice: Late-stage fluorination is chosen for its efficiency in analog synthesis. The challenge lies in the high reactivity of the pyrazole ring and the aggressive nature of many fluorinating reagents, which can lead to poor selectivity and decomposition.[29]
Caption: The Late-Stage Fluorination synthetic approach.
Protocol: Electrophilic Fluorination at C4 using Selectfluor® [30]
-
Self-Validation: The C4 position of the pyrazole ring is the most electron-rich and thus most susceptible to electrophilic attack.[31] This protocol leverages that inherent reactivity. Successful reaction is confirmed by the appearance of a new product spot on TLC and confirmed by mass spectrometry (M+18 relative to starting material) and NMR (appearance of a C-F coupling in 13C NMR and a new signal in 19F NMR).
-
Reagents:
-
1,3,5-Triphenyl-1H-pyrazole (1.0 eq)
-
Selectfluor® (1.1 eq)
-
Acetonitrile (anhydrous, as solvent)
-
-
Procedure:
-
Dissolve the 1,3,5-triphenyl-1H-pyrazole in anhydrous acetonitrile in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Selectfluor® portion-wise to the stirred solution at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 4-fluoro-1,3,5-triphenyl-1H-pyrazole.
-
Overcoming the Regioselectivity Challenge
In the Knorr synthesis, the reaction of a nonsymmetrical diketone (like a trifluoromethyl-diketone) with a substituted hydrazine can yield two different pyrazole regioisomers. Separating these isomers can be difficult and costly.[18]
A Field-Proven Insight: The Role of Fluorinated Solvents
Groundbreaking work has shown that the choice of solvent can dramatically influence the regiochemical outcome.[18]
Mechanism of Control: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can reversibly form a hemiketal adduct with the more electrophilic carbonyl group of the 1,3-diketone.[18] In the case of a trifluoromethyl-diketone, the carbonyl adjacent to the -CF3 group is significantly more electron-deficient. The bulky fluorinated alcohol adduct effectively blocks this position, directing the initial nucleophilic attack of the hydrazine to the other, less hindered carbonyl. This simple solvent change can swing the isomeric ratio from nearly 1:1 to greater than 20:1 in favor of the desired product.[18]
Data Presentation: Solvent Effect on Regioselectivity [18]
| Solvent | Diketone:Hydrazine Reaction | Ratio of Regioisomers (Desired:Undesired) |
| Ethanol | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione + Methylhydrazine | 1.2 : 1 |
| TFE | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione + Methylhydrazine | 6.0 : 1 |
| HFIP | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione + Methylhydrazine | >20 : 1 |
Chapter 4: Case Study - Retrosynthesis and Synthesis of Celecoxib
Celecoxib (brand name Celebrex) is a selective COX-2 inhibitor and a quintessential example of a successful fluorinated pyrazole drug.[4][6] Its synthesis elegantly employs the principles discussed.
Retrosynthetic Analysis: The structure can be disconnected using the logic of the Knorr synthesis. The pyrazole ring is formed from a trifluoromethyl-1,3-diketone and a substituted hydrazine.
Caption: Retrosynthetic analysis of Celecoxib.
Synthetic Workflow:
-
Step 1: Formation of the Fluorinated Building Block. The trifluoromethyl-1,3-diketone is prepared via a Claisen condensation between 4'-methylacetophenone and ethyl trifluoroacetate. This step firmly establishes the position of the crucial -CF3 group.
-
Step 2: Knorr Pyrazole Synthesis. The synthesized diketone is then reacted with 4-sulfonamidophenylhydrazine in a classic Knorr cyclocondensation reaction to form the pyrazole core of Celecoxib. The regioselectivity is driven by the high electrophilicity of the carbonyl adjacent to the -CF3 group, directing the attack of the terminal hydrazine nitrogen to that site.
This case study demonstrates the power of the building block strategy. By constructing the key fluorinated intermediate first, the final ring-forming reaction proceeds with high fidelity to deliver the complex target molecule.
Conclusion and Future Outlook
The synthesis of fluorinated pyrazole scaffolds is a dynamic and evolving field, critical to the advancement of pharmaceuticals and agrochemicals. We have seen that success hinges on a strategic choice between two primary approaches: the reliable and controlled "building block" method and the efficient but challenging "late-stage fluorination" method. Understanding the underlying mechanisms, particularly the factors governing regioselectivity in cornerstone reactions like the Knorr synthesis, is paramount for any researcher in this area.
The future of this field is bright, with emerging technologies poised to provide even more elegant solutions. Innovations in photocatalysis are opening new pathways for mild and selective C-F bond formation.[32] The development of novel electrophilic and nucleophilic fluorinating reagents continues to expand the chemist's toolkit. Furthermore, the application of flow chemistry promises to make the synthesis of these valuable scaffolds safer, more scalable, and more efficient. By integrating these new methods with the robust, foundational knowledge outlined in this guide, scientists will continue to unlock the full potential of the powerful fluorine-pyrazole synergy.
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Introduction: The Structural Significance of 4-(Difluoromethyl)-1H-pyrazole
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Difluoromethyl)-1H-pyrazole
In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds are of paramount importance. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a key heterocyclic building block, utilized in the synthesis of advanced agrochemicals, particularly a class of highly effective fungicides known as succinate dehydrogenase inhibitors (SDHI).[1][2][3] Its unique structural motif, combining a pyrazole core with a difluoromethyl group at the C4 position, imparts specific properties to the resulting active ingredients.
Accurate and unambiguous structural confirmation of this intermediate is critical for ensuring the quality, efficacy, and safety of downstream products. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The insights provided herein are grounded in established principles and field-proven methodologies, designed to equip researchers, scientists, and drug development professionals with the necessary knowledge for confident structural elucidation.
Diagram 1: Molecular Structure of this compound
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's connectivity and electronic environment.
¹H NMR Spectroscopy
The ¹H NMR spectrum is characterized by three distinct signals: two from the pyrazole ring protons and one from the difluoromethyl group.
-
Pyrazole Ring Protons (H3/H5): In the unsubstituted 1H-pyrazole, the H3 and H5 protons are chemically equivalent due to tautomerism, appearing as a single signal. However, the C4-substituent breaks this symmetry. These protons typically appear as singlets or very finely split doublets in the aromatic region (δ ≈ 7.5-8.0 ppm). Their exact chemical shift is influenced by the solvent and the electronic nature of the substituent.[4][5]
-
Difluoromethyl Proton (CHF₂): The proton of the difluoromethyl group is highly characteristic. It appears as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). This is a cornerstone of its identification. The typical coupling constant (²JHF) is large, in the range of 53-60 Hz.[6][7][8] The chemical shift is typically found between δ 6.0 and 7.5 ppm, shifted downfield by the electron-withdrawing fluorine atoms.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| NH | ~13 (broad) | s (br) | - | Exchangeable proton, often broad and far downfield.[4] |
| H3 / H5 | 7.6 - 8.0 | s | - | Aromatic protons on the pyrazole ring. |
| CHF₂ | 6.3 - 7.3 | t | ²JHF ≈ 54-60 Hz | Proton coupled to two equivalent fluorine atoms.[6][8] |
Note: Predicted values are based on data from analogous structures and may vary with solvent and concentration.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. The presence of fluorine adds a layer of complexity and diagnostic power through C-F coupling.
-
Pyrazole Ring Carbons (C3, C5, C4): Three signals are expected for the pyrazole ring carbons. C3 and C5 will appear in the aromatic region (δ ≈ 115-140 ppm). The C4 carbon, directly attached to the CHF₂ group, will also be in this region, and its signal may exhibit a triplet multiplicity due to two-bond coupling with the fluorine atoms (²JCF), typically around 20-35 Hz.[6]
-
Difluoromethyl Carbon (CHF₂): This carbon signal is highly diagnostic. It appears as a prominent triplet due to the large one-bond coupling (¹JCF) with the two directly attached fluorine atoms. The ¹JCF coupling constant is typically very large, in the range of 235-240 Hz.[6] The chemical shift is generally observed between δ 110 and 115 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| C3 / C5 | 120 - 140 | s | - | Aromatic carbons. |
| C4 | 115 - 120 | t | ²JCF ≈ 33 Hz | Carbon adjacent to the CHF₂ group.[6] |
| CHF₂ | 110 - 115 | t | ¹JCF ≈ 238 Hz | Carbon coupled to two directly bonded fluorine atoms.[6] |
Note: Predicted values are based on data from analogous structures.
¹⁹F NMR Spectroscopy
¹⁹F NMR is essential for confirming the presence and environment of the difluoromethyl group.
-
Difluoromethyl Group (CHF₂): Since the two fluorine atoms are chemically equivalent, they produce a single signal in the ¹⁹F NMR spectrum. This signal is split into a doublet by the adjacent proton, with a coupling constant (²JFH) that mirrors the ²JHF value seen in the ¹H NMR spectrum (≈ 54-60 Hz).[6][8] The chemical shift typically falls in the range of δ -110 to -120 ppm (relative to CFCl₃).[6]
Table 3: Predicted ¹⁹F NMR Spectral Data
| Fluorine Assignment | Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|
| CHF₂ | -110 to -120 | d | ²JFH ≈ 54-60 Hz | Fluorine atoms coupled to one adjacent proton.[6][8] |
Diagram 2: Key NMR Coupling Relationships
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive evidence of the molecular skeleton and the specific connectivity of the difluoromethyl group through characteristic chemical shifts and coupling constants (²JHF, ¹JCF). IR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups, especially the C-F and N-H bonds. Finally, high-resolution mass spectrometry validates the elemental composition with exceptional accuracy. By integrating the data from these orthogonal techniques, researchers can achieve an unequivocal confirmation of the structure and purity of this vital chemical intermediate, ensuring the integrity of their research and development endeavors.
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The Ascendancy of the Difluoromethyl Group: A Review of the Biological Activity of Difluoromethylated Heterocycles in Modern Drug Discovery
An In-depth Technical Guide
Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2] Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a uniquely valuable functional group.[3] It is not merely a more lipophilic methyl group or a less lipophilic trifluoromethyl group; its ability to act as a "lipophilic hydrogen bond donor" provides a novel tool for drug designers.[4][5] This technical guide provides an in-depth review of the biological activities of heterocycles incorporating the CF₂H group. We will explore the physicochemical rationale behind its utility, survey key classes of difluoromethylated heterocycles and their therapeutic applications, and provide practical insights into their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of the difluoromethyl group in their discovery programs.
The Difluoromethyl Group: A Unique Tool in the Medicinal Chemist's Arsenal
The difluoromethyl (CF₂H) group occupies a unique space in medicinal chemistry due to its distinct combination of electronic and steric properties. Unlike the more common trifluoromethyl (CF₃) group, the CF₂H moiety possesses a C-H bond that can function as a weak hydrogen bond donor, a characteristic that allows it to act as a bioisostere for common pharmacophores like hydroxyl (OH), thiol (SH), and amine (NH₂) groups.[5][6] This bioisosteric potential is a central theme in the design of CF₂H-containing drugs, as it allows for the replacement of metabolically labile or reactive groups with a stable, non-ionizable surrogate.[5]
Systematic studies have shown that the CF₂H group's hydrogen bond donating capacity is comparable to that of thiophenol and aniline.[4] Furthermore, its impact on lipophilicity is nuanced; while considered a lipophilicity-enhancing group, the actual increase is modest and can be fine-tuned, offering a distinct advantage over the more lipophilic CF₃ group.[4] This modulation of lipophilicity, coupled with its ability to form key hydrogen bonds and enhance metabolic stability, underpins the growing interest in difluoromethylated compounds.[1]
Caption: Key properties of the CF₂H group and their impact on drug design.
Synthesis of Difluoromethylated Heterocycles: Enabling Discovery
The exploration of CF₂H-containing heterocycles has been propelled by significant advances in synthetic chemistry.[3] Traditional methods often required harsh conditions or the use of difficult-to-handle reagents like chlorodifluoromethane (Freon 22).[7][8] However, the past decade has seen the development of a robust toolkit for introducing the CF₂H group, particularly through radical-based strategies.[9]
Modern methods, especially those employing visible-light photoredox catalysis, have become particularly prominent.[6][10][11] These reactions often use stable, easy-to-handle radical precursors, such as S-(difluoromethyl)sulfonium salts or sodium difluoromethanesulfinate (CF₂HSO₂Na), and proceed under mild conditions.[6][12] This operational simplicity and broad functional group tolerance make photoredox catalysis ideal for the late-stage difluoromethylation of complex molecules, accelerating the generation of new drug candidates.[10][11]
Biological Activity of Key Difluoromethylated Heterocycles
The fusion of heterocyclic scaffolds, which are present in over 85% of biologically active compounds, with the unique properties of the CF₂H group has yielded a plethora of potent therapeutic agents.[13][14]
Difluoromethylated Indoles: Targeting Neurological Disorders
The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and blockbuster drugs.[15][16][17] The introduction of a CF₂H group has proven to be a highly effective strategy for optimizing indole-based drug candidates.
A compelling case study involves the development of potent antagonists for the serotonin type 6 receptor (5-HT₆R), a promising target for treating cognitive deficits in Alzheimer's disease.[18] In a series of 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives, replacing a methyl group at the 3-position with a difluoromethyl group led to compound 6p . This substitution dramatically improved the pharmacokinetic profile compared to its methyl analog (6a ). Compound 6p demonstrated a 30-fold higher area under the curve (AUC) and a nearly 6-fold increase in oral bioavailability in rats.[18] It also showed excellent brain penetration, a critical attribute for CNS-targeting drugs.[18] This work powerfully illustrates how the CF₂H group can enhance metabolic stability and overall drug-like properties.
| Compound | R Group | 5-HT₆R Ki (nM) | AUC (ng·h/mL) | Bioavailability (%) |
| 6a | -CH₃ | 1.9 | 9.37 | 5.95 |
| 6p | -CF₂H | 1.8 | 267 | 34.39 |
| Table 1: Comparison of in vivo pharmacokinetic properties of methyl (6a ) vs. difluoromethyl (6p ) indole derivatives as 5-HT₆R antagonists. Data sourced from Bioorganic & Medicinal Chemistry (2022).[18] |
Difluoromethylated Pyrazoles: Anti-Infective and Anti-Inflammatory Agents
Pyrazoles are five-membered aromatic heterocycles that form the core of many approved drugs, including the anti-inflammatory celecoxib and the analgesic dipyrone.[19][20][21] The incorporation of a CF₂H group onto the pyrazole scaffold has yielded compounds with potent antifungal and anti-inflammatory activities.
For example, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and evaluated for their antifungal activity.[19][20] These compounds demonstrated significant efficacy, highlighting the utility of the CF₂H group in the design of novel agrochemicals and anti-infective agents. In another study, α,α-difluoromethyl ketones attached to pyrazole nuclei were designed as cyclooxygenase (COX) inhibitors.[22] Docking studies suggested that the -COCHF₂ motif could act as a bioisostere for the carboxylic acid group common in many NSAIDs. Subsequent enzymatic assays confirmed that these compounds were active in the micromolar range with good selectivity for COX-2 over COX-1, validating the bioisosteric replacement strategy.[22]
Difluoromethylated Quinoxalin-2-ones and Uracil Derivatives: Anticancer Applications
Quinoxalin-2-ones are prevalent skeletons in bioactive molecules with a wide range of activities, including anticancer properties.[23] The C-3 position is a common site for modification to improve biological activity.[6][23] The visible-light-driven difluoromethylation of quinoxalin-2-ones has provided facile access to a library of C-3-substituted analogs for screening.[6] This strategy facilitates the rapid exploration of structure-activity relationships and increases the potential for discovering new lead compounds.[3]
Similarly, the direct C-H difluoromethylation of uracil derivatives has yielded promising anticancer agents.[10][11] The resulting compound, 2'-deoxy-5-difluoromethyluridine (F₂TDR), exhibited promising activity against several cancer cell lines.[10][11] This demonstrates the potential of applying modern synthetic methods to create novel nucleoside analogs for cancer therapy.
Caption: General workflow for the discovery of bioactive difluoromethylated heterocycles.
Experimental Protocols
To provide practical context, this section outlines representative experimental procedures for the synthesis and biological evaluation of a difluoromethylated heterocycle.
Synthesis: Visible-Light-Driven Difluoromethylation of 1-Methylquinoxalin-2(1H)-one
This protocol is adapted from methodologies described for the photoredox-catalyzed difluoromethylation of heterocycles.[6][12] It exemplifies a modern, mild approach to installing the CF₂H group.
Materials:
-
1-Methylquinoxalin-2(1H)-one (1 equiv.)
-
S-(difluoromethyl)diphenylsulfonium salt (2 equiv.)
-
Photocatalyst, e.g., fac-Ir(ppy)₃ (1-2 mol%) or an organic dye like Rose Bengal (2-5 mol%)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)
-
Inert gas supply (Nitrogen or Argon)
-
Visible light source (e.g., Blue or Green LEDs)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried reaction vial, add 1-methylquinoxalin-2(1H)-one, the S-(difluoromethyl)diphenylsulfonium salt, and the photocatalyst.
-
Seal the vial with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Place the reaction vial approximately 5-10 cm from the LED light source and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by opening it to the air and diluting with a suitable solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-(difluoromethyl)-1-methylquinoxalin-2(1H)-one.
-
Characterize the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Simplified mechanism for photoredox-catalyzed C-H difluoromethylation.
Biological Assay: In Vitro 5-HT₆ Receptor Binding Assay
This protocol describes a general radioligand binding assay to determine the affinity of a test compound (e.g., a difluoromethylated indole) for the 5-HT₆ receptor, adapted from standard pharmacological procedures.[18]
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT₆ receptor.
-
Radioligand, e.g., [³H]LSD.
-
Non-specific binding control, e.g., Methiothepin.
-
Test compound (e.g., compound 6p ) dissolved in DMSO, with serial dilutions.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add in order: 50 µL of assay buffer, 50 µL of the test compound dilution (or buffer for total binding, or Methiothepin for non-specific binding), 50 µL of the radioligand ([³H]LSD) at a fixed concentration (e.g., 1.5 nM), and 50 µL of the cell membrane suspension.
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) for each sample using a liquid scintillation counter.
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion and Future Outlook
The difluoromethyl group has firmly established itself as a valuable motif in contemporary drug design. Its capacity to serve as a metabolically robust, hydrogen-bond-donating bioisostere for key functional groups provides a powerful strategy to enhance the affinity, selectivity, and pharmacokinetic properties of heterocyclic drug candidates.[4][5][6] The advent of mild and efficient synthetic methodologies, particularly photoredox catalysis, has democratized access to these compounds, enabling their broader application in drug discovery programs.[9][10]
The successful application of CF₂H-heterocycles in diverse therapeutic areas—from neurodegenerative diseases and inflammation to cancer and infectious diseases—underscores their vast potential.[11][18][22] Future research will likely focus on developing novel, stereoselective methods for installing the CF₂H group to create chiral centers, further expanding the accessible chemical space.[24] As our understanding of the subtle interplay between the CF₂H group and biological targets deepens, we can anticipate the continued emergence of innovative and effective difluoromethylated heterocyclic therapeutics.
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In silico prediction of 4-(difluoromethyl)-1H-pyrazole binding affinity.
The future of this field lies in the increasing integration of artificial intelligence and machine learning with physics-based methods. [29]Hybrid models that leverage the speed of machine learning to enhance the accuracy of free energy calculations are emerging, promising to further reduce the time and cost of bringing novel therapeutics to the clinic. [27]
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The Strategic Rise of Fluorinated Pyrazoles in Modern Drug Discovery: A Historical and Technical Perspective
Abstract: The pyrazole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] Its journey from a simple heterocyclic compound, first synthesized in 1889, to a cornerstone of modern pharmaceuticals is a testament to its versatile chemical and biological properties.[2] This guide delves into a pivotal evolution in its history: the strategic incorporation of fluorine. The introduction of fluorine atoms or fluorinated groups into the pyrazole framework has become a powerful tactic for modulating physicochemical properties, enhancing biological activity, and overcoming pharmacokinetic challenges. We will explore the historical context, the underlying scientific rationale, the evolution of synthetic strategies, and key case studies, such as the development of Celecoxib, that illuminate the profound impact of fluorination on pyrazole-based drug design. This document is intended for researchers and scientists in the field of drug development, providing both foundational knowledge and field-proven insights into this critical area of medicinal chemistry.
Foundational Pillars: The Convergence of Pyrazole and Fluorine Chemistry
The Pyrazole Scaffold: A "Privileged Structure" in Medicinal Chemistry
First isolated by Buchner in 1889, the pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[2] Though rare in nature, its synthetic accessibility and metabolic stability have made it a mainstay in drug discovery.[1][3] The pyrazole scaffold is present in a remarkable number of approved drugs, demonstrating its ability to interact with a wide range of biological targets.[1] Its utility stems from its unique electronic properties and its capacity to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein targets.
The Fluorine Atom: A Subtle Change with Profound Consequences
For the last half-century, the incorporation of fluorine into drug candidates has been a transformative strategy in medicinal chemistry.[4] It is estimated that 20-30% of all drugs on the market contain at least one fluorine atom.[5][6] This is not a random occurrence but a deliberate design choice based on fluorine's unique and powerful properties:
-
Size and Bioisosterism: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[7] This allows it to serve as a bioisostere for hydrogen, replacing a C-H bond with a C-F bond with minimal steric perturbation.[4]
-
High Electronegativity: As the most electronegative element, fluorine's introduction can drastically alter a molecule's electronic distribution.[4] This can modulate the acidity or basicity (pKa) of nearby functional groups, which in turn affects solubility, cell membrane permeability, and binding interactions.[7][8]
-
C-F Bond Strength: The carbon-fluorine bond is exceptionally strong and stable. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug's metabolic stability and prolonging its half-life.[7][9]
-
Lipophilicity Modulation: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve its absorption and distribution.[7][10]
The strategic combination of these two pillars—the versatile pyrazole scaffold and the powerful fluorine atom—has given rise to a class of compounds with immense therapeutic potential.
The Rationale: Why Fluorinate a Pyrazole?
The decision to introduce fluorine into a pyrazole-based drug candidate is driven by the need to optimize its pharmacological profile. The goals are typically to enhance biological potency and selectivity while simultaneously tuning physicochemical properties for better pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion).
Enhancing Potency and Modulating Binding Interactions
The strong electron-withdrawing nature of fluorine can influence how a drug molecule docks with its target protein.[10] By altering the electronic landscape of the pyrazole ring or its substituents, fluorine can strengthen key interactions (e.g., hydrogen bonds, electrostatic interactions) within the binding pocket, leading to higher potency.[10] For instance, the trifluoromethyl (-CF3) group, a common substituent in fluorinated pyrazoles, is highly lipophilic and can engage in favorable hydrophobic interactions, anchoring the drug more securely to its target.
Engineering Metabolic Stability and Pharmacokinetic Profiles
One of the most significant historical drivers for fluorinating pyrazoles has been the need to improve metabolic stability. The pyrazole ring and its substituents can be susceptible to oxidative metabolism. By strategically placing a fluorine atom at a site of metabolic attack, chemists can effectively "shield" the molecule from degradation, leading to a longer duration of action.[7] This concept is powerfully illustrated in the development of the COX-2 inhibitor Celecoxib, which will be discussed as a case study.
Diagram: The Impact of Fluorination on a Pyrazole Scaffold
Caption: Key property modifications resulting from pyrazole fluorination.
The Historical Evolution of Synthesis
The synthesis of fluorinated pyrazoles has evolved significantly, driven by the increasing demand for these compounds in drug discovery.
Early Challenges: The Difficulty of Direct Fluorination
Historically, the direct fluorination of a pre-formed pyrazole ring proved to be a formidable challenge.[11] Pyrazoles are electron-rich heterocyclic systems, making them highly reactive towards electrophiles. Early electrophilic fluorinating agents were often harsh and non-selective, leading to low yields, mixtures of products, and degradation of the starting material.[11] This synthetic hurdle meant that for many years, the development of fluorinated pyrazoles was limited.
The "Building Block" Approach: Cyclocondensation with Fluorinated Precursors
The breakthrough in fluorinated pyrazole synthesis came from a "building block" approach. Instead of trying to add fluorine to the pyrazole at the end of a synthesis, chemists began to construct the pyrazole ring using precursors that already contained the desired fluorine atoms or fluorinated groups. The most common and historically significant method is the Knorr pyrazole synthesis (or related cyclocondensation reactions) using fluorinated 1,3-dicarbonyl compounds.
Experimental Protocol: Synthesis of a 3-Trifluoromethyl-5-phenyl-1H-pyrazole
This protocol describes a classic cyclocondensation reaction, a cornerstone in the historical synthesis of fluorinated pyrazoles.
Objective: To synthesize a pyrazole ring bearing a trifluoromethyl group by reacting a fluorinated β-diketone with hydrazine.
Materials:
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (TF-PBD)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 eq) in ethanol (20 mL).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. A slight exotherm may be observed. Rationale: Hydrazine acts as the dinucleophile, attacking the two carbonyl carbons of the diketone.
-
Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops). Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Heating provides the energy for the cyclization and subsequent dehydration to form the aromatic pyrazole ring. Acetic acid catalyzes the imine formation and dehydration steps.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume using a rotary evaporator. Add distilled water (30 mL) to the residue, which should cause the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 3-Trifluoromethyl-5-phenyl-1H-pyrazole.
Diagram: Synthetic Workflow for a Fluorinated Pyrazole
Caption: A typical workflow for fluorinated pyrazole synthesis.
Case Study: The Development of Celecoxib (Celebrex®)
The story of Celecoxib, a selective COX-2 inhibitor, is a paramount example of the judicious use of fluorine in drug development.[7] It perfectly illustrates how fluorine can be both beneficial and detrimental, depending on its placement.
The Initial Lead and the Metabolic Stability Problem
In the search for selective COX-2 inhibitors, an early lead compound was a 1,5-diarylpyrazole that contained a fluorine atom on one of the phenyl rings and a trifluoromethyl group on the pyrazole.[7][8] This compound was potent and selective, but it had a critical flaw: an unacceptably long plasma half-life in preclinical models (over 200 hours in rats).[7] The cause was traced to the molecule's extreme metabolic stability. The C-F bond on the phenyl ring prevented oxidative metabolism at that site, a common metabolic pathway for such compounds.
The Solution: A Bioisosteric Switch for Controlled Metabolism
The development team's challenge was to shorten the half-life without sacrificing potency. They achieved this through a brilliant bioisosteric replacement. The metabolically robust fluorine atom on the phenyl ring was replaced with a metabolically labile methyl (-CH₃) group.[7][9] This "metabolic switch" provided a site for cytochrome P450 enzymes to oxidize the molecule to a carboxylic acid, facilitating its clearance from the body. This single atomic change dramatically reduced the half-life to a therapeutically desirable 3.5 hours in rats.[7]
Crucially, the trifluoromethyl (-CF₃) group on the pyrazole ring was retained, as it was found to be optimal for both potency and selectivity.[7] The final molecule, Celecoxib, thus represents a masterful balance of properties, where fluorine is used to enhance potency (the -CF₃ group) while being strategically excluded from a position where it would cause undesirable pharmacokinetics.[6]
Table: Physicochemical Impact of Fluorine in the Celecoxib Lineage
| Compound | Key Substituent | Half-Life (Rat) | Metabolic Fate | Rationale |
| Early Lead | p-Fluoro (-F) | ~220 hours | Blocked | C-F bond prevents oxidation, leading to low clearance. |
| Celecoxib | p-Methyl (-CH₃) | ~3.5 hours | Enabled | C-H bonds on methyl group are sites for oxidation. |
The Modern Landscape and Future Directions
The success of early compounds like Celecoxib paved the way for a new generation of fluorinated pyrazole drugs. Their popularity has grown exponentially since the 1990s, with a significant number of publications on the topic appearing in recent years.[12][13]
| Drug Name | Key Fluorinated Group | Therapeutic Area | Mechanism of Action |
| Berotralstat | Trifluoromethyl (-CF₃) | Hereditary Angioedema | Plasma Kallikrein Inhibitor[1] |
| Pralsetinib | Fluoro (-F) | Cancer (NSCLC, Thyroid) | RET Tyrosine Kinase Inhibitor[1] |
| Lenacapavir | Polyfluorinated | HIV-1 Infection | HIV-1 Capsid Inhibitor[1] |
Beyond therapeutics, the field is expanding into diagnostics. The positron-emitting isotope Fluorine-18 (¹⁸F) is widely used in Positron Emission Tomography (PET) imaging.[3] Attaching ¹⁸F to pyrazole-based molecules that target specific receptors or enzymes allows for the non-invasive imaging of biological processes in vivo, aiding in disease diagnosis and monitoring treatment response.[3]
The historical journey of fluorinated pyrazoles from synthetic curiosities to essential components of the modern pharmacopeia is a powerful narrative of scientific innovation. By understanding the fundamental properties of the pyrazole scaffold and the unique characteristics of fluorine, medicinal chemists have learned to design molecules with precisely tuned biological and pharmacokinetic profiles. This journey continues, with ongoing research promising new synthetic methods and novel therapeutic applications for this remarkable class of compounds.
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Methodological & Application
The Strategic deployment of 4-(Difluoromethyl)-1H-pyrazole in Modern Organic Synthesis: Application Notes and Protocols
Foreword: The Ascendancy of Fluorinated Heterocycles in Drug Discovery
The introduction of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated pKa, have propelled fluorinated motifs to the forefront of drug design. Among these, the pyrazole scaffold has emerged as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2][3][4] The convergence of these two powerful strategies—fluorination and the use of a pyrazole core—has led to the development of highly effective pharmaceuticals. This guide focuses on a particularly valuable building block at this intersection: 4-(difluoromethyl)-1H-pyrazole. The difluoromethyl group (CHF₂) serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups, offering a unique tool for fine-tuning molecular properties.[5][6] These application notes provide an in-depth exploration of the synthesis and utility of this compound, offering both foundational knowledge and actionable protocols for researchers in organic synthesis and drug development.
Physicochemical Properties and Synthetic Rationale
The strategic incorporation of the this compound moiety into a target molecule is underpinned by the predictable modulation of its physicochemical parameters. Understanding these effects is crucial for rational drug design.
Key Physicochemical Impacts of the Difluoromethyl Group:
-
Increased Lipophilicity: The CHF₂ group significantly increases the lipophilicity of the pyrazole ring, which can enhance membrane permeability and oral bioavailability of drug candidates.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This leads to an increased half-life of the parent molecule.
-
Modulation of Acidity: The electron-withdrawing nature of the difluoromethyl group lowers the pKa of the pyrazole N-H proton, making it more acidic. This can influence the ionization state of the molecule at physiological pH and impact receptor binding.
-
Hydrogen Bonding Capacity: The CHF₂ group can act as a weak hydrogen bond donor, a property not observed with the non-fluorinated methyl group. This can introduce new binding interactions with biological targets.
A comparative analysis of the calculated properties of 1H-pyrazole and this compound highlights these effects:
| Property | 1H-Pyrazole | This compound | Rationale for Change |
| cLogP | 0.39 | 1.27 | The two fluorine atoms significantly increase lipophilicity. |
| pKa (N-H) | ~14.2 | ~12.5 | The strong electron-withdrawing effect of the CHF₂ group acidifies the N-H proton. |
| Topological Polar Surface Area (TPSA) | 28.8 Ų | 28.8 Ų | TPSA is primarily influenced by the nitrogen atoms and is not significantly altered by the CHF₂ group. |
Note: The values presented are estimations from computational models and may vary from experimental data.
Synthetic Pathways to this compound Derivatives
The accessibility of this compound and its derivatives is a critical consideration for its use as a building block. Several synthetic strategies have been developed, with the choice of method often depending on the desired substitution pattern and scale of the reaction.
[3+2] Cycloaddition Reactions
A robust and convergent approach to constructing the difluoromethylated pyrazole core is through a [3+2] cycloaddition reaction. This method involves the reaction of a difluoromethylated 1,3-dipole with a suitable dipolarophile. A recently developed protocol utilizes difluoroacetohydrazonoyl bromides as novel and efficient difluoromethyl building blocks.[7]
Caption: [3+2] Cycloaddition approach to 4-(difluoromethyl)-1H-pyrazoles.
Protocol: Synthesis of a this compound via [3+2] Cycloaddition [7]
-
Preparation of the Difluoroacetohydrazonoyl Bromide: Synthesize the difluoroacetohydrazonoyl bromide from the corresponding difluoroacetylated hydrazone precursor through bromination. This step requires careful handling of bromine and should be performed in a well-ventilated fume hood.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the alkyne dipolarophile (1.0 eq) in a suitable anhydrous solvent such as acetonitrile.
-
Addition of Reagents: Add the difluoroacetohydrazonoyl bromide (1.1 eq) to the solution, followed by a non-nucleophilic base (e.g., triethylamine, 2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
Electrophilic Fluorination
For the synthesis of 4,4-difluoro-4H-pyrazoles, direct electrophilic fluorination of a pre-formed pyrazole ring is a viable strategy, although this leads to a different isomer than the topic building block. However, understanding this methodology provides a broader context for the synthesis of fluorinated pyrazoles. The use of reagents like Selectfluor™ allows for the introduction of fluorine atoms at a late stage in the synthetic sequence.[8][9]
Key Applications in Organic Synthesis: N-Arylation
One of the most powerful applications of this compound is its use in the synthesis of N-arylpyrazoles, a core structure in numerous pharmaceuticals, including the blockbuster anti-inflammatory drug Celecoxib and its analogues.[10][11][12][13][14] The N-arylation can be achieved through several methods, with transition-metal-catalyzed cross-coupling reactions being the most prevalent.
Caption: Major pathways for the N-arylation of this compound.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[15][16] It offers excellent functional group tolerance and generally proceeds with high yields.
Protocol: Buchwald-Hartwig N-Arylation of this compound [16]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl bromide or iodide (1.1 mmol), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like XPhos (4 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add an anhydrous solvent, such as toluene or dioxane (5 mL), via syringe.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at a temperature ranging from 80 to 110 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical and cost-effective alternative to palladium-catalyzed methods.[17] Modern protocols often utilize catalytic amounts of copper salts and ligands, allowing for milder reaction conditions than the traditional stoichiometric copper reactions.
Protocol: Ullmann-Type N-Arylation of this compound [16]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the aryl iodide (1.2 mmol), a copper(I) salt such as CuI (10 mol%), a ligand like L-proline or DMEDA (20 mol%), and a base such as K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a polar aprotic solvent, for instance, DMSO or DMF (5 mL).
-
Reaction Conditions: Heat the reaction mixture to 100-130 °C and stir for 12-48 hours. The reaction is typically carried out under an inert atmosphere.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Metal-Free N-Arylation
Recent advancements have led to the development of metal-free N-arylation methods, which are advantageous for avoiding potential metal contamination in the final product, a critical consideration in pharmaceutical synthesis. One such method employs diaryliodonium salts as the arylating agent.[18]
Protocol: Metal-Free N-Arylation using Diaryliodonium Salts [18]
-
Reaction Setup: In a vial, dissolve this compound (1.0 mmol) and the diaryliodonium salt (1.1 mmol) in a suitable solvent like acetonitrile or dichloroethane.
-
Base Addition: Add a mild base, such as an aqueous ammonia solution or a non-nucleophilic organic base.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction is often rapid, proceeding to completion within a few hours.
-
Workup and Purification: Upon completion, partition the reaction mixture between water and an organic solvent. Separate the organic layer, dry, and concentrate. Purify the resulting N-arylpyrazole by column chromatography.
Case Study: Synthesis of Celecoxib Analogues
The development of dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is a promising strategy for creating anti-inflammatory agents with improved safety profiles. The replacement of the tolyl group in celecoxib with a pharmacophore containing the this compound moiety has been explored for this purpose.[10][11][12][13]
Caption: Rationale for designing Celecoxib analogues with a difluoromethyl-pyrazole moiety.
In one study, a novel class of 1-(4-aminosulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dihydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazole hybrids was synthesized.[10][12] These compounds demonstrated dual selective COX-2/5-LOX inhibitory activities and good anti-inflammatory effects.[11][13]
In Vitro COX-1/COX-2 Inhibition Data for Celecoxib Analogues [12]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 7.7 | 0.07 | 110 |
| Analogue 10a (SO₂Me) | 8.3 | 0.19 | 43.7 |
| Analogue 10b (SO₂NH₂) | >258 | 0.73 | >353 |
This data illustrates that the incorporation of a difluoromethyl-containing moiety can retain potent and selective COX-2 inhibition, a key feature for anti-inflammatory drug candidates.
Future Outlook and Emerging Applications
The utility of this compound as a building block is continually expanding. Beyond its established role in medicinal chemistry, its unique electronic and steric properties are being explored in other areas:
-
Agrochemicals: The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold is a key intermediate for a new generation of highly effective fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[19][20]
-
Materials Science: The predictable electronic properties and potential for intermolecular interactions make fluorinated pyrazoles interesting candidates for the development of novel organic electronic materials.
-
Click Chemistry: The pyrazole scaffold is an emerging platform for "click" chemistry reactions, and fluorinated derivatives could offer unique reactivity and properties to the resulting conjugates.[9]
The continued development of novel synthetic methods to access and functionalize this compound will undoubtedly unlock new applications and solidify its role as a powerful tool in the synthetic chemist's arsenal.
References
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- Al-Gharabli, S. I., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore. Journal of Medicinal Chemistry.
- Al-Gharabli, S. I., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. ACS Publications.
- Al-Gharabli, S. I., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. ResearchGate.
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Application Note: Protocols for the N-arylation of 4-(difluoromethyl)-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: The N-aryl-4-(difluoromethyl)pyrazole scaffold is a privileged motif in modern medicinal chemistry, combining the metabolic stability and unique electronic properties of the difluoromethyl group with the versatile pharmacophoric features of N-arylpyrazoles.[1] This guide provides two robust, field-proven protocols for the synthesis of these valuable compounds: a cost-effective, ligand-accelerated Copper-Catalyzed Ullmann Condensation and a highly versatile, functional-group-tolerant Palladium-Catalyzed Buchwald-Hartwig Amination. Each protocol is presented with detailed mechanistic rationale, step-by-step instructions, and optimization insights to empower researchers in the rapid and efficient synthesis of target molecules.
Synthetic Strategy: Navigating the N-Arylation Landscape
The N-arylation of 4-(difluoromethyl)-1H-pyrazole presents a specific chemical challenge. The electron-withdrawing nature of the difluoromethyl (CHF₂) group decreases the electron density of the pyrazole ring, subsequently reducing the nucleophilicity of the ring nitrogen atoms. This necessitates the use of highly efficient catalytic systems capable of overcoming this reduced reactivity. The two premier strategies for forging this C–N bond are copper- and palladium-catalyzed cross-coupling reactions.
-
Copper-Catalyzed Ullmann Condensation: This classical reaction has been revitalized with modern ligand systems that enable milder reaction conditions and broader substrate scope than the harsh, traditional methods.[2][3] It is often favored for its cost-effectiveness and scalability. The key to success lies in using a well-defined copper(I) source and a chelating ligand, such as a diamine, which stabilizes the copper center and facilitates the catalytic cycle.[4][5]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction is arguably the most versatile and widely used method for C–N bond formation in modern organic synthesis.[6][7] Its success is built upon the rational design of bulky, electron-rich phosphine ligands that promote the critical reductive elimination step, even with challenging substrates.[8][9] The use of advanced palladacycle precatalysts further enhances reaction efficiency and operational simplicity.[10][11]
The choice between these methods depends on factors including cost, scale, available starting materials (aryl iodides/bromides vs. chlorides/triflates), and the electronic and steric nature of the coupling partners.
Protocol I: Copper-Catalyzed N-Arylation (Modified Ullmann Condensation)
This protocol leverages a well-established copper(I)/diamine catalyst system, which offers a reliable and economical route to N-arylpyrazoles.[4][5]
Mechanistic Rationale
The reaction is believed to proceed through a Cu(I)-mediated nucleophilic aromatic substitution pathway.[12][13] The base (e.g., K₂CO₃ or Cs₂CO₃) deprotonates the pyrazole N-H to form a pyrazolide anion. This anion coordinates with the ligand-bound Cu(I) salt to form a copper(I) pyrazolide complex. This complex then undergoes a concerted or oxidative addition/reductive elimination sequence with the aryl halide to furnish the N-arylpyrazole product and regenerate a Cu(I) species, thus completing the catalytic cycle. The chelating diamine ligand is crucial for preventing catalyst aggregation and promoting a soluble, highly active catalytic species.[14][15]
Experimental Workflow: Copper-Catalyzed N-Arylation
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Application Notes and Protocols: The Strategic Role of 4-(Difluoromethyl)-1H-pyrazole in Modern Agrochemical Synthesis
Abstract
The 4-(difluoromethyl)-1H-pyrazole scaffold, particularly its derivative 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, stands as a cornerstone in the development of modern agrochemicals.[1][2] This structural motif is the key building block for a highly successful class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[3][4] The presence of the difluoromethyl group is integral to the high efficacy and broad-spectrum activity of these compounds.[5] This guide provides an in-depth analysis of the synthesis and application of this vital intermediate, offering detailed protocols and explaining the rationale behind key synthetic strategies for researchers and professionals in the agrochemical industry.
Introduction: The Rise of a Privileged Scaffold
The pyrazole ring is a versatile heterocyclic compound that has found broad application in both pharmaceuticals and agrochemicals.[6][7] Within the agricultural sector, the introduction of a difluoromethyl (-CHF₂) group at the C-3 position of the pyrazole ring has led to a breakthrough in fungicide development.[5] This specific structural feature is central to a class of commercial fungicides that effectively control a wide range of devastating plant pathogens.[3][8]
Major agrochemical companies, including Bayer, BASF, and Syngenta, have successfully commercialized numerous active ingredients based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core.[1][5] These compounds, such as Bixafen, Fluxapyroxad, and Sedaxane, have become indispensable tools for modern crop protection due to their potent and specific mode of action.[8] This document will elucidate the synthesis of the pivotal precursor and its conversion into these powerful agricultural assets.
Mechanism of Action: Targeting Fungal Respiration
The fungicidal activity of this compound derivatives stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[9][10] This enzyme is a critical component of cellular respiration, responsible for oxidizing succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the ubiquinone pool.
By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the electron transport chain.[5] This disruption halts ATP production, leading to a catastrophic energy deficit within the fungal cell and ultimately causing its death.[9] The high affinity and specific binding conferred by the pyrazole-carboxamide structure make these compounds highly effective. However, the intensive use of SDHIs has led to the emergence of resistant fungal strains, primarily through point mutations in the genes encoding the SDH enzyme subunits, which underscores the need for ongoing research and development of new derivatives.[9]
Figure 2: Key synthetic pathway for the production of the DFPA core intermediate.
Application in Fungicide Synthesis: The Carboxamide Connection
The DFPA intermediate is activated and then coupled with a specific aniline moiety to produce the final active fungicide. This amide bond formation is the final and crucial step that defines the biological target spectrum and efficacy of the resulting molecule. [1]
Table 1: Prominent SDHI Fungicides Derived from the DFPA Scaffold
| Active Ingredient | Developer | Key Target Pathogens |
| Bixafen | Bayer CropScience | Septoria tritici, Rust species, Rhynchosporium secalis |
| Fluxapyroxad | BASF | Alternaria spp., Botrytis cinerea, Powdery Mildew |
| Isopyrazam | Syngenta | Ramularia collo-cygni, Septoria tritici, Rusts |
| Sedaxane | Syngenta | Seed-borne diseases (Ustilago, Tilletia, Rhizoctonia) |
| Benzovindiflupyr | Syngenta | Broad spectrum including Alternaria, Rusts, and Leaf Spots |
(Data compiled from various sources including)[3][5][8]
Protocol 2: General Synthesis of Pyrazole-4-Carboxamide Fungicides
This protocol outlines the general procedure for the amide coupling reaction. The specific aniline used is proprietary to each commercial fungicide.
Step 1: Activation of the Carboxylic Acid
-
Suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) in an inert aprotic solvent (e.g., dichloromethane, toluene).
-
Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction at room temperature or with gentle heating until the conversion to the acid chloride is complete. This can be monitored by the cessation of gas evolution.
-
Remove the excess chlorinating agent and solvent under reduced pressure to yield the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.
Step 2: Amide Coupling
-
Dissolve the desired substituted aniline in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) in a separate reaction vessel.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to act as an acid scavenger. [5][8]3. Cool the aniline solution to 0°C.
-
Slowly add a solution of the crude acid chloride from Step 1 to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir until completion (monitoring by TLC or LC-MS).
-
Perform an aqueous workup to remove the hydrochloride salt of the base and other water-soluble impurities.
-
Dry the organic phase, concentrate it, and purify the crude product by recrystallization or column chromatography to yield the final fungicidal active ingredient.
Figure 3: General workflow for the conversion of DFPA to a final carboxamide fungicide.
Broader Applications: Insecticides and Herbicides
While the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide structure is preeminent in fungicides, the broader pyrazole class is vital in other agrochemical sectors.
-
Insecticides: Pyrazole carboxamides, though often with different substitution patterns (e.g., trifluoromethyl groups), are used as insecticides. [11]For instance, analogs of chlorantraniliprole, a potent insecticide, have been developed using a pyrazole-4-carboxamide core, demonstrating that the scaffold can be adapted to target insect ryanodine receptors. [11]* Herbicides: Certain pyrazole derivatives act as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target for weed control. [7]While the specific DFPA structure is not typical for this class, it highlights the chemical versatility of the pyrazole ring in designing molecules that interfere with diverse biological pathways.
Conclusion
The this compound moiety, and specifically its 3-(difluoromethyl)-1-methyl-4-carboxylic acid derivative, is a validated "privileged scaffold" in modern agrochemical discovery. Its strategic importance lies in its role as the central building block for a multi-billion dollar class of SDHI fungicides. The synthetic pathways to this intermediate are well-established and optimized for industrial-scale production. Understanding the synthesis, mechanism of action, and structure-activity relationships of these compounds is essential for developing the next generation of crop protection agents to address the ongoing challenges of fungal resistance and global food security.
References
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- Hu, F., et al. (2023). Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
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Application Notes and Protocols for the Evaluation of 4-(Difluoromethyl)-1H-pyrazole Derivatives as Potential Kinase Inhibitors
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them a major class of therapeutic targets. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding site of kinases.[1][2] The introduction of a difluoromethyl (-CHF₂) group at the 4-position of the pyrazole ring can significantly enhance metabolic stability and binding affinity, making 4-(difluoromethyl)-1H-pyrazole derivatives a promising class of kinase inhibitors. This guide provides a comprehensive overview of the synthesis, in vitro and cell-based evaluation, and preclinical assessment of these compounds, offering detailed protocols and expert insights for researchers in drug discovery.
Introduction: The Rationale for Targeting Kinases with Fluorinated Pyrazoles
Kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental process in signal transduction.[3] Their aberrant activity can drive cell proliferation, survival, and migration, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[4][5][6]
The pyrazole ring system is a versatile scaffold for kinase inhibitor design due to its structural features that allow it to act as a hinge-binder, forming crucial hydrogen bonds within the kinase active site.[1] Furthermore, the difluoromethyl group is an increasingly popular substituent in medicinal chemistry. Its electron-withdrawing nature can modulate the pKa of nearby functional groups, and it can serve as a bioisostere for a hydroxyl group or a metabolically labile methyl group, often leading to improved pharmacokinetic properties.[7] This combination of a proven kinase-binding scaffold with a metabolically robust, affinity-enhancing group makes this compound derivatives a highly attractive area of research.
Synthesis of this compound Carboxamide Derivatives
A common and effective route to synthesize the core structure of these inhibitors involves the acylation of a substituted aniline with a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride intermediate. This approach allows for the late-stage diversification of the aniline component to explore structure-activity relationships (SAR).[8]
General Synthetic Protocol:
-
Preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This key intermediate can be synthesized from commercially available starting materials.
-
Formation of the Acid Chloride: The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent like dichloromethane (DCM) to yield the corresponding acid chloride.[8]
-
Amide Coupling: The acid chloride is then reacted with a desired substituted aniline in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a solvent like DCM or N,N-dimethylformamide (DMF) to form the final pyrazole carboxamide product.[8]
-
Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization or trituration to obtain the final compound with high purity.
Causality: The use of an acid chloride ensures a highly reactive species for efficient amide bond formation. The base is crucial to neutralize the HCl byproduct, driving the reaction to completion.
In Vitro Evaluation: Kinase Inhibition Assays
The initial assessment of a compound's potential as a kinase inhibitor involves determining its ability to inhibit the activity of the target kinase in a cell-free system. A widely used method is the luminescence-based kinase assay, which measures the amount of ADP produced as a direct indicator of kinase activity.[9][10]
Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol is adapted from standard luminescence-based kinase assay kits.[10]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.
-
-
Kinase Reaction Setup (96-well plate format):
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the target kinase enzyme in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture to each well to start the reaction. The optimal concentrations of substrate and ATP should be determined empirically, but are often close to the Km values.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent (or equivalent) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the necessary components for a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Illustrative In Vitro Kinase Inhibition Workflow
Caption: Workflow for a luminescence-based in vitro kinase assay.
Data Presentation: Inhibitory Activity of Hypothetical Compounds
| Compound ID | R Group (Aniline) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Kinase C IC₅₀ (nM) |
| PYZ-001 | Phenyl | 150 | 2500 | >10000 |
| PYZ-002 | 3-chlorophenyl | 25 | 800 | 8500 |
| PYZ-003 | 3-methoxyphenyl | 45 | 1200 | 9200 |
| PYZ-004 | 3-aminophenyl | 5 | 450 | 6000 |
| Staurosporine | (Control) | 8 | 12 | 25 |
This table presents hypothetical data for illustrative purposes.
Cellular Activity: Assessing Target Engagement in a Biological Context
While in vitro assays are crucial for determining direct inhibitory activity, it is essential to evaluate a compound's performance in a cellular environment. Cell-based assays can provide insights into cell permeability, target engagement, and off-target effects.[11] A common approach is to measure the phosphorylation of a known downstream substrate of the target kinase.[11][12]
Protocol: Cell-Based Substrate Phosphorylation Assay (ELISA-based)
-
Cell Culture and Plating:
-
Culture a relevant cell line (e.g., one that overexpresses the target kinase) under standard conditions.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, replace the medium with fresh medium containing serially diluted concentrations of the test compound or DMSO control.
-
Incubate for a predetermined time (e.g., 2-4 hours) to allow for compound uptake and target inhibition.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add lysis buffer containing protease and phosphatase inhibitors to each well.[13]
-
Incubate on ice for 20-30 minutes with gentle agitation.
-
-
ELISA Procedure:
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for the total substrate protein.
-
Incubate to allow the substrate to bind.
-
Wash the plate to remove unbound components.
-
Add a detection antibody that is specific for the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Wash the plate again.
-
Add a chromogenic or chemiluminescent substrate for the HRP enzyme and incubate to allow for color or signal development.
-
-
Data Acquisition and Analysis:
-
Read the absorbance or luminescence on a plate reader.
-
The signal is proportional to the amount of phosphorylated substrate.
-
Normalize the data to total protein concentration or a housekeeping protein if necessary.
-
Calculate the cellular IC₅₀ value by plotting the signal against the compound concentration.
-
Illustrative Signaling Pathway: MAPK/ERK Pathway
Many kinases targeted in cancer therapy are components of the MAPK/ERK pathway. A this compound derivative might target a kinase like BRAF or MEK within this cascade.
Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The SAR for this compound derivatives can be systematically explored by modifying the aniline portion of the molecule. Based on the hypothetical data in the table above:
-
PYZ-001 vs. PYZ-002: The addition of a chloro group at the 3-position of the phenyl ring (PYZ-002) significantly improves potency against Kinase A. This suggests a potential hydrophobic or halogen-bonding interaction in the active site.
-
PYZ-002 vs. PYZ-004: Replacing the chloro group with an amino group (PYZ-004) further enhances potency. The amino group may be acting as a hydrogen bond donor, forming a key interaction with a residue in the kinase active site.
-
Selectivity: While potency against Kinase A is improved, the compounds maintain a degree of selectivity over Kinases B and C, which is a desirable characteristic for reducing off-target toxicity.
These insights guide the next round of synthesis, focusing on modifications that are likely to improve potency and selectivity.[14][15][16]
Preclinical and ADMET Profiling
Once a potent and selective lead compound is identified, it must be evaluated for its drug-like properties. This involves assessing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[17][18][19]
-
Absorption: Can the compound be absorbed from the gut into the bloodstream?
-
Distribution: Does the compound reach the target tissue in sufficient concentrations?
-
Metabolism: Is the compound stable to metabolic enzymes, or is it rapidly cleared from the body? The difluoromethyl group is often incorporated to improve metabolic stability.
-
Excretion: How is the compound and its metabolites eliminated from the body?
-
Toxicity: Is the compound toxic to healthy cells or organs?
These properties are often predicted using in silico models early on[20][21] and then confirmed through in vitro assays (e.g., metabolic stability in liver microsomes, cell permeability assays) and eventually in vivo pharmacokinetic studies in animal models.[22][23]
Overall Drug Discovery and Development Workflow
Caption: High-level workflow from compound synthesis to clinical trials.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel kinase inhibitors. Their robust synthetic accessibility, coupled with the favorable properties imparted by the difluoromethyl group, makes them an attractive starting point for drug discovery campaigns. The systematic application of the in vitro and cellular protocols outlined in this guide, followed by a thorough evaluation of their ADMET properties, will enable the identification and optimization of potent and selective clinical candidates.
References
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- Quereshi, S. (2024). Anti-inflammatory effects and ADMET analysis of pyrazole derivatives.
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- Reaction Biology. (2022).
- National Center for Biotechnology Information. (2022). One-pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS-CoV-2 main protease inhibitors. PubMed Central. [Link]
- El-Malah, A. A., et al. (2022). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Journal of the Indian Chemical Society. [Link]
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- ScienceOpen. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. [Link]
- ResearchGate. (2022). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. [Link]
- ACS Publications. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry. [Link]
- MDPI. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)
- National Center for Biotechnology Information. (2020).
- CORE.
- Utrecht University Research Portal. (2020).
- MDPI.
- ResearchGate. Examples of difluoromethyl use in kinase inhibitors (4,5). [Link]
- ResearchGate. (2025). Synthesis and crystal structure of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)
- MDPI. (2018).
- ACS Publications. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. [Link]
- National Center for Biotechnology Information. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
- National Center for Biotechnology Information. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. [Link]
- PubMed. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. [Link]
- National Center for Biotechnology Information. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. [Link]
- National Center for Biotechnology Information. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. [Link]
- MDPI. (2018).
- ResearchGate. Synthesis of difluoromethyl pyrazoles. [Link]
- MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
- MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
- National Center for Biotechnology Information. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
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Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-bromo-1-(difluoromethyl)-1H-pyrazole for the Synthesis of Novel Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern medicinal chemistry, pyrazole-containing compounds are of paramount importance, forming the core scaffold of numerous therapeutic agents. Their versatile biological activities have led to applications in oncology, infectious diseases, and central nervous system disorders.[1][2] The strategic functionalization of the pyrazole ring is crucial for modulating the pharmacological properties of these molecules. 4-bromo-1-(difluoromethyl)-1H-pyrazole has emerged as a particularly valuable building block. The difluoromethyl (-CHF₂) group is a key bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability, membrane permeability, and binding affinity. The bromine atom at the C4 position provides a reactive handle for synthetic diversification.[1]
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds.[3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species (like a boronic acid) with an organohalide.[3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool in drug discovery.[4] This application note provides a detailed guide to the experimental procedures for the Suzuki coupling of 4-bromo-1-(difluoromethyl)-1H-pyrazole, offering field-proven insights and robust protocols for its successful implementation.
Scientific Principles and Mechanistic Overview
A deep understanding of the reaction mechanism is essential for rational experimental design and troubleshooting. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (4-bromo-1-(difluoromethyl)-1H-pyrazole), inserting itself into the carbon-bromine bond. This forms a Pd(II) intermediate. The reactivity order for halides is generally I > Br > Cl.[3][7]
-
Transmetalation: This is often the rate-determining step. The organic group from the organoboron reagent is transferred to the Pd(II) complex. This step requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., R-B(OH)₃⁻), which then readily transfers its organic moiety to the palladium center.[8][9][10][11]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[3][5]
Materials:
-
4-bromo-1-(difluoromethyl)-1H-pyrazole (1.0 equiv)
-
Boronic acid or ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2.5 mol%)
-
Ligand (if required, e.g., SPhos, 6 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 0.1 M)
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-1-(difluoromethyl)-1H-pyrazole, the boronic acid, the base, and the palladium catalyst/ligand.
-
Seal the vessel with a rubber septum or cap.
-
Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent system.
-
Place the reaction vessel in a pre-heated oil bath or microwave reactor and stir vigorously at the desired temperature (typically 80–110 °C) for the specified time (2–24 h).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Data Presentation: Exemplary Coupling Reactions
The following table summarizes optimized conditions for the coupling of 4-bromo-1-(difluoromethyl)-1H-pyrazole with various boronic acids. These examples demonstrate the versatility of the protocol.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) / Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 °C / 12 h | 88 |
| 2 | 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (2.5) | SPhos (6) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 110 °C / 8 h | 92 |
| 3 | Thiophene-3-boronic Acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2.0) | DMF | 90 °C / 16 h | 79 |
| 4 | Pyridine-4-boronic Acid | Pd₂(dba)₃ (2.5) | XPhos (6) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 °C / 24 h | 75 |
| 5 | (E)-Styrylboronic Acid | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (2.5) | THF/H₂O (5:1) | 80 °C / 6 h | 85 |
Field-Proven Insights & Troubleshooting
-
Low or No Conversion: If the starting material is not consumed, consider increasing the reaction temperature. A more potent catalyst system, such as one employing a biarylphosphine ligand (XPhos, SPhos), may be necessary, especially for less reactive boronic acids or sterically hindered substrates. [12]Switching to a stronger base like K₃PO₄ can also enhance the rate of transmetalation. [13]* Protodeboronation: The boronic acid can decompose during the reaction. Using a slight excess (up to 1.5 equivalents) can compensate for this. Alternatively, using more stable boronate esters (e.g., pinacol esters) can mitigate this side reaction.
-
Homocoupling of Boronic Acid: This side product (R'-R') can form at high temperatures or with prolonged reaction times. Reducing the temperature or reaction time once the starting material is consumed can minimize its formation.
-
Debromination of Starting Material: The bromo-pyrazole can be reduced to the corresponding pyrazole. This is often caused by impurities or catalyst degradation. Ensure solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere.
Conclusion
The Suzuki-Miyaura cross-coupling is a robust and highly effective method for the derivatization of 4-bromo-1-(difluoromethyl)-1H-pyrazole. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse library of novel pyrazole compounds for screening in drug discovery programs. The protocols and insights provided in this application note serve as a comprehensive guide for scientists to successfully implement this critical transformation.
References
- Wikipedia. Suzuki reaction. [Link]
- Alonso, F., et al. (2014). The Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Singh, H. et al. (2018). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Roy, D., et al. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
- Li, Y., et al. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. [Link]
- ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
- ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?[Link]
- Roy, D., et al. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]
- Chemistry LibreTexts. (2020).
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- de Andrade, L. F., et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis.
- ResearchGate. (2018).
- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Gomaa, A. M., & Ali, M. M. (2020).
- Janeba, Z., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (2019). Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole... [Link]
- ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
- Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]
- Leadbeater, N. E., & Marco, M. (2008). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry.
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The Strategic Role of the 4-(Difluoromethyl)-1H-pyrazole Moiety in the Design of Selective COX-2 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy. The design of potent and selective COX-2 inhibitors has evolved significantly, with a focus on optimizing scaffold interactions within the enzyme's active site. This guide delves into the critical role of the 4-(difluoromethyl)-1H-pyrazole moiety as a key structural element in the rational design of next-generation COX-2 inhibitors. We will explore the unique physicochemical properties conferred by the difluoromethyl group and provide detailed, field-proven protocols for the synthesis and biological evaluation of pyrazole-based COX-2 inhibitors.
Introduction: The Rationale for Targeting COX-2 and the Emergence of Pyrazole Scaffolds
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[1][2] Two primary isoforms exist: COX-1, a constitutively expressed enzyme involved in physiological homeostasis, and COX-2, an inducible isoform upregulated at sites of inflammation.[1][2] The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their inhibition of COX enzymes.[3] However, non-selective NSAIDs that inhibit both isoforms are associated with gastrointestinal and renal side effects due to the inhibition of COX-1.[2] This has driven the development of selective COX-2 inhibitors, such as Celecoxib, which feature a 1,5-diarylpyrazole core.[2][4] The pyrazole scaffold has proven to be an effective pharmacophore for selective COX-2 inhibition.[3][5][6][7]
The Physicochemical Advantage of the this compound Moiety
The strategic incorporation of fluorine-containing functional groups is a powerful tool in medicinal chemistry. The difluoromethyl (-CF2H) group, in particular, offers a unique constellation of properties that enhance the pharmacological profile of drug candidates.[8][9][10]
Key Properties of the Difluoromethyl Group:
-
Bioisosterism: The -CF2H group can act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities.[8][9] This allows for the substitution of these groups to improve metabolic stability and other pharmacokinetic parameters without losing key binding interactions.
-
Enhanced Lipophilicity and Membrane Permeability: The introduction of the -CF2H group increases the lipophilicity of a molecule, which can lead to improved absorption and bioavailability.[8][9]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism.[10][11] This can lead to a longer in vivo half-life of the drug.
-
Hydrogen Bond Donor Capability: Unlike the trifluoromethyl (-CF3) group, the -CF2H group possesses an acidic proton capable of forming weak hydrogen bonds.[8][9] This can contribute to enhanced binding affinity and selectivity for the target protein.
-
Electron-Withdrawing Nature: The strong electron-withdrawing capacity of the -CF2H group can modulate the pKa of nearby functionalities and influence the overall electronic properties of the molecule, potentially impacting its interaction with the receptor.[8]
The incorporation of a difluoromethyl group at the 4-position of the pyrazole ring in COX inhibitors is a deliberate design strategy to leverage these advantageous properties, aiming for enhanced potency, selectivity, and pharmacokinetic profile.
Synthesis of a Representative this compound Based COX Inhibitor
This section provides a generalized, yet detailed, protocol for the synthesis of a 1,5-diarylpyrazole containing a 4-difluoromethyl substituent, inspired by methodologies reported in the literature for similar compounds.[4][12][13]
Synthetic Workflow Overview
The synthesis typically proceeds through a multi-step sequence involving the formation of a key diketone intermediate followed by cyclization with a substituted hydrazine to form the pyrazole core.
Caption: Synthetic workflow for 4-(difluoromethyl)-1,5-diarylpyrazole.
Step-by-Step Protocol: Synthesis of a 1-(4-Sulfamoylphenyl)-5-(4-methylphenyl)-4-(difluoromethyl)-1H-pyrazole
Materials:
-
4'-Methylacetophenone
-
Ethyl difluoroacetate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
(4-Sulfamoylphenyl)hydrazine hydrochloride
-
Glacial acetic acid
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of 1-(4-Methylphenyl)-4,4-difluoro-1,3-butanedione (Diketone Intermediate)
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add 4'-methylacetophenone (1 equivalent) dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add ethyl difluoroacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,3-diketone.
-
-
Step 2: Synthesis of 1-(4-Sulfamoylphenyl)-5-(4-methylphenyl)-4-(difluoromethyl)-1H-pyrazole (Final Product)
-
To a solution of the 1,3-diketone intermediate (1 equivalent) in glacial acetic acid, add (4-sulfamoylphenyl)hydrazine hydrochloride (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified final compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Biological Evaluation: In Vitro COX Inhibition Assays
The selective inhibition of COX-1 and COX-2 is a critical determinant of the therapeutic potential and safety profile of novel inhibitors. The following protocols describe standard in vitro assays to determine the half-maximal inhibitory concentration (IC50) for each isoform.
Assay Principle
The COX enzyme possesses both cyclooxygenase and peroxidase activity. Many commercially available assay kits measure the peroxidase activity, where the hydroperoxide product of the cyclooxygenase reaction is reduced, leading to the oxidation of a chromogenic substrate.[14][15] Alternatively, a more direct method involves quantifying the production of prostaglandins, such as PGE2, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Caption: General workflow for in vitro COX inhibition assays.
Protocol 1: Colorimetric COX Inhibition Assay
This protocol is adapted from commercially available kits.[14][15][16][17]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)
-
Test compounds and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590-610 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's instructions.
-
Assay Setup (in triplicate):
-
Background Wells: 160 µL Assay Buffer + 10 µL Heme.
-
100% Initial Activity Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL enzyme (COX-1 or COX-2).
-
Inhibitor Wells: 140 µL Assay Buffer + 10 µL Heme + 10 µL of test compound at various concentrations + 10 µL enzyme (COX-1 or COX-2).
-
-
Pre-incubation: Incubate the plate at 37 °C for 10 minutes.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid to all wells except the background wells.
-
Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the 100% initial activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: LC-MS/MS Based COX Inhibition Assay
This method offers high sensitivity and specificity by directly measuring the enzymatic product.[1]
Materials:
-
Purified ovine COX-1 or human COX-2
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin and L-epinephrine (cofactors)
-
Arachidonic Acid (substrate)
-
Test compounds and reference inhibitors
-
Internal standard (e.g., PGE2-d4)
-
LC-MS/MS system
Procedure:
-
Enzyme Reaction:
-
In an Eppendorf tube, mix 146 µL of Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.
-
Add 20 µL of the enzyme solution (COX-1 or COX-2) and incubate at room temperature for 2 minutes.
-
Add 2 µL of the test compound in DMSO and pre-incubate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 10 µM arachidonic acid and incubate at 37 °C for 2 minutes.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 20 µL of 1 M HCl.
-
Add 20 µL of the internal standard (PGE2-d4).
-
Extract the prostaglandins with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the amount of PGE2 produced using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of PGE2 formation at each inhibitor concentration.
-
Determine the IC50 values as described in the colorimetric assay.
-
Data Interpretation and Structure-Activity Relationships (SAR)
The data generated from these assays will allow for a comprehensive evaluation of the synthesized compounds.
Key Parameters to Analyze:
| Parameter | Description | Significance |
| COX-1 IC50 | The concentration of the inhibitor required to reduce COX-1 activity by 50%. | Indicates the potential for COX-1 related side effects. |
| COX-2 IC50 | The concentration of the inhibitor required to reduce COX-2 activity by 50%. | Measures the potency of the inhibitor against the target enzyme. |
| Selectivity Index (SI) | The ratio of COX-1 IC50 to COX-2 IC50. | A higher SI value indicates greater selectivity for COX-2 over COX-1. |
Structure-Activity Relationship (SAR) Insights:
The pyrazole scaffold is a well-established pharmacophore for COX-2 inhibition.[5][6][18] The 1,5-diaryl substitution pattern is crucial for activity, with the 1-phenyl ring often bearing a sulfonamide or sulfone moiety that interacts with a secondary pocket in the COX-2 active site, a key feature contributing to selectivity.[2][12] The 4-(difluoromethyl) group can further enhance binding through hydrogen bonding and hydrophobic interactions within the active site, potentially increasing both potency and selectivity.[9][13]
Conclusion
The this compound moiety is a valuable component in the modern design of selective COX-2 inhibitors. Its unique physicochemical properties contribute to improved potency, selectivity, and pharmacokinetic profiles. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of novel pyrazole-based COX-2 inhibitors, enabling researchers to further explore the therapeutic potential of this important class of anti-inflammatory agents.
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- Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC medicinal chemistry, 14(10), 1957–1976. [Link]
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- Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-17.
- Gauthier, C., & Garon, A. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(1), 75-96. [Link]
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- El-Malah, A. A., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & clinical pharmacology & toxicology, 108(4), 263–273. [Link]
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- Patel, M. V., et al. (2004). Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors. The Journal of Organic Chemistry, 69(23), 8196-8205.
- Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(10), 1957-1976.
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Application Notes and Protocols for the Green Synthesis of 4-(Difluoromethyl)-1H-pyrazole
Abstract
The 4-(difluoromethyl)-1H-pyrazole scaffold is a privileged structural motif in modern medicinal and agrochemical development, imparting unique physicochemical properties that enhance biological activity and metabolic stability. However, traditional synthetic routes often rely on hazardous reagents, harsh reaction conditions, and environmentally persistent solvents, posing significant sustainability challenges. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on green chemistry approaches to the synthesis of this compound and its derivatives. We will explore advanced catalytic systems, multi-component reactions, and the use of eco-friendly reaction media. Detailed, field-proven protocols are provided to facilitate the adoption of these sustainable practices, ensuring high efficiency, operational simplicity, and minimal environmental impact.
Introduction: The Significance of the -CHF₂ Group and the Need for Greener Syntheses
The difluoromethyl group (-CHF₂) is increasingly utilized as a bioisostere for hydroxyl, thiol, or hydroxymethyl groups in drug design. Its unique combination of steric and electronic properties—acting as a strong hydrogen bond donor and a lipophilic hydrogen bond acceptor—can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile. Key intermediates, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are crucial building blocks for a new class of fungicides known as succinate dehydrogenase inhibitors (SDHI).[1]
Conventional synthetic methods for pyrazoles often involve hazardous reagents and solvents, presenting considerable obstacles to sustainable chemistry.[2][3] The growing demand for these valuable pyrazole intermediates necessitates the development of greener, more efficient, and economically viable synthetic pathways that align with the principles of green chemistry.[4][5] This guide focuses on practical, sustainable alternatives that minimize waste, reduce energy consumption, and utilize safer chemical processes.
Core Green Synthetic Strategies
The synthesis of the this compound core can be approached through several green strategies. The primary methods involve either the construction of a pyrazole ring that already contains the difluoromethyl precursor or the late-stage difluoromethylation of a pre-formed pyrazole ring. We will focus on methods that enhance atom economy, reduce waste, and improve safety and efficiency.
Multi-Component Reactions (MCRs) for Pyrazole Core Construction
Multi-component reactions, where three or more reactants combine in a single operation, are a cornerstone of green synthesis due to their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity.[6][7] For difluoromethylated pyrazoles, an MCR approach can be envisioned that incorporates a difluoromethyl-containing building block.
A promising strategy is the [3+2] cycloaddition of difluoroacetohydrazonoyl bromides with various alkynes. This method provides a novel and efficient protocol to access difluoromethyl-substituted pyrazoles in good to excellent yields with high regioselectivity.[8]
Conceptual Workflow: MCR for this compound Synthesis
Caption: One-pot multi-component synthesis of difluoromethylated pyrazoles.
Catalytic Approaches in Greener Solvents
The use of efficient catalysts can significantly reduce the energy requirements and waste generated during a reaction. Lewis acid catalysis, for instance, has been shown to be effective in synthesizing polysubstituted 4-difluoromethyl pyrazole derivatives.[9] Combining catalysis with green solvents like water or performing reactions under solvent-free conditions further enhances the sustainability of the process.[10][11]
A notable example is the scandium triflate (Sc(OTf)₃)-catalyzed reaction of perfluoroacetyl diazoester with ketones. This method proceeds under mild conditions with wide functional group tolerance, yielding structurally diverse 4-difluoromethylated pyrazoles.[9]
Microwave-Assisted Solvent-Free Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid reaction times, improved yields, and often eliminating the need for a solvent.[4][12] This technique is particularly effective for condensation reactions involved in forming the pyrazole ring. A typical procedure involves the condensation of a difluoromethyl-containing 1,3-dicarbonyl compound with hydrazine hydrate under solvent-free conditions, irradiated by microwaves.
Experimental Workflow: Microwave-Assisted Synthesis
Caption: Workflow for microwave-assisted solvent-free pyrazole synthesis.
Detailed Application Protocols
The following protocols are presented as robust starting points for laboratory synthesis. Researchers should perform their own risk assessments and optimization based on available equipment and specific substrates.
Protocol 1: [3+2] Cycloaddition using Difluoroacetohydrazonoyl Bromide
This protocol is adapted from the work of Hu et al. and provides an efficient route to highly substituted difluoromethyl pyrazoles.[8]
Materials:
-
N-aryl-2,2-difluoroacetohydrazonoyl bromide (1.0 equiv)
-
Substituted alkyne (e.g., ynone, alkynoate) (1.2 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Acetonitrile (ACN) as solvent (0.1 M concentration)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
To a stirred solution of the substituted alkyne (1.2 equiv) in acetonitrile, add N-aryl-2,2-difluoroacetohydrazonoyl bromide (1.0 equiv).
-
Add triethylamine (2.0 equiv) to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired this compound derivative.
Expected Outcome: This method typically provides good to excellent yields (70-95%) of the target pyrazole with high regioselectivity.[8]
Protocol 2: Lewis Acid-Catalyzed Synthesis of 4-Difluoromethyl Pyrazoles
This protocol is based on the method developed by Chen et al. for the synthesis of polysubstituted pyrazoles using a Lewis acid catalyst.[9]
Materials:
-
Ketone (1.0 equiv)
-
Perfluoroacetyl diazoester (1.2 equiv)
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) as solvent
-
Schlenk tube, magnetic stirrer, nitrogen atmosphere
Procedure:
-
Add the ketone (1.0 equiv), Sc(OTf)₃ (10 mol%), and K₂CO₃ (1.5 equiv) to a Schlenk tube under a nitrogen atmosphere.
-
Add 1,2-dichloroethane as the solvent.
-
Add the perfluoroacetyl diazoester (1.2 equiv) to the mixture.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the 4-difluoromethylated pyrazole.
Expected Outcome: This reaction proceeds under mild conditions and tolerates a wide range of functional groups, providing moderate to good yields.[9]
Data Summary and Method Comparison
The choice of synthetic route depends on factors such as substrate availability, desired substitution pattern, and scale. The following table summarizes key parameters for the discussed green approaches.
| Method | Key Reagents | Conditions | Typical Yield | Green Chemistry Principles Adhered To | Reference |
| [3+2] Cycloaddition | Difluoroacetohydrazonoyl bromide, Alkyne, Et₃N | 80 °C, 4-12 h | 70-95% | Atom Economy, Multi-Component Reaction | [8] |
| Lewis Acid Catalysis | Ketone, Perfluoroacetyl diazoester, Sc(OTf)₃ | 60 °C, 12 h | Moderate to Good | Catalysis, Mild Conditions | [9] |
| Microwave-Assisted | 1,3-Dicarbonyl, Hydrazine | Solvent-free, MW irradiation, 8-15 min | >85% | Energy Efficiency, Solvent-Free, Reduced Reaction Time | [13] |
| Conventional Route | Difluoroacetyl halide, α,β-unsaturated ester | Multi-step, requires hydrolysis & cyclization | Variable | (Baseline) | [14] |
Conclusion and Future Outlook
The synthesis of this compound can be achieved through various pathways that align with the principles of green chemistry. Multi-component reactions, advanced catalytic systems, and energy-efficient technologies like microwave irradiation offer significant advantages over traditional methods by improving yields, reducing waste, and enhancing safety.[2][12] As the demand for these valuable heterocyclic compounds continues to grow, the adoption of these green protocols will be crucial for sustainable development in the pharmaceutical and agrochemical industries. Future research should focus on developing biocatalytic routes and utilizing renewable feedstocks to further minimize the environmental footprint of these essential molecules.[4]
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Application Notes and Protocols for High-Throughput Screening of 4-(Difluoromethyl)-1H-Pyrazole Libraries
Introduction: The Emerging Significance of 4-(Difluoromethyl)-1H-Pyrazoles in Drug Discovery
The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2][3] The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, into these scaffolds can profoundly modulate their physicochemical and pharmacological properties. The CHF₂ group, as a lipophilic bioisostere of hydroxyl or thiol groups, can enhance metabolic stability, binding affinity, and cell permeability.[4] Consequently, 4-(difluoromethyl)-1H-pyrazole libraries represent a promising source of novel therapeutic agents.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds that modulate the activity of a biological target.[3][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays tailored for the screening of this compound libraries. We will delve into the rationale behind assay selection, provide detailed experimental protocols for key assay formats, and discuss the critical aspects of data analysis and hit validation.
Strategic Selection of HTS Assays for Pyrazole Libraries
The biological activities of pyrazole derivatives are diverse, with prominent examples including the inhibition of kinases and cyclooxygenase (COX) enzymes, as well as the modulation of protein-protein interactions like p53-MDM2.[7][8][9][10] Therefore, a multi-pronged screening approach targeting these key protein classes is a rational starting point for elucidating the therapeutic potential of a novel this compound library.
This guide will focus on two robust and widely adopted HTS assays:
-
A Lanthanide-Based Kinase Assay: Given that a significant number of pyrazole-containing drugs are kinase inhibitors, a primary screen to identify compounds that modulate kinase activity is highly relevant.[10][11][12][13] Lanthanide-based assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), offer a homogenous, sensitive, and robust platform for HTS of kinase inhibitors.[14][15][16][17]
-
A Cell-Based Phenotypic Assay for Anticancer Activity: Since many kinase inhibitors and p53-MDM2 interaction inhibitors are developed as anticancer agents, a cell-based assay provides a more physiologically relevant context for identifying compounds with anti-proliferative effects.[6][18][19] A high-content screening (HCS) approach allows for the simultaneous measurement of multiple cellular parameters, providing deeper insights into the mechanism of action of hit compounds.[20]
Protocol 1: Lanthanide-Based TR-FRET Kinase Assay
Objective: To identify inhibitors of a specific kinase (e.g., a tyrosine or serine/threonine kinase) from a this compound library.
Principle: This assay measures the phosphorylation of a substrate peptide by a kinase. The assay utilizes a europium (Eu)-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor 647-labeled peptide substrate (acceptor). When the substrate is phosphorylated by the kinase, the Eu-labeled antibody binds to it, bringing the donor and acceptor fluorophores into close proximity. Excitation of the europium donor results in energy transfer to the Alexa Fluor 647 acceptor, leading to a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, resulting in a decrease in the FRET signal.[21]
Workflow Diagram:
Caption: Workflow for the TR-FRET kinase inhibition assay.
Materials and Reagents:
-
Kinase of interest (recombinant, purified)
-
Kinase-specific biotinylated peptide substrate
-
Adenosine triphosphate (ATP)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC) or other suitable acceptor
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 10 mM EDTA in assay buffer)
-
This compound library (dissolved in DMSO)
-
Positive control inhibitor (known inhibitor of the kinase)
-
384-well, low-volume, white microplates
Experimental Protocol:
-
Compound Plating:
-
Dispense 50 nL of each compound from the this compound library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or a known inhibitor (positive control).
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution in assay buffer. The optimal kinase concentration should be determined empirically to achieve a robust signal window (typically the EC₅₀ concentration).
-
Dispense 5 µL of the 2X kinase solution to all wells containing library compounds and controls.
-
Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature.
-
Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should ideally be at or near the Km for the kinase to detect both ATP-competitive and non-competitive inhibitors.
-
Add 5 µL of the 2X substrate/ATP solution to all wells to initiate the kinase reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X detection solution containing the Eu-labeled antibody and SA-APC in stop solution.
-
Add 10 µL of the 2X detection solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 620 nm (Europium) and 665 nm (APC).
-
Data Presentation:
| Parameter | Value | Rationale |
| Final Compound Conc. | 10 µM | Standard starting concentration for primary HTS. |
| Final Kinase Conc. | EC₅₀ | Provides a good signal-to-background ratio. |
| Final ATP Conc. | Km value | Enables detection of both competitive and non-competitive inhibitors. |
| Final Substrate Conc. | Km value | Ensures adequate substrate for the reaction. |
| Incubation Times | As specified | Optimized for reaction completion and signal stability. |
| Z'-factor | > 0.5 | Indicates a robust and reliable assay. |
Protocol 2: Cell-Based High-Content Phenotypic Screen for Anti-Proliferative Activity
Objective: To identify compounds from a this compound library that induce cell death or inhibit proliferation in a cancer cell line.
Principle: This assay utilizes automated microscopy and image analysis to quantify various cellular phenotypes, such as cell number, nuclear morphology (indicative of apoptosis), and cell cycle status. Cells are plated, treated with library compounds, and then stained with fluorescent dyes to visualize the nucleus and cytoplasm. High-content imaging systems capture and analyze images to provide multi-parametric data on the cellular response to each compound.[18][20]
Workflow Diagram:
Caption: General workflow for a high-content phenotypic screen.
Materials and Reagents:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound library (in DMSO)
-
Positive control (e.g., Staurosporine for apoptosis induction)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., Hoechst 33342)
-
Cytoplasmic stain (e.g., CellMask™ Green)
-
384-well, black, clear-bottom imaging plates
Experimental Protocol:
-
Cell Plating:
-
Harvest and count cells.
-
Seed cells into 384-well imaging plates at a density that ensures they are in a logarithmic growth phase at the time of analysis (e.g., 1000-2000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Dispense 50 nL of each library compound (10 mM in DMSO) to the appropriate wells.
-
Include DMSO-only wells (negative control) and positive control wells.
-
Incubate the plates for 48-72 hours.
-
-
Cell Staining:
-
Carefully remove the culture medium.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells twice with PBS.
-
Add a staining solution containing Hoechst 33342 and CellMask™ Green in PBS.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system, capturing both the nuclear and cytoplasmic channels.
-
Analyze the images using appropriate software to quantify parameters such as:
-
Cell count
-
Nuclear area and intensity
-
Nuclear condensation (a marker of apoptosis)
-
Cellular and cytoplasmic area
-
-
Data Presentation:
| Parameter | Measurement | Interpretation |
| Cell Count | Number of nuclei | Indicates cytotoxicity or anti-proliferative effects. |
| Nuclear Area | Area of Hoechst stain | A decrease can indicate apoptosis. |
| Nuclear Intensity | Intensity of Hoechst stain | An increase can indicate DNA condensation in apoptosis. |
| Z'-factor | > 0.4 | Indicates a suitable assay for HTS. |
Data Analysis and Hit Validation
A critical component of any HTS campaign is the rigorous analysis of the data and the subsequent validation of identified "hits."[22][23][24]
Primary Data Analysis:
-
Normalization: Raw data from the HTS assays should be normalized to control for plate-to-plate variability. This is typically done by calculating the percent inhibition or percent activity relative to the positive and negative controls on each plate.
-
Hit Identification: A "hit" is a compound that produces a statistically significant effect in the primary assay. A common method for hit selection is to use a Z-score or a robust Z-score cutoff (e.g., Z-score < -3 for inhibitors).
Hit Confirmation and Prioritization:
-
Re-testing: All initial hits should be re-tested under the same assay conditions to confirm their activity and rule out false positives.
-
Dose-Response Curves: Confirmed hits should be tested over a range of concentrations to determine their potency (IC₅₀ or EC₅₀ values). This is typically done using a four-parameter logistic model in software like GraphPad Prism.[5][25][26][27][28]
-
Orthogonal Assays: To further validate hits and eliminate compounds that interfere with the primary assay format, it is crucial to test them in an orthogonal assay that has a different detection method or principle.[23] For example, a hit from the TR-FRET kinase assay could be confirmed using a luminescence-based kinase assay that measures ATP consumption.
-
Cheminformatics Analysis: The structures of the confirmed hits should be analyzed to identify potential pan-assay interference compounds (PAINS) and to look for structure-activity relationships (SAR) within chemical series.[24]
Logical Flow for Hit Validation:
Caption: A typical workflow for hit validation and progression.
Conclusion
The strategic application of high-throughput screening is paramount to unlocking the therapeutic potential of novel chemical libraries such as those comprised of 4-(difluoromethyl)-1H-pyrazoles. By employing robust and relevant assays, such as the lanthanide-based kinase assay and cell-based high-content screening, researchers can efficiently identify promising hit compounds. The detailed protocols and data analysis workflows presented in this guide provide a solid foundation for initiating and executing successful HTS campaigns. Rigorous hit validation through orthogonal assays and cheminformatic analysis is essential to ensure the progression of high-quality lead candidates into the drug discovery pipeline.
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Application Notes and Protocols for the Development of Novel Antifungal Agents Based on the 4-(Difluoromethyl)-1H-pyrazole Scaffold
Introduction: The Emergence of the 4-(Difluoromethyl)-1H-pyrazole Moiety in Antifungal Drug Discovery
The relentless rise of fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the urgent development of novel therapeutic agents with improved efficacy and safety profiles.[1] In this context, the this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent antifungal compounds. This structural motif is a cornerstone of several successful commercial fungicides, demonstrating its significant potential for translation into new therapeutic classes.[2][3]
The incorporation of a difluoromethyl (-CHF₂) group at the 4-position of the pyrazole ring is a key bioisosteric replacement for a methyl or trifluoromethyl group, offering a unique modulation of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. These subtle yet critical modifications can lead to enhanced biological activity and a more favorable pharmacokinetic profile.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the this compound core in the design, synthesis, and evaluation of new antifungal agents. The protocols outlined herein are based on established methodologies and are designed to be reproducible and adaptable to specific research needs.
Part 1: Rationale and Design Strategy
Mechanism of Action: Targeting Fungal Respiration
A significant class of antifungal agents derived from the this compound scaffold function as Succinate Dehydrogenase Inhibitors (SDHIs) .[3][4][5] Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex in both the tricarboxylic acid (TCA) cycle and the electron transport chain of fungal mitochondria. By inhibiting SDH, these compounds effectively disrupt fungal respiration, leading to a depletion of cellular ATP and ultimately, fungal cell death.
Molecular docking studies have revealed that the pyrazole-carboxamide core of these inhibitors binds to the ubiquinone-binding (Qp) site of the SDH enzyme complex.[3][4][5] The carbonyl oxygen of the amide linker often forms crucial hydrogen bonds with amino acid residues such as TYR58 and TRP173 within the binding pocket, anchoring the inhibitor.[4][5] The this compound moiety itself contributes to favorable hydrophobic and van der Waals interactions, enhancing the overall binding affinity.
Caption: Mechanism of action of this compound-based SDHIs.
Structure-Activity Relationship (SAR) and Lead Optimization
The modular nature of the this compound carboxamides allows for systematic structural modifications to optimize antifungal activity, spectrum, and safety. Key areas for modification include:
-
The Amide 'R' Group: The nature of the substituent on the amide nitrogen is a primary determinant of antifungal potency and spectrum. Aromatic and heteroaromatic rings are common, and their substitution patterns can be fine-tuned to enhance binding and improve physicochemical properties.
-
The Pyrazole N1-Substituent: Typically, a methyl group is present at the N1 position of the pyrazole ring, which has been shown to be favorable for activity in many cases.[2] However, exploration of other small alkyl groups may be warranted.
-
Bioisosteric Replacements: The amide linker can be replaced with other bioisosteric groups to explore novel chemical space and potentially overcome resistance mechanisms.
Caption: Key areas for SAR studies on the pyrazole carboxamide scaffold.
Part 2: Experimental Protocols
General Synthesis Protocol for this compound Carboxamides
The following is a representative, multi-step protocol for the synthesis of novel this compound carboxamide derivatives. This can be adapted based on the specific target molecule.
Step 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Esterification: Start with commercially available 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Convert it to its ethyl ester by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid.
-
Saponification: Saponify the resulting ethyl ester using an aqueous solution of sodium hydroxide to yield the sodium salt of the carboxylic acid.
-
Acidification and Chlorination: Acidify the salt with hydrochloric acid to regenerate the carboxylic acid. Subsequently, treat the carboxylic acid with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) to yield the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This acid chloride is typically used in the next step without further purification.
Step 2: Amide Coupling
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Acid Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 equivalents) in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazole carboxamide derivative.[6]
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6][7]
Caption: General synthetic workflow for pyrazole carboxamide derivatives.
In Vitro Antifungal Susceptibility Testing
The following protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) and is suitable for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains.[8][9]
Materials:
-
Synthesized pyrazole compounds
-
Positive control antifungal drugs (e.g., fluconazole, amphotericin B)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland standard
Protocol:
-
Compound Preparation: Prepare stock solutions of the test compounds and control drugs in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compounds in RPMI-1640 medium to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).[8][10] Each well should contain 100 µL of the diluted compound.
-
Inoculum Preparation: Culture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to ensure viability. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[8] For yeast, this corresponds to approximately 1-5 x 10⁶ CFU/mL.[8] For molds, use conidial suspensions of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[9] Dilute this suspension in RPMI-1640 medium to obtain the final inoculum concentration.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the diluted compounds.[11]
-
Controls: Include a growth control well (inoculum in drug-free medium) and a sterility control well (uninoculated medium).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[11]
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.[8] For some fungi, a trailing effect may be observed; in such cases, the MIC is often read as the concentration that produces an 80% reduction in growth.
In Vitro Cytotoxicity Assay
It is crucial to assess the toxicity of novel antifungal compounds against mammalian cells to determine their therapeutic window.[12] The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized pyrazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same percentage of DMSO used for the test compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for another 24-48 hours at 37°C in a 5% CO₂ atmosphere.[13]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Part 3: Data Interpretation and Next Steps
Data Presentation
Summarize the antifungal activity and cytotoxicity data in a clear and concise table to facilitate comparison between compounds.
| Compound ID | Target Fungus | MIC (µg/mL) | Cytotoxicity (IC₅₀, µg/mL against HEK293) | Selectivity Index (SI = IC₅₀/MIC) |
| PYZ-001 | C. albicans | 4 | >100 | >25 |
| PYZ-002 | C. albicans | 2 | 80 | 40 |
| Fluconazole | C. albicans | 1 | >100 | >100 |
Future Directions
Compounds with high potency (low MIC) and a favorable selectivity index (high SI) are promising candidates for further development.[14] Subsequent steps should include:
-
Expanded Spectrum Analysis: Test promising compounds against a broader panel of clinically relevant fungi, including resistant strains.
-
In Vivo Efficacy Studies: Evaluate the efficacy of lead compounds in animal models of fungal infection.
-
Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
-
Mechanism of Resistance Studies: Investigate the potential for fungi to develop resistance to these new agents.
By following these structured application notes and protocols, researchers can effectively harness the potential of the this compound scaffold to develop the next generation of antifungal therapies.
References
- Du, S., Tian, Z., Yang, D., Li, X., Li, H., Chang, Q., Che, C., & Qin, Z. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408. [Link][3][4][5][6]
- Semantic Scholar. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
- PubMed. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408. [Link][6]
- Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service.
- Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Jr, Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology, 46(5), 1665-1674. [Link][12]
- ResearchGate. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
- Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 737-757. [Link][10]
- Jenks, J. D., & Hoenigl, M. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 4(3), 96. [Link]
- Longdom Publishing. (2018). In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm.
- ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives.
- PubMed. (2024). Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. Pest Management Science, 80(1), 350-362. [Link]
- National Center for Biotechnology Information. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6335. [Link]
- Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. [Link][7]
- Bartroli, J., Turmo, E., Alguero, M., Boncompte, E., Vericat, M. L., Conte, L., Ramis, J., Merlos, M., Garcia-Rafanell, J., & Forn, J. (1998). New Azole Antifungals. 3. Synthesis and Antifungal Activity of New 1-((1H-Imidazol-1-yl or 1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-difluorophenyl)-3-(substituted phenyl or thienyl)-3-(1H-1,2,4-triazol-1-ylmethyl)propan-2-ols. Journal of Medicinal Chemistry, 41(11), 1869-1882. [Link][11]
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- National Center for Biotechnology Information. (2021). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 26(16), 4983. [Link]
- Hong, S. Y., Oh, J. E., & Hahm, K. S. (1999). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 43(1), 123-126. [Link][15]
- American Society for Microbiology. (1999). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 43(1), 123-126. [Link][14]
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- PubMed. (2015).
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Application Notes & Protocols: Synthesis of Radiolabeled 4-(Difluoromethyl)-1H-pyrazole for PET Imaging
Introduction: The Significance of [¹⁸F]4-(Difluoromethyl)-1H-pyrazoles in PET Imaging
Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that provides three-dimensional images of biological processes in vivo.[1] The power of PET lies in the use of specific radiotracers—biologically active molecules labeled with a positron-emitting radionuclide.[1] Among the available radionuclides, Fluorine-18 (¹⁸F) is the most widely used due to its favorable physical properties, including a convenient half-life of 109.8 minutes and low positron energy (0.635 MeV), which results in high-resolution images.[2]
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1] Its ability to act as both a hydrogen-bond donor and acceptor allows for strong and specific interactions with biological targets.[3] The incorporation of a difluoromethyl (-CHF₂) group into the pyrazole ring can enhance metabolic stability and binding affinity due to the unique electronic properties of fluorine. This makes 4-(difluoromethyl)-1H-pyrazole derivatives highly promising candidates for the development of novel PET radiotracers for a wide range of applications, including oncology, neuroimaging, and cardiology.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, radiolabeling, purification, and quality control of a model [¹⁸F]this compound radiotracer. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and successful implementation.
Part 1: Synthesis of the Radiolabeling Precursor
The successful radiosynthesis of an ¹⁸F-labeled compound relies on a well-designed and characterized precursor molecule. For nucleophilic radiofluorination, the precursor must contain a suitable leaving group, such as a tosylate (OTs) or nosylate (ONs), at the position where the [¹⁸F]fluoride will be introduced. This section details a representative synthesis of a tosylated precursor for the radiosynthesis of a [¹⁸F]this compound derivative.
The synthetic strategy involves a multi-step process, beginning with the construction of the core this compound ring, followed by functionalization to introduce a hydroxyl group, and finally, tosylation to yield the final precursor.
Experimental Protocol: Synthesis of the Tosylated Precursor
Step 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
This initial step involves the formation of the pyrazole ring with the key difluoromethyl group. This can be achieved through the cyclization of a diketone equivalent with a hydrazine derivative.[4][5]
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1-difluoro-2,4-pentanedione (1.0 eq) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 3-(difluoromethyl)-1-methyl-1H-pyrazole.
-
Formylation: The resulting pyrazole is then formylated at the 4-position using standard methods such as the Vilsmeier-Haack reaction (POCl₃, DMF) to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Step 2: Reduction to (3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol
-
Reaction Setup: Dissolve the pyrazole-4-carbaldehyde (1.0 eq) from the previous step in methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired alcohol.
Step 3: Tosylation to yield (3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methyl 4-methylbenzenesulfonate (Precursor)
-
Reaction Setup: Dissolve the (3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.
-
Addition of Reagents: Add triethylamine (1.5 eq) and 4-toluenesulfonyl chloride (TsCl) (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor for completion by TLC.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final tosylated precursor. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 1: Synthetic workflow for the preparation of the tosylated precursor.
Part 2: Automated Radiosynthesis of [¹⁸F]this compound Derivative
The radiosynthesis of the ¹⁸F-labeled pyrazole is performed via a nucleophilic substitution reaction on the tosylated precursor. Modern PET radiochemistry heavily relies on automated synthesis modules to ensure reproducibility, minimize radiation exposure to personnel, and comply with current Good Manufacturing Practices (cGMP).[6]
Protocol for Automated Radiosynthesis
This protocol is designed for a cassette-based automated synthesis module.
-
[¹⁸F]Fluoride Trapping and Drying:
-
Aqueous [¹⁸F]fluoride, produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron, is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of a phase-transfer catalyst, typically Kryptofix 2.2.2. (K₂₂₂) and potassium carbonate (K₂CO₃), in a mixture of acetonitrile and water.
-
The water is removed by azeotropic distillation under a stream of nitrogen at elevated temperatures (e.g., 100-110 °C) to activate the [¹⁸F]fluoride for nucleophilic substitution.[7]
-
-
Radiofluorination Reaction:
-
A solution of the tosylated precursor (typically 1-5 mg) in an anhydrous aprotic solvent (e.g., dimethyl sulfoxide (DMSO) or acetonitrile) is added to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.
-
The reaction mixture is heated at a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 10-20 minutes). The optimal conditions should be determined empirically for each specific precursor.
-
-
Purification of the Radiotracer:
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): The crude reaction mixture is diluted and injected onto a semi-preparative HPLC column (e.g., C18) to separate the desired [¹⁸F]-labeled product from unreacted [¹⁸F]fluoride, the precursor, and other byproducts. The product peak is collected based on its retention time, which is determined by running a non-radioactive standard.
-
Solid-Phase Extraction (SPE): The collected HPLC fraction, which is typically in a mixture of organic solvent and water, is diluted with water and passed through a C18 SPE cartridge. The radiotracer is retained on the cartridge, while the aqueous solvent passes through. The cartridge is then washed with water to remove any residual HPLC solvents. The final product is eluted from the cartridge with a small volume of ethanol, followed by sterile saline for injection. This step also serves to formulate the final drug product in a biocompatible solvent.
-
Figure 2: Automated radiosynthesis and purification workflow.
Part 3: Quality Control of the Final Radiotracer
Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of any radiopharmaceutical intended for human use.[8] The QC tests for a novel investigational PET tracer should be performed according to established pharmacopeial standards and regulatory guidelines.[9][10]
QC Tests and Acceptance Criteria
| Parameter | Method | Acceptance Criteria | Rationale |
| Visual Inspection | Direct observation | Clear, colorless solution, free of particulate matter | Ensures the absence of foreign materials. |
| pH | pH meter or calibrated pH strips | 4.5 - 7.5 | Ensures the final product is suitable for intravenous injection. |
| Radionuclidic Identity | Gamma-ray spectroscopy | Principal gamma photon at 511 keV | Confirms the presence of a positron-emitting radionuclide. |
| Radionuclidic Purity | Half-life measurement | 105 - 115 minutes | Confirms that the radioactivity is primarily from ¹⁸F. |
| Radiochemical Identity | Analytical HPLC | Co-elution of the radioactive peak with a non-radioactive reference standard | Confirms the chemical identity of the radiolabeled compound. |
| Radiochemical Purity (RCP) | Analytical HPLC or Radio-TLC | ≥ 95% | Ensures that the vast majority of the radioactivity is in the desired chemical form.[11] |
| Specific Activity (SA) | Analytical HPLC (with a calibrated UV detector) and a dose calibrator | > 37 GBq/µmol (> 1 Ci/µmol) at the end of synthesis (EOS) | A measure of the amount of radioactivity per mole of the compound. High specific activity is crucial for receptor imaging studies to avoid pharmacological effects.[11][12] |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm, Acetonitrile < 410 ppm | Ensures that residual solvents from the synthesis are below toxic levels. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) | Protects against pyrogenic reactions in patients. |
| Sterility | Incubation in growth media (e.g., TSB, FTM) | No microbial growth after 14 days | Ensures the final product is free of microbial contamination. This is a retrospective test. |
Conclusion
The this compound scaffold represents a versatile platform for the development of novel PET imaging agents. The synthetic and radiosynthetic protocols outlined in this application note provide a robust framework for the production of these promising radiotracers. By adhering to the principles of scientific integrity, including thorough precursor characterization and stringent quality control, researchers can confidently advance these compounds into preclinical and clinical imaging studies, ultimately contributing to the advancement of molecular imaging and personalized medicine.
References
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- Sandford, G. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. The Journal of Organic Chemistry, 79(23), 11593-11600. [Link]
- Sharma, S. K., & Vaidyanathan, G. (2014). Positron emission tomography (PET) imaging with 18F-based radiotracers. Current Radiopharmaceuticals, 7(2), 71-93. [Link]
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- Chambers, R. D., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Organic & Biomolecular Chemistry, 12(45), 9158-9164. [Link]
- IAEA. (2009). Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA. [Link]
- Gao, M., et al. (2015). Novel 18F-Labeled κ-Opioid Receptor Antagonist as PET Radiotracer: Synthesis and In Vivo Evaluation of 18F-LY2459989 in Nonhuman Primates. Journal of Nuclear Medicine, 56(7), 1095-1101. [Link]
- Lodge, M. A., et al. (2022). EANM guidelines for PET-CT and PET-MR routine quality control. European Journal of Nuclear Medicine and Molecular Imaging, 49(11), 3583-3600. [Link]
- Li, M., et al. (2018). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 23(11), 2843. [Link]
- Silva, F., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 29. [Link]
- Mabry, J. P., et al. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Molecules, 25(11), 2596. [Link]
- Wang, M., et al. (2013). Improved synthesis of [18F]fluoromethyl tosylate, a convenient reagent for radiofluoromethylations. Nuclear Medicine and Biology, 40(5), 633-638. [Link]
- American College of Radiology. (2025). ACR PET Quality Control Manual. [Link]
- Wang, X., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
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- Gomes, P. M. O., Silva, A. M. S., & Silva, V. L. M. (2020). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Molecules, 25(7), 1722. [Link]
- CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (2020).
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Troubleshooting & Optimization
Overcoming challenges in the regioselective synthesis of 4-(difluoromethyl)-1H-pyrazole isomers.
Welcome to our dedicated technical support center for navigating the complexities of regioselective synthesis of 4-(difluoromethyl)-1H-pyrazole isomers. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis of these valuable fluorinated heterocycles. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and mechanistic insights to help you overcome common challenges and achieve your synthetic goals with higher precision and efficiency.
Introduction
The this compound scaffold is a privileged motif in modern medicinal chemistry and agrochemistry, owing to the unique properties conferred by the difluoromethyl (CF₂H) group. This group can act as a lipophilic hydrogen bond donor, enhancing metabolic stability and binding affinity. However, the synthesis of specific regioisomers of 4-(difluoromethyl)-1H-pyrazoles presents significant challenges, often resulting in mixtures of isomers that are difficult to separate. This guide provides practical, field-proven insights to address these challenges head-on.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: I am observing a mixture of 1,4- and 1,5-regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?
Answer:
The formation of regioisomeric mixtures is the most common challenge in pyrazole synthesis, particularly in the condensation of unsymmetrical 1,3-dicarbonyl compounds with hydrazines. The regioselectivity is governed by the relative reactivity of the two carbonyl groups towards the different nitrogen atoms of the hydrazine.
Probable Causes and Solutions:
-
Steric Hindrance: The initial nucleophilic attack of the hydrazine is often directed to the less sterically hindered carbonyl group.
-
Solution: If your 1,3-dicarbonyl precursor has substituents of significantly different sizes, leverage this by choosing reaction conditions that favor kinetic control (e.g., lower temperatures).
-
-
Electronic Effects: The electronic nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine plays a crucial role. Electron-withdrawing groups can activate a carbonyl group towards nucleophilic attack.
-
Solution: Carefully consider the electronic properties of your substrates. For instance, in the reaction of aryl hydrazines with 1,3-diketones, modifying the electronic nature of the aryl group can influence the regiochemical outcome.[1]
-
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the regioselectivity.
-
Solution: A systematic optimization of reaction conditions is recommended. Altering the solvent polarity or the acidity of the medium can change the reaction pathway. For example, a simple alteration in reaction conditions can sometimes lead to the exclusive formation of one regioisomer.[1]
-
-
Choice of Synthetic Route: The traditional Knorr pyrazole synthesis is often prone to producing isomeric mixtures.
-
Solution: Consider alternative synthetic strategies that offer better regiocontrol. The [3+2] cycloaddition of nitrile imines (generated in situ from hydrazonoyl halides) with alkynes or alkenes is a powerful method for the regioselective synthesis of pyrazoles.[2][3][4] The regioselectivity in these reactions is dictated by the frontier molecular orbital interactions between the dipole and the dipolarophile.[5]
-
Question 2: My yield of the desired this compound is consistently low. What are the potential reasons and how can I improve it?
Answer:
Low yields can stem from a variety of factors, from incomplete reactions to product degradation and difficult purification.
Probable Causes and Solutions:
-
Instability of Intermediates: Some intermediates in pyrazole synthesis, such as pyrazolines, can be unstable and may not fully convert to the final pyrazole product.
-
Solution: If your reaction proceeds through a pyrazoline intermediate, an oxidative aromatization step might be necessary. This can be achieved using reagents like manganese dioxide (MnO₂).
-
-
Suboptimal Reaction Conditions: The reaction may not be going to completion due to non-optimized temperature, reaction time, or catalyst.
-
Solution: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. A systematic screening of solvents, temperatures, and catalysts can help identify conditions that favor product formation.
-
-
Difficult Purification: The desired product might be difficult to separate from starting materials, byproducts, or the other regioisomer, leading to apparent low yields after purification.
-
Solution: If isomer separation is the issue, consider derivatization of the crude mixture to facilitate separation. Alternatively, explore different chromatography techniques (e.g., preparative HPLC, SFC) or crystallization methods. The different chromatographic behavior of isomers can sometimes be rationalized by computational studies.[6]
-
-
Degradation of Starting Materials or Products: The difluoromethyl group or other functional groups in your molecules might be sensitive to the reaction conditions.
-
Solution: Employ milder reaction conditions. For instance, some modern synthetic methods operate at room temperature, which can be beneficial for sensitive substrates.[7]
-
Question 3: I am struggling to characterize the regioisomers of my this compound. Which analytical techniques are most effective?
Answer:
Unambiguous characterization of regioisomers is critical. While standard techniques like ¹H and ¹³C NMR are essential, they may not always be sufficient to differentiate between isomers.
Effective Characterization Techniques:
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 1D NOESY or 2D NOESY/ROESY experiments are powerful for determining the spatial proximity of protons. An NOE between a proton on the N1-substituent and a proton on a C3 or C5 substituent can definitively establish the regiochemistry.
-
X-ray Crystallography: This is the gold standard for structural elucidation. If you can obtain a single crystal of one of the isomers, its structure can be determined unequivocally.[8][9][10]
-
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique can be used to acquire NMR data on separated isomers directly from the LC eluent.[1]
-
Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: This 2D NMR technique can show long-range correlations between protons and carbons, which can help in assigning the structure. For example, a correlation between the N1-substituent and the C5 carbon can confirm the regiochemistry.
-
Infrared (IR) Spectroscopy: While not definitive for regiochemistry, the N-H stretching frequencies in the IR spectrum can provide information about the hydrogen-bonding motifs in the solid state, which can differ between isomers.[8][10]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for obtaining 4-(difluoromethyl)-1H-pyrazoles?
A1: The primary strategies include:
-
Condensation Reactions: This classic approach involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[7] To introduce the 4-(difluoromethyl) group, a difluoromethylated 1,3-dicarbonyl precursor would be required.
-
[3+2] Cycloaddition Reactions: This is a highly versatile and often regioselective method. A common approach involves the reaction of a nitrile imine (generated from a hydrazonoyl halide) with an appropriate dipolarophile (alkyne or alkene).[2][3][4] Using difluoroacetohydrazonoyl bromides as building blocks is a modern and efficient way to construct difluoromethyl-substituted pyrazoles.[3]
-
Direct Fluorination: While less common for introducing a CHF₂ group at the 4-position, electrophilic fluorinating agents like Selectfluor® can be used to fluorinate the pyrazole ring. This method has been reported to yield 4,4-difluoro-1H-pyrazoles from 1H-pyrazole precursors.[11][12]
-
N-Difluoromethylation: For the synthesis of N-difluoromethylpyrazoles, direct difluoromethylation of a pre-formed pyrazole ring using reagents like chlorodifluoromethane (Freon 22) can be employed.[13][14]
Q2: How do electronic and steric effects of substituents influence regioselectivity in the [3+2] cycloaddition reaction?
A2: In [3+2] cycloaddition reactions, the regioselectivity is primarily governed by the frontier molecular orbital (FMO) theory. The reaction occurs between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. The regioselectivity is determined by the combination that leads to the smallest HOMO-LUMO energy gap and the largest orbital coefficient overlap at the reacting centers.[5]
-
Electronic Effects: Electron-donating groups on the dipolarophile will raise its HOMO energy, while electron-withdrawing groups will lower its LUMO energy. The substituents on the nitrile imine also influence its HOMO and LUMO energies. The interplay of these electronic effects dictates the preferred regiochemical outcome.
-
Steric Effects: While electronic effects are often dominant, severe steric hindrance between bulky substituents on the dipole and dipolarophile can disfavor a particular regioisomer, even if it is electronically preferred.
Q3: Are there any specific safety precautions I should take when working with fluorinating agents or difluoromethylated compounds?
A3: Yes, working with fluorinated compounds requires special attention to safety:
-
Fluorinating Agents: Reagents like Selectfluor® are strong oxidizing agents and should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not mix with combustible materials.
-
Difluoromethylated Compounds: Many small difluoromethylated molecules can be volatile. Always handle them in a fume hood to avoid inhalation.
-
Hydrogen Fluoride (HF): Some reactions involving fluorine-containing compounds can potentially generate HF, which is extremely corrosive and toxic. Be aware of this possibility and have an HF-specific safety protocol and calcium gluconate gel available.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Detailed Experimental Protocol: Regioselective Synthesis of a this compound via [3+2] Cycloaddition
This protocol is based on the efficient synthesis of difluoromethylated pyrazoles using difluoroacetohydrazonoyl bromides.[3]
Reaction: Synthesis of Ethyl 1-phenyl-4-(difluoromethyl)-1H-pyrazole-3-carboxylate
Materials:
-
N-phenyl-2,2-difluoroacetohydrazonoyl bromide
-
Ethyl propiolate
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of N-phenyl-2,2-difluoroacetohydrazonoyl bromide (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add ethyl propiolate (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench it by adding water (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 1-phenyl-4-(difluoromethyl)-1H-pyrazole-3-carboxylate.
Visualization of Key Concepts
Diagram 1: Regioselectivity in Pyrazole Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01142F [pubs.rsc.org]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.de [thieme-connect.de]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for the Difluoromethylation of Pyrazole
Welcome to the technical support center for the difluoromethylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The difluoromethyl (-CF2H) group is a valuable motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups.[1][2] However, its introduction into pyrazole scaffolds can present unique challenges. This resource aims to provide practical, field-proven insights to help you navigate these challenges and optimize your reaction conditions for successful outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the difluoromethylation of pyrazoles in a question-and-answer format.
Question 1: I am observing low to no conversion of my pyrazole starting material. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion in a difluoromethylation reaction can stem from several factors, ranging from reagent instability to suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:
-
Reagent and Catalyst Activity:
-
Difluoromethylating Reagent: The choice and quality of your difluoromethylating agent are critical. Reagents like diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2) and chlorodifluoromethane (Freon-22) are common difluorocarbene precursors.[2][3] Ensure your reagent is not degraded. For radical reactions, sources like Zn(SO2CF2H)2 (DFMS) or TMSCF2H in combination with an initiator are used.[4][5] The stability of these reagents can be an issue; it is advisable to use freshly opened or properly stored reagents.[5]
-
Catalyst Deactivation: If you are employing a metal-catalyzed reaction (e.g., with copper or nickel), the catalyst's active state is paramount.[6] Ensure that your reaction setup is free from impurities that could poison the catalyst, such as water or oxygen, by using anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon).
-
-
Reaction Conditions:
-
Temperature: The reaction temperature can significantly influence the rate of difluoromethylation. For some methods, such as those using chlorodifluoromethane, heating may be necessary.[2] Conversely, for some photocatalytic reactions, ambient temperature is sufficient.[4][7] A systematic optimization of the reaction temperature is recommended.
-
Solvent: The choice of solvent can impact the solubility of your reagents and the reaction mechanism. Common solvents for difluoromethylation reactions include THF, DMSO, and acetonitrile.[4][8] The polarity and coordinating ability of the solvent can influence the outcome.
-
Base: In reactions involving the deprotonation of the pyrazole N-H, the choice and stoichiometry of the base are crucial. Stronger bases might be required for less acidic pyrazoles. However, an excessively strong base could lead to side reactions. Common bases include K2CO3 and other inorganic or organic bases.[9][10]
-
-
Substrate Reactivity:
-
Electronic Effects: The electronic properties of the substituents on the pyrazole ring can influence its nucleophilicity and, consequently, the reaction's success. Electron-withdrawing groups can decrease the nucleophilicity of the pyrazole nitrogen, making N-difluoromethylation more challenging. Conversely, electron-donating groups can enhance reactivity.
-
Steric Hindrance: Bulky substituents near the nitrogen atoms of the pyrazole can sterically hinder the approach of the difluoromethylating agent.[9][10]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: I am observing the formation of a mixture of N1 and N2 difluoromethylated pyrazole isomers, and they are difficult to separate. How can I improve the regioselectivity or separate the isomers?
Answer:
The formation of isomeric mixtures is a common challenge in the difluoromethylation of unsymmetrically substituted pyrazoles.[2][11] The two nitrogen atoms of the pyrazole ring can have different steric and electronic environments, leading to competitive reactions.
-
Controlling Regioselectivity:
-
Steric Hindrance: The regioselectivity can often be controlled by steric factors. A bulky substituent at the C3 or C5 position of the pyrazole ring will generally direct the difluoromethylation to the less hindered nitrogen atom.[9][10]
-
Protecting Groups: In some cases, a removable directing group can be installed on one of the nitrogen atoms to force the reaction to occur at the other nitrogen. Subsequent removal of the protecting group would yield the desired isomer.
-
Reaction Conditions: The choice of difluoromethylating reagent, solvent, and temperature can sometimes influence the isomeric ratio. A systematic screening of these parameters may reveal conditions that favor one isomer over the other.
-
-
Isomer Separation:
-
Chromatography: While challenging, separation of the isomers by column chromatography is often the first method to attempt. Experiment with different solvent systems (e.g., varying polarity with hexane/ethyl acetate or dichloromethane/methanol gradients) and different stationary phases.
-
Fractional Distillation: If the isomers are volatile and have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective separation technique.[2]
-
Crystallization: In some instances, one of the isomers may be crystalline while the other is an oil, or they may have different solubilities, allowing for separation by fractional crystallization.
-
Question 3: My difluoromethylation reaction is messy, with multiple side products. What are the potential side reactions and how can I minimize them?
Answer:
The formation of multiple side products can be attributed to the high reactivity of the intermediates involved, such as difluorocarbene or difluoromethyl radicals.
-
Common Side Reactions:
-
Dimerization/Polymerization: The difluoromethylating reagent or reactive intermediates can sometimes react with themselves, leading to oligomeric or polymeric byproducts.
-
Reaction with Solvent: Some solvents can be reactive under the reaction conditions. For example, in radical reactions, the solvent can undergo hydrogen atom abstraction.
-
Over-reaction: In some cases, bis-difluoromethylation can occur.[9][10]
-
-
Strategies for Minimizing Side Products:
-
Control of Stoichiometry: Carefully control the stoichiometry of the reagents. Using a slight excess of the pyrazole starting material relative to the difluoromethylating agent can sometimes minimize side reactions involving the latter.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid the formation of degradation products. Lowering the reaction temperature can sometimes increase selectivity and reduce the rate of side reactions.
-
Use of Additives: In radical reactions, the addition of a radical scavenger or a specific initiator can sometimes lead to a cleaner reaction profile.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-difluoromethylation of pyrazoles?
A1: The mechanism depends on the type of difluoromethylating reagent used.
-
Difluorocarbene Insertion: Reagents like BrCF2PO(OEt)2 or ClCHF2 generate difluorocarbene (:CF2) in situ. The lone pair on the pyrazole nitrogen then attacks the electrophilic difluorocarbene to form a zwitterionic intermediate, which then rearranges to the N-difluoromethylated product.[3]
-
Radical Pathway: In photocatalytic or thermally initiated reactions, a difluoromethyl radical (•CF2H) is generated. This radical can then add to the pyrazole ring, followed by a hydrogen atom transfer or an oxidative step to yield the product.[7][12]
-
Nucleophilic Substitution: Some methods may proceed through a nucleophilic substitution pathway where the deprotonated pyrazole acts as a nucleophile attacking a difluoromethyl electrophile.[13]
Reaction Mechanism Overview:
Caption: General mechanisms for pyrazole difluoromethylation.
Q2: How do I choose the right difluoromethylating reagent for my specific pyrazole substrate?
A2: The choice of reagent depends on several factors:
-
Target Position: For N-difluoromethylation, difluorocarbene precursors are often effective.[3] For C-H difluoromethylation, radical methods are typically employed.[7][12]
-
Functional Group Tolerance: Some reagents and reaction conditions are harsher than others. For complex molecules with sensitive functional groups, milder methods like photocatalysis at room temperature may be preferable.[4][6]
-
Scalability and Cost: For large-scale synthesis, the cost and availability of the reagent are important considerations. Reagents like chlorodifluoromethane (Freon-22) are inexpensive but may require specialized equipment.[2][10] Newer reagents may be more expensive but offer milder conditions and better functional group tolerance.[9]
Q3: Are there any safety precautions I should be aware of when performing difluoromethylation reactions?
A3: Yes, several safety precautions are important:
-
Handling of Reagents: Some difluoromethylating reagents can be toxic or corrosive. Always consult the Safety Data Sheet (SDS) for each reagent and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pressurized Reactions: Reactions using gaseous reagents like chlorodifluoromethane may require the use of a pressure vessel. Ensure you are properly trained in the use of such equipment.
-
Exothermic Reactions: Some difluoromethylation reactions can be exothermic. It is advisable to perform the reaction on a small scale first to assess the exothermicity and to use an ice bath for cooling if necessary.
Experimental Protocols
Protocol 1: General Procedure for N-Difluoromethylation of Pyrazole using Diethyl Bromodifluoromethylphosphonate (BrCF2PO(OEt)2) [3]
-
To a solution of the pyrazole (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) in a round-bottom flask, add a base (e.g., K2CO3, 2.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add diethyl bromodifluoromethylphosphonate (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Photocatalytic C-H Difluoromethylation of a Heterocycle [4][7]
-
In a reaction vessel, combine the pyrazole substrate (0.5 mmol), the difluoromethylating agent (e.g., NaSO2CF2H, 1.0 mmol), and the photocatalyst (e.g., a covalent organic framework or an iridium complex, 1-5 mol%).
-
Add the solvent (e.g., DMSO, 2 mL) and stir the mixture to ensure homogeneity.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Summary
Table 1: Comparison of Common Difluoromethylation Methods for Pyrazoles
| Method | Reagent Example | Typical Conditions | Advantages | Disadvantages |
| N-Difluoromethylation (Carbene) | BrCF2PO(OEt)2 | Base (K2CO3), MeCN, 60-80 °C | Good for N-functionalization, commercially available reagents. | Can lead to isomeric mixtures, may require heating. |
| C-H Difluoromethylation (Radical) | Zn(SO2CF2H)2 (DFMS) | Photocatalyst, visible light, room temp. | Mild conditions, good functional group tolerance. | May require expensive photocatalysts, regioselectivity can be an issue. |
| Dearomative Difluoromethylation | BrCF2COOH | K2CO3, room temp. | Transition-metal-free, scalable. | Substrate scope may be limited, can lead to dearomatized products.[9][10] |
| N-Difluoromethylation (Gas) | ClCHF2 (Freon-22) | Base, phase-transfer catalyst, heating. | Inexpensive reagent, scalable.[2] | Requires handling of a gas, may require pressure equipment. |
References
- Kumawat, S., et al. (2025). Difluoromethylation of N-heterocyclic biomolecules. Request PDF.
- Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed Central.
- Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers.
- Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)
- Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. PubMed.
- Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv.
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition.
- Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox C
- Radical difluoromethylation of heteroatoms.
- Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines
- Straightforward synthesis of difluoromethylated pyrazolines.
- Optimization of reaction conditions a.
- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - PubMed Central.
- N -Difluoromethylation of imidazoles and pyrazoles using BrCF 2 PO(OEt) 2 under mild condition. Semantic Scholar.
- Optimization of reaction conditions. a.
- N-Difluoromethylpyrazoles: in-demand and now available fluorin
- Optimization of reaction conditions a.
- N-Difluoromethylpyrazoles: in-demand and now available fluorin
- Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry.
- Fluorinated Pyrazoles: From Synthesis to Applic
- Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. IJSREM.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Effective Purification of 4-(Difluoromethyl)-1H-Pyrazole Derivatives
Welcome to the technical support center for the purification of 4-(difluoromethyl)-1H-pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of fluorinated heterocycles. The unique electronic properties imparted by the difluoromethyl group can present specific challenges during purification. This resource provides in-depth, field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the first purification step I should consider for my crude this compound derivative?
For most syntheses, a simple acid-base extraction is an excellent initial purification step.[1][2] Pyrazoles are weakly basic and can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt.[2] This allows for the separation of non-basic organic impurities. Subsequent basification of the aqueous layer will precipitate your purified pyrazole, which can then be extracted back into an organic solvent.[2]
Q2: My this compound derivative is a solid. Is recrystallization a good option?
Yes, for solid derivatives with relatively high purity (>90%), recrystallization is often the most efficient method to obtain highly pure material.[3] The key is selecting an appropriate solvent system. A good starting point is to test common solvents like ethanol, methanol, ethyl acetate, and hexane, or mixed solvent systems such as ethanol/water or ethyl acetate/hexane.[1][3][4][5]
Q3: I'm having trouble finding a single solvent that works well for recrystallization. What should I do?
A mixed-solvent system is a powerful technique when a single solvent is not ideal.[4] Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until you observe persistent turbidity. Add a few more drops of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly.[2][4]
Q4: My compound is an oil/low-melting solid. What is the best purification method?
For oils, low-melting solids, or complex mixtures containing isomers, column chromatography is the preferred method.[3] The difluoromethyl group generally increases the polarity of the molecule compared to a methyl group, which will affect its retention on silica gel.
In-Depth Troubleshooting Guides
Troubleshooting Recrystallization
Issue 1: My compound "oils out" instead of crystallizing.
This common problem occurs when the compound precipitates from the solution at a temperature above its melting point.[4] The presence of impurities can also lower the melting point of your compound, exacerbating this issue.
-
Causality: The high concentration of the solute in the hot solution leads to supersaturation at a temperature where the compound is still in its liquid phase.
-
Solutions:
-
Increase the solvent volume: Add more of the "good" solvent to the hot solution to decrease the saturation concentration, allowing crystallization to occur at a lower temperature.[4][6]
-
Slow down the cooling process: Insulate the flask to encourage gradual cooling. Slow formation of crystals is key to achieving high purity.[4][6]
-
Change the solvent system: Experiment with a solvent that has a lower boiling point.[4]
-
Use a seed crystal: Adding a small, pure crystal of your compound can induce crystallization at a lower temperature.[4]
-
Issue 2: No crystals form upon cooling.
-
Causality: The solution is not supersaturated. This could be due to using too much solvent or the compound having high solubility even at low temperatures.
-
Solutions:
-
Concentrate the solution: Gently boil off some of the solvent to increase the concentration of your compound.[4]
-
Induce nucleation: Scratch the inside of the flask with a glass rod at the meniscus. The small scratches provide nucleation sites for crystal growth.[4]
-
Cool to a lower temperature: Use an ice bath or even a dry ice/acetone bath to further decrease the solubility of your compound.
-
| Problem | Potential Cause | Suggested Solution | Reference |
| Oiling Out | Solution is supersaturated above the compound's melting point. | Add more of the "good" solvent; cool more slowly; change solvent system. | [4][6] |
| No Crystals | Solution is not supersaturated. | Evaporate some solvent; scratch the flask; cool to a lower temperature. | [4] |
| Low Yield | Too much solvent used; premature crystallization. | Use the minimum amount of hot solvent; pre-heat the filtration apparatus. | [4] |
| Colored Crystals | Presence of colored impurities. | Add activated charcoal to the hot solution before filtration. | [4] |
Troubleshooting Column Chromatography
Issue 3: My this compound derivative is degrading or streaking on the silica gel column.
-
Causality: The acidic nature of standard silica gel can cause the degradation of sensitive compounds. Pyrazoles, being basic, can interact strongly with the acidic silanol groups, leading to tailing and poor separation.[3]
-
Solutions:
-
Deactivate the silica gel: Add a small amount of a basic modifier, such as triethylamine (~0.5-1% by volume), to your eluent.[1][3] This will neutralize the acidic sites on the silica.
-
Use an alternative stationary phase: Neutral alumina can be an excellent alternative for the purification of basic compounds.[1][3]
-
Employ reversed-phase chromatography: For highly polar derivatives, a C18-functionalized silica gel with a polar mobile phase (e.g., acetonitrile/water) can provide excellent separation.[3]
-
Issue 4: I am unable to separate regioisomers of my this compound derivative.
-
Causality: Regioisomers often have very similar polarities, making their separation by standard column chromatography challenging.[7][8]
-
Solutions:
-
Optimize the eluent system: A shallow solvent gradient can improve the resolution between closely eluting compounds.
-
Use high-performance liquid chromatography (HPLC): Preparative HPLC often provides the resolution needed to separate challenging isomeric mixtures.[7]
-
Consider fractional distillation: For volatile, thermally stable isomers, fractional distillation under reduced pressure can be an effective separation technique.[8]
-
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[3] Common solvents to test include ethanol, methanol, ethyl acetate, hexane, and water, or mixtures such as ethanol/water.[3]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to fully dissolve it.[3][4]
-
Decolorization (Optional): If the solution has a colored tint due to impurities, add a small amount of activated charcoal and heat for a few minutes.[3][4]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[3]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3][4]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[3]
Protocol 2: General Procedure for Flash Column Chromatography
-
Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine the optimal eluent system. A good Rf value for your desired compound is typically between 0.2 and 0.4. A common starting eluent is a mixture of hexane and ethyl acetate.[9]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Purification Strategy Workflow
Caption: Decision workflow for selecting an appropriate purification technique.
References
- Chen, J., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
- Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
- Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry.
- Mykhailiuk, P. K. (2020). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. ResearchGate.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Wang, B., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8394-8407.
- Google Patents. (n.d.). CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Ugrak, B. I., et al. (2021). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc, 2021(5), 123-135.
- Chen, J., et al. (2021). A method for synthesis of polysubstituted 4-difluoromethyl and perfluoroalkyl pyrazoles. ResearchGate.
- ResearchGate. (n.d.). The acidic acylpyrazolones and acylisoxazolones extractants.
- Campbell, M. W., et al. (2023). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PubMed Central.
- Pinto, D. C. G. A., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(17), 10175-10185.
- LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Zafrani, Y., et al. (2021). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 64(24), 17946-17955.
- Howard, H. R., et al. (2021). Hydrogen Bond Donor Properties of the Difluoromethyl Group. The Journal of Organic Chemistry, 86(1), 1013-1019.
- Ugrak, B. I., et al. (2021). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. ARKAT USA.
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Identifying and minimizing side products in 4-(difluoromethyl)-1H-pyrazole synthesis.
Welcome to the technical support center for the synthesis of 4-(difluoromethyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Troubleshooting Guide: Identifying and Minimizing Side Products
This section addresses specific issues related to the formation of side products during the synthesis of this compound and offers practical solutions.
Question: We are observing a significant amount of a regioisomeric side product in our pyrazole synthesis. What is the primary cause and how can we improve regioselectivity?
Answer:
The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrazoles.[1] This typically occurs when a non-symmetrical 1,3-dicarbonyl compound (or its synthetic equivalent) reacts with a substituted hydrazine, leading to two possible cyclization pathways and, consequently, two different positional isomers.[1]
Root Causes and Solutions:
Several factors influence the regioselectivity of this reaction:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound will activate the adjacent carbonyl group towards nucleophilic attack, while electron-donating groups will have the opposite effect.
-
Reaction pH: The acidity or basicity of the reaction medium can significantly impact the nucleophilicity of the hydrazine nitrogens. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[2]
-
Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can influence the reaction pathway and, therefore, the regioselectivity.[2]
Troubleshooting Workflow:
Caption: Workflow for optimizing the Vilsmeier-Haack reaction.
Question: We are attempting a direct difluoromethylation of a pyrazole precursor and are observing a mixture of N-difluoromethylated isomers. How can we control the site of difluoromethylation?
Answer:
The direct N-difluoromethylation of unsymmetrical pyrazoles often leads to a mixture of regioisomers, which can be challenging to separate. [3]The position of the difluoromethyl group is influenced by both steric and electronic factors of the pyrazole ring.
Strategies for Regiocontrolled N-Difluoromethylation:
-
Use of Bulky Protecting Groups: Introducing a bulky protecting group at one of the nitrogen atoms can sterically hinder the approach of the difluoromethylating agent, directing it to the other nitrogen. The protecting group can be subsequently removed.
-
Directed Metalation: Deprotonation of a specific N-H proton using a strong base, followed by quenching with a difluoromethylating agent, can provide better regioselectivity. The choice of base and solvent is crucial here.
-
Pre-functionalization: Introducing a directing group at a specific position on the pyrazole ring can influence the site of difluoromethylation.
Experimental Protocol for Regioselective N-Difluoromethylation:
-
Protection: If applicable, protect one of the pyrazole nitrogens with a suitable bulky protecting group (e.g., triphenylmethyl (trityl) or di(p-methoxyphenyl)methyl (DMPM)).
-
Deprotonation (if not protected): In an inert atmosphere, dissolve the pyrazole in a dry aprotic solvent (e.g., THF, diethyl ether) and cool to a low temperature (-78 °C). Add a strong base (e.g., n-butyllithium, lithium diisopropylamide) dropwise.
-
Difluoromethylation: Slowly add the difluoromethylating agent (e.g., chlorodifluoromethane,[4] bromodifluoromethylphosphonate)[5] to the reaction mixture.
-
Quenching and Workup: After the reaction is complete, quench with a proton source (e.g., saturated ammonium chloride solution) and perform a standard aqueous workup.
-
Deprotection (if protected): Remove the protecting group under appropriate conditions (e.g., mild acid for trityl or DMPM).
-
Purification: Purify the desired regioisomer by column chromatography.
Frequently Asked Questions (FAQs)
What are the common synthetic routes to this compound?
Common synthetic strategies include:
-
Cyclization of a difluoromethylated precursor: This involves reacting a 1,3-dicarbonyl compound containing a difluoromethyl group with hydrazine or a substituted hydrazine. [6]2. Vilsmeier-Haack formylation followed by difluorination: A suitable pyrazole can be formylated at the 4-position, and the resulting aldehyde is then converted to the difluoromethyl group using a fluorinating agent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.
-
Direct C-H difluoromethylation: This is a more modern approach that involves the direct introduction of a difluoromethyl group at the 4-position of a pre-formed pyrazole ring using a suitable difluoromethylating reagent and often a catalyst.
How can I effectively purify this compound from reaction side products?
Purification is typically achieved through the following methods:
-
Column Chromatography: This is the most common method for separating the desired product from side products and unreacted starting materials. Silica gel is a common stationary phase, and the eluent system (e.g., a mixture of hexanes and ethyl acetate) is chosen based on the polarity of the compounds to be separated. [7][8]* Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization can be a highly effective method for obtaining a high-purity compound.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can be employed.
What are the key safety precautions to consider during the synthesis of this compound?
-
Handling of Fluorinating Agents: Many fluorinating agents are toxic and corrosive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrazine and its Derivatives: Hydrazine and many of its derivatives are toxic and potentially carcinogenic. [9]Handle with extreme care and appropriate containment.
-
Pressure Reactions: Some difluoromethylation reactions may generate pressure. Use appropriate pressure-rated glassware and a blast shield.
-
General Chemical Safety: Always consult the Safety Data Sheet (SDS) for all reagents before use and follow standard laboratory safety procedures.
References
- Benchchem. Common side products in the synthesis of N-aryl pyrazoles.
- ResearchGate. Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF.
- Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives.
- ResearchGate. Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition.
- ResearchGate. Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a)..
- Benchchem. Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles.
- Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives.
- ResearchGate. Synthesis and crystal structure of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate, C11H12F2N4O2.
- Encyclopedia.pub. Synthesis and Properties of Pyrazoles.
- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Synthesis of difluoromethyl pyrazolines and pyrazoles via [3+2] cycloaddition reaction..
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- ACS Omega. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
- Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- Semantic Scholar. N -Difluoromethylation of imidazoles and pyrazoles using BrCF 2 PO(OEt) 2 under mild condition.
- Bibliomed. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES.
- Arkivoc. N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks.
- ResearchGate. Synthesis of (a) 4-formylpyrazoles and (b) biologically activity pyrazoles. (c) Reaction de VH using PDC 33..
- PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
- MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
- Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
- Journal of the American Chemical Society. Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.
- MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- Google Patents. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof.
- ACS Publications. New Synthesis of Fluorinated Pyrazoles | Organic Letters.
- WIPO Patentscope. WO/2010/130532 PROCESS FOR PURIFICATION OF 1-METHYLPYRAZOLE-4-CARBOXYLIC ACID ESTERS.
- MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry.
- PMC. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles.
- Google Patents. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
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Technical Support Center: Strategies to Improve the Yield of 4-(Difluoromethyl)-1H-pyrazole Synthesis
Welcome to the Technical Support Center for the synthesis of 4-(difluoromethyl)-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and improving your yields.
The synthesis of this compound is a critical process for accessing a key structural motif in modern pharmaceuticals and agrochemicals. The difluoromethyl group (-CHF₂) is a valuable bioisostere for hydroxyl and thiol groups, capable of enhancing molecular properties such as metabolic stability and binding affinity.[1]
This guide focuses on a common and practical two-step synthetic sequence:
-
Step 1: Vilsmeier-Haack Formylation to introduce a formyl group at the C4 position of the pyrazole ring.
-
Step 2: Deoxyfluorination of the resulting 4-formylpyrazole to afford the target this compound.
We will dissect each stage, providing troubleshooting guides for common issues, detailed experimental protocols, and answers to frequently asked questions.
Overall Synthetic Workflow
The logical flow from a generic 1H-pyrazole to the final difluoromethylated product is illustrated below. This workflow highlights the two key transformations that are the focus of this guide.
Sources
Addressing the stability and storage of 4-(difluoromethyl)-1H-pyrazole compounds.
Welcome to the Technical Support Center for 4-(Difluoromethyl)-1H-Pyrazole Compounds. This guide is designed to provide researchers, scientists, and drug development professionals with expert advice on ensuring the stability and proper storage of this important class of molecules.
As a Senior Application Scientist, I understand that compound integrity is paramount for reproducible and reliable experimental results. The unique physicochemical properties imparted by the difluoromethyl group require specific handling considerations. This document provides in-depth, actionable guidance in a direct question-and-answer format to address the challenges you may encounter.
Frequently Asked Questions (FAQs) on Storage and Handling
This section covers the most common questions regarding the day-to-day handling and storage of this compound compounds.
Question 1: What are the optimal conditions for long-term storage of solid this compound compounds?
For long-term stability, these compounds should be stored as a solid powder in a tightly sealed container.[1][2] The key is to minimize exposure to atmospheric moisture, oxygen, and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ 4°C (Refrigerated) or -20°C (Frozen) | Reduces the rate of potential solid-state degradation reactions. For many pyrazole derivatives, room temperature storage in a dry environment is also acceptable for shorter periods.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing potential oxidative degradation or hydrolysis, especially if the compound is hygroscopic. |
| Light | Amber Vial or Store in the Dark | Protects against photodegradation, a common pathway for heterocyclic compounds. |
| Container | Tightly Sealed Glass Vial | Prevents ingress of moisture and air. Glass is preferred over plastic for its inertness.[1][2] |
Question 2: How should I prepare and store solutions of these compounds?
Solution stability is often more critical than solid-state stability. The choice of solvent is the most important factor.
-
Recommended Solvents: For short-term storage, aprotic solvents like DMSO, DMF, or Dioxane are generally preferred. For analytical purposes, Acetonitrile is a common choice.
-
Solvents to Use with Caution: Protic solvents, especially methanol and ethanol, can potentially act as nucleophiles, leading to slow degradation over time. If they must be used, prepare solutions fresh and use them immediately.
-
Storage Protocol: If you must store solutions, flash-freeze aliquots at -20°C or -80°C. This minimizes solvent-mediated degradation and avoids repeated freeze-thaw cycles which can degrade the compound and introduce moisture. Before use, allow the aliquot to thaw completely and vortex gently.
Question 3: Are there any specific chemical incompatibilities I should be aware of?
Yes. The pyrazole nucleus and the difluoromethyl group have specific reactivities. Avoid storage or experimental conditions with:
-
Strong Oxidizing Agents: These can react with the pyrazole ring.[4]
-
Strong Bases: Can potentially deprotonate the pyrazole N-H, which may affect stability or reactivity in subsequent steps.
-
Strong Nucleophiles: While the C-F bond is strong, some highly reactive nucleophiles might pose a risk under harsh conditions.[5] In biological contexts, nucleophiles like glutathione have been shown to degrade certain fluorinated pyrazoles.[6][7]
Question 4: What are the common physical signs of compound degradation?
Visual inspection can be a first-line indicator of a potential problem. Look for:
-
Color Change: A shift from a white/off-white solid to yellow or brown.
-
Clumping or "Oiling Out": Indicates uptake of moisture or partial melting due to impurity formation.
-
Precipitation in Solution: If a previously clear solution becomes cloudy or forms a precipitate upon storage, it may signal degradation or insolubility of a degradant.
If you observe any of these signs, the compound's purity should be verified analytically before use.
Troubleshooting Guide: Addressing Stability Issues in Experiments
This section provides structured guidance for diagnosing and solving specific stability-related problems encountered during research.
Scenario 1: My compound shows a new, unexpected peak on HPLC/LC-MS after storage in solution.
This is a classic sign of solvent- or environment-mediated degradation. Follow this troubleshooting workflow to identify the cause.
Caption: Troubleshooting workflow for solution instability.
Experimental Protocol: Confirmatory Stability Study
To definitively identify the problematic condition, perform a small-scale forced degradation study.
-
Preparation: Prepare four identical solutions of your compound (~1 mg/mL) in the solvent of interest.
-
Conditions:
-
Sample 1 (Control): Store at -20°C in an amber vial.
-
Sample 2 (Heat): Store at 50°C in an amber vial.
-
Sample 3 (Light): Store at room temperature in a clear vial on the benchtop.
-
Sample 4 (Acid/Base): Add a drop of 0.1 M HCl or 0.1 M NaOH.
-
-
Analysis: Analyze all samples by HPLC or LC-MS at T=0, 2, 8, and 24 hours.
-
Interpretation: Compare the chromatograms to the control. The appearance of new peaks or a decrease in the parent peak area under a specific condition will identify the primary degradation pathway.[8]
Scenario 2: I'm seeing variable or lower-than-expected activity in my cell-based/biological assay.
This can be a frustrating issue, often attributable to compound instability in the complex biological matrix.
-
The Problem: Cell culture media and cell lysates are aqueous, buffered environments containing numerous potential nucleophiles (e.g., amino acids, glutathione) that can react with your compound.[7] Some fluorinated pyrazoles have shown significant degradation in the presence of fetal bovine serum (FBS) or glutathione (GSH).[6]
-
Diagnostic Check:
-
Incubate your compound in the complete assay medium (including serum) without cells for the duration of your experiment (e.g., 24, 48 hours).
-
At various time points, extract the compound from the medium (e.g., via protein precipitation with acetonitrile) and analyze the supernatant by LC-MS.
-
A significant decrease in the parent compound's peak area over time confirms instability in the assay environment.
-
-
Solutions:
-
Reduce Incubation Time: If possible, shorten the assay duration.
-
Dose Freshly: For long-term experiments, consider replacing the medium with freshly prepared compound at regular intervals.
-
Formulation: Investigate formulation strategies (e.g., using cyclodextrins) to protect the compound, though this adds complexity.
-
Potential Degradation Pathway
While the exact degradation pathways are compound-specific, a plausible non-enzymatic route involves nucleophilic attack. The difluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the pyrazole ring.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-34-9 [chemicalbook.com]
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- 5. pubs.acs.org [pubs.acs.org]
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- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in the C-H functionalization of 4-(difluoromethyl)-1H-pyrazole.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low yields encountered during the C-H functionalization of 4-(difluoromethyl)-1H-pyrazole. The unique electronic properties of the difluoromethyl group can present specific challenges, and this guide offers structured solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is my C-H functionalization of this compound resulting in low to no product yield?
A1: Low yields can stem from several factors. The electron-withdrawing nature of the difluoromethyl (CF₂H) group deactivates the pyrazole ring, making C-H activation more challenging compared to unsubstituted pyrazoles. Key areas to investigate include:
-
Catalyst activity: The palladium or rhodium catalyst may be inactive or poisoned.
-
Reaction conditions: Temperature, solvent, and base may not be optimal for this specific substrate.
-
Ligand choice: The ligand may not be suitable for promoting the desired catalytic cycle with an electron-deficient substrate.
-
Reagent quality: Degradation of reagents, especially the coupling partner or solvent, can inhibit the reaction.
Q2: I'm observing significant formation of homocoupled byproducts. What is the likely cause and how can I minimize it?
A2: Homocoupling is often a result of side reactions that compete with the desired cross-coupling.[1] This is particularly common in palladium-catalyzed reactions and can be exacerbated by the presence of oxygen. To minimize homocoupling, ensure the reaction is conducted under a strictly inert atmosphere and that all solvents are thoroughly degassed.
Q3: Can the difluoromethyl group itself participate in side reactions?
A3: While the C-F bonds in the difluoromethyl group are generally stable, under certain harsh conditions or with specific catalysts, decomposition pathways could be initiated. However, a more common issue is the influence of the CF₂H group on the reactivity of the pyrazole ring itself.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low yields in the C-H functionalization of this compound.
Problem 1: Low or No Conversion of Starting Material
Low conversion is a primary indicator of an inefficient catalytic system for this specific substrate. The following troubleshooting workflow can help identify and resolve the root cause.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low conversion.
1.1. Catalyst and Ligand Inactivity
The catalyst's performance is paramount. The electron-deficient nature of the this compound ring can make oxidative addition, a key step in many cross-coupling catalytic cycles, more difficult.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inactive Catalyst | Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are susceptible to oxidation.[2] | Use a fresh batch of catalyst and ligand. Consider using more robust pre-catalysts like PEPPSI™-type catalysts which are more air and moisture stable.[3] |
| Inappropriate Ligand | The chosen ligand may not be electron-rich or bulky enough to promote the catalytic cycle with your substrate. | For challenging C-H functionalizations, bulky, electron-rich ligands are often required.[4] Consider screening a panel of ligands such as bulky biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[4] |
| Catalyst Poisoning | Impurities in the starting materials, reagents, or solvent can act as catalyst poisons. | Purify starting materials and ensure high-purity, anhydrous, and degassed solvents are used.[2] |
1.2. Suboptimal Reaction Conditions
The reaction environment plays a critical role in C-H functionalization. Temperature, solvent, and base must be finely tuned for each specific transformation.
Potential Causes & Solutions:
| Parameter | Explanation | Recommended Action |
| Temperature | C-H activation of deactivated rings often requires higher temperatures to overcome the activation energy barrier. | Incrementally increase the reaction temperature (e.g., in 10-20 °C intervals). Be mindful of potential substrate or product decomposition at very high temperatures. |
| Solvent | The solvent influences the solubility of reagents and can affect the stability and activity of the catalytic species. | Screen a range of solvents. For palladium-catalyzed reactions, polar aprotic solvents like dioxane, DMF, or toluene are common. The choice of solvent can also influence regioselectivity.[5] |
| Base | The base is crucial for activating the coupling partners but an inappropriate choice can lead to side reactions or catalyst deactivation. | The strength and solubility of the base are key.[2] For Suzuki-type couplings, milder bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] For other C-H functionalizations, stronger bases might be necessary. |
Problem 2: Poor Regioselectivity
With multiple C-H bonds available on the pyrazole ring (C3 and C5), achieving high regioselectivity can be a challenge.[5]
Decision Tree for Improving Regioselectivity
Caption: Decision tree for improving regioselectivity.
2.1. Directing Group Strategy
The most reliable method to control regioselectivity is the use of a directing group, typically installed at the N1 position of the pyrazole.[6][7] This directs the metal catalyst to a specific C-H bond, often at the C5 position.
Recommended Directing Groups:
-
Picolinamide (PA): A robust and widely used directing group.
-
8-Aminoquinoline (AQ): Effective for directing C-H activation.[8]
-
Pyridine: Can also serve as an effective directing group.[9]
Experimental Protocol: Installation of a Picolinamide Directing Group
-
To a solution of this compound in an appropriate solvent (e.g., THF), add an equimolar amount of a suitable base (e.g., NaH).
-
Stir the mixture at room temperature for 30 minutes.
-
Add picolinoyl chloride dropwise and continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the N1-picolinoyl-4-(difluoromethyl)-1H-pyrazole by column chromatography.
2.2. Ligand and Solvent Effects
In the absence of a strong directing group, regioselectivity can sometimes be influenced by the choice of ligand and solvent.
-
Ligands: Bulky ligands can sterically hinder approach to one C-H bond over another. For instance, phenanthroline-type ligands have been shown to favor C3 arylation in some cases.
-
Solvents: The polarity of the solvent can influence the reaction pathway. Non-polar solvents have been reported to favor C5 selectivity in some palladium-catalyzed arylations.[10]
Problem 3: Product Decomposition
Observation of product decomposition suggests that the desired molecule is unstable under the reaction conditions.
Potential Causes & Solutions:
-
Excessive Heat: High temperatures can lead to thermal decomposition. Try running the reaction at a lower temperature for a longer duration.
-
Harsh Base: A very strong base may be deprotonating other positions on the product, leading to undesired side reactions or decomposition.[11] Consider using a milder base.
-
Air/Moisture Sensitivity: The product may be sensitive to air or moisture. Ensure a rigorously inert atmosphere is maintained throughout the reaction and workup.
Experimental Protocols
General Procedure for Palladium-Catalyzed C-H Arylation
This protocol provides a starting point for the C-H arylation of this compound. Optimization of the parameters outlined below will likely be necessary.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), aryl halide (1.2 equiv.), base (e.g., K₂CO₃, 2.0 equiv.), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[12]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane).[12] Then, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., XPhos, 4-10 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The organic layers are then combined, dried, and concentrated.
-
Purification: Purify the crude product by column chromatography.
General Procedure for Rhodium-Catalyzed C-H Alkenylation
Rhodium catalysis can be an effective alternative for C-H functionalization.[13][14]
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the rhodium catalyst (e.g., [RhCp*Cl₂]₂, 2.5 mol%), and a silver salt oxidant (e.g., AgSbF₆, 10 mol%).
-
Inert Atmosphere: Seal the tube and place it under an inert atmosphere.
-
Solvent Addition: Add a degassed solvent (e.g., DCE).
-
Reaction Execution: Heat the mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed.
-
Work-up and Purification: Follow a standard aqueous work-up and purify the product by column chromatography.
References
- Regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles.
- Practical and innate C–H functionalization of heterocycles - PMC - NIH.
- Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - NIH.
- A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC - NIH.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem.
- Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - NIH.
- Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling - Benchchem.
- troubleshooting low yield in 1-Iodohexane coupling reactions - Benchchem.
- Selective Palladium‐Catalyzed Direct C H Arylation of Unsubstituted N‐Protected Pyrazoles - OUCI.
- Removable and modifiable directing groups in C-H activation - YouTube.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- avoiding fragmentation of the pyrazole ring during functionalization. - Benchchem.
- Rhodium(iii)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis - Organic & Biomolecular Chemistry (RSC Publishing).
- Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes - PubMed Central.
- Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles - MDPI.
- Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Selective Palladium‐Catalyzed Direct CH Arylation of Unsubstituted <i>N</i>‐Protected Pyrazoles [ouci.dntb.gov.ua]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Rhodium(iii)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions Involving 4-(Difluoromethyl)-1H-pyrazole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-(difluoromethyl)-1H-pyrazole. The unique electronic properties of the difluoromethyl (CF₂H) group, coupled with the inherent characteristics of the pyrazole ring, present specific challenges and opportunities in catalyst selection and reaction optimization. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a dynamic question-and-answer format to directly address the nuanced issues you may encounter during your experimental work.
Section 1: Troubleshooting Guides & FAQs
This section is designed to be a practical resource for overcoming common hurdles in cross-coupling reactions involving this compound.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with a this compound derivative (either as the halide or the boron reagent) and observing very low or no product formation. What are the likely causes, and how can I systematically troubleshoot this?
Answer: Low or nonexistent yields in Suzuki-Miyaura couplings involving this compound are a frequent challenge. The primary culprits are often related to the electronic nature of the substrate, catalyst inhibition, and suboptimal reaction conditions. The electron-withdrawing nature of the difluoromethyl group can significantly impact the reactivity of the pyrazole ring.[1]
Here is a logical workflow to diagnose and solve this issue:
1. Catalyst and Ligand Selection are Paramount: Standard palladium catalysts like Pd(PPh₃)₄ may prove ineffective for this substrate class. The pyrazole moiety, being an N-heterocycle, can act as a ligand for the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[2][3] The strongly electron-withdrawing CF₂H group further deactivates the system towards oxidative addition.
-
Recommended Action: Employ sterically hindered and electron-rich phosphine ligands. These ligands promote the crucial oxidative addition step and can prevent the formation of inactive catalyst species.[4][5] Consider screening a panel of Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which have shown success with challenging heterocyclic substrates.[6] Pyrazole-based P,N-ligands have also been developed and shown to be effective in Suzuki couplings.[5][7]
2. Scrutinize Your Base and Solvent System: The choice of base is critical and can be substrate-dependent. An inappropriate base may not be strong enough to facilitate the crucial transmetalation step or may lead to unwanted side reactions.
-
Recommended Action: For pyrazole substrates, inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective.[3][8] Ensure the base is finely powdered and anhydrous to maximize its reactivity.[8] The solvent system must adequately dissolve the base. A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, toluene) with water is a common and effective choice.[3][8]
3. Consider the Nature of Your Boron Reagent: Boronic acids, especially those of electron-deficient heterocycles, can be prone to protodeboronation (cleavage of the C-B bond) under the reaction conditions.[3][9]
-
Recommended Action: If you suspect protodeboronation, consider using more stable boronic esters, such as pinacol esters.[9][10][11] These are generally more robust and can lead to higher yields with sensitive substrates.
4. Reaction Temperature and Time: Due to the electronic deactivation by the CF₂H group, higher reaction temperatures may be necessary to drive the reaction to completion.
-
Recommended Action: If the reaction is sluggish at lower temperatures (e.g., 80 °C), a gradual increase to 100-120 °C may be beneficial.[3][6] Microwave irradiation can also be a powerful tool for rapidly screening higher temperatures and accelerating reaction times.[12][13]
Troubleshooting Workflow: Low Yield in Suzuki Coupling
Caption: A logical guide for troubleshooting low yields in Suzuki-Miyaura couplings.
Issue 2: Challenges in Buchwald-Hartwig Amination
Question: I am performing a Buchwald-Hartwig amination on a this compound halide and struggling with low conversion and side reactions. What specific considerations should I have for this transformation?
Answer: The Buchwald-Hartwig amination of this compound substrates requires careful consideration of the catalyst system and reaction conditions to overcome catalyst inhibition and potential side reactions.[14] The pyrazole nitrogen can coordinate to the palladium center, hindering the catalytic cycle.[15]
1. Ligand Selection is Crucial: The success of the Buchwald-Hartwig amination on this substrate heavily relies on the choice of ligand. The ligand must be able to promote the oxidative addition of the pyrazole-halide bond and facilitate the subsequent amination step while resisting catalyst deactivation.
-
Recommended Action: Bulky, electron-rich biarylphosphine ligands are the go-to choice for these challenging substrates.[6] Ligands like tBuDavePhos have been successfully used for the amination of 4-halopyrazoles.[16] For particularly difficult couplings, consider the use of large-but-flexible Pd-BIAN-NHC catalysts, which have been designed for the amination of coordinating heterocycles.[15]
2. Base Selection and Amine Reactivity: The choice of base is critical and depends on the pKa of the amine coupling partner. A base that is too weak may not effectively deprotonate the amine, while an overly strong base can lead to side reactions.
-
Recommended Action: For most aryl and alkyl amines, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are effective.[6] For more sensitive substrates, weaker bases like Cs₂CO₃ can be employed.[6] Be aware that primary alkylamines bearing β-hydrogens can be challenging substrates due to the potential for β-hydride elimination.[13] In such cases, a copper-catalyzed amination might be a more suitable alternative.[13][16]
3. Solvent and Temperature Optimization: Aprotic polar solvents are generally preferred for Buchwald-Hartwig aminations.
-
Recommended Action: Toluene and 1,4-dioxane are common solvent choices.[6] These reactions often require elevated temperatures, typically in the range of 90-120 °C, to achieve good conversion.[6]
Issue 3: Homocoupling and Other Side Reactions in Sonogashira Coupling
Question: In my Sonogashira coupling of a this compound halide with a terminal alkyne, I am observing significant homocoupling of the alkyne (Glaser coupling) and low yields of the desired product. How can I mitigate these issues?
Answer: Sonogashira couplings with pyrazole substrates can be plagued by side reactions, primarily the homocoupling of the terminal alkyne. This is often exacerbated by the presence of the copper(I) co-catalyst and oxygen.[2]
1. Rigorous Exclusion of Oxygen: The presence of oxygen is a primary driver of Glaser homocoupling.
-
Recommended Action: It is imperative to thoroughly degas the reaction mixture.[2] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2] Maintaining a positive pressure of an inert gas throughout the reaction is crucial.[2]
2. Consider Copper-Free Conditions: The copper co-catalyst is often implicated in promoting homocoupling.[2]
-
Recommended Action: Switching to a copper-free Sonogashira protocol can significantly reduce or eliminate the formation of the homocoupled byproduct.[2] Several palladium catalysts and ligands are effective under copper-free conditions.
3. Slow Addition of the Alkyne: Maintaining a low concentration of the terminal alkyne can favor the desired cross-coupling pathway over homocoupling.
-
Recommended Action: Adding the alkyne slowly to the reaction mixture via a syringe pump can be an effective strategy to minimize homocoupling.[2]
4. Catalyst and Ligand Choice: As with other cross-coupling reactions, the choice of the palladium source and ligand is critical for success with pyrazole substrates.
-
Recommended Action: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the desired catalytic cycle and are recommended for these substrates.[2]
Data Summary: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2) or XPhos Pd G3 (2) | XPhos (4) or SPhos (4) | K₃PO₄ (2) or Cs₂CO₃ (2) | 1,4-Dioxane / H₂O (4:1) | 100-120 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) or tBuDavePhos Pd G3 (2) | tBuDavePhos (4) | NaOtBu (1.5) or LHMDS (1.5) | Toluene or 1,4-Dioxane | 90-120 |
| Sonogashira | Pd(PPh₃)₄ (5) or [DTBNpP]Pd(crotyl)Cl (2) | (if not pre-ligated) | Et₃N (3) | THF or DMF | 60-100 |
Section 2: Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a this compound Halide
This protocol provides a robust starting point for optimization.
Materials:
-
This compound halide (1.0 equiv.)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv.)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Oven-dried Schlenk tube or microwave vial
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the this compound halide, the boronic acid/ester, and the base under an inert atmosphere (argon or nitrogen).
-
Add the anhydrous, degassed organic solvent and degassed water.
-
Add the palladium pre-catalyst.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving issues with the solubility of 4-(difluoromethyl)-1H-pyrazole derivatives.
Welcome to the technical support center for resolving solubility challenges with 4-(difluoromethyl)-1H-pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this important class of compounds. The unique physicochemical properties imparted by the difluoromethyl group often present significant, yet surmountable, hurdles in achieving adequate solubility for screening, in-vivo studies, and formulation development.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to not only provide solutions but to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: From Initial Observation to Robust Solution
This section is structured to follow a logical progression, from identifying the problem to implementing advanced formulation strategies.
Q1: My this compound derivative is poorly soluble in standard aqueous buffers. What are my first steps?
Answer: This is a common starting point. The low solubility is often due to the high crystal lattice energy of the solid form and the lipophilic nature of the difluoromethyl group. Before moving to complex formulations, a systematic initial assessment is crucial.
Step 1: Confirm Solid-State Properties. Ensure you are working with a consistent and characterized solid form. Undetected polymorphism can lead to significant variability in solubility measurements. Techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) are invaluable here.
Step 2: Basic Solvent Screening. Assess solubility in a small, diverse set of organic solvents. This helps to understand the compound's polarity and provides a basis for developing co-solvent systems. A suggested starting panel is presented below.
Table 1: Initial Solvent Screening Panel
| Solvent | Class | Polarity Index | Typical Use |
|---|---|---|---|
| Water | Protic, Polar | 10.2 | Baseline aqueous solubility |
| Ethanol | Protic, Polar | 5.2 | Common co-solvent, low toxicity |
| DMSO | Aprotic, Polar | 7.2 | High solubilizing power for screening |
| Acetonitrile | Aprotic, Polar | 5.8 | HPLC mobile phase component |
| PEG 400 | Protic, Polar | - | Non-volatile co-solvent for formulations |
| Dichloromethane | Aprotic, Non-polar | 3.1 | Organic synthesis workup |
Step 3: Attempt Simple Physical Enhancements.
-
Heating: For many compounds, solubility increases with temperature as the additional energy helps overcome intermolecular forces in the crystal lattice.[1][2][3] Always check the thermal stability of your compound (using DSC or TGA) before extensive heating to avoid degradation.
-
Sonication: Applying ultrasonic energy can help break apart particle agglomerates and accelerate the dissolution process, especially for kinetically limited solubility.
If these initial steps do not yield the desired concentration, it is necessary to move towards more systematic formulation approaches. The following diagram outlines a general workflow for addressing these solubility challenges.
Caption: Troubleshooting workflow for enhancing pyrazole derivative solubility.
Q2: My compound has a basic pyrazole ring. How can I leverage pH modification to improve its solubility?
Answer: This is an excellent and often highly effective strategy for ionizable compounds. The pyrazole ring is weakly basic. By adjusting the pH of the medium to be below the pKa of the conjugate acid, you can protonate the pyrazole, forming a salt in situ. This ionized form is typically many orders of magnitude more soluble in water than the neutral free base.[4][5]
Key Considerations:
-
Determine the pKa: You must know the pKa of your molecule to select the appropriate pH. This can be predicted using software (e.g., ACD/Labs, ChemAxon) or determined experimentally via potentiometric titration.
-
Buffer Selection: Choose a pharmaceutically acceptable buffer system (e.g., citrate, acetate) that can maintain the target pH. Ensure your compound does not precipitate the buffer salts.
-
Risk of Precipitation: Be aware of the "common ion effect," where adding a salt containing an ion already in equilibrium can decrease solubility.[6] More practically, upon administration or dilution into a medium with a higher pH (like the intestines, pH ~6.5-7.5), your compound may precipitate out of solution. This can be mitigated by including precipitation inhibitors in your formulation.
Q3: I need a higher concentration than pH adjustment alone can provide. How do I design an effective co-solvent system?
Answer: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.[4] This makes the solvent system more favorable for dissolving lipophilic molecules.
Systematic Approach to Co-solvent Selection:
-
Binary Systems: Start by creating simple binary mixtures of water with common co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).
-
Ternary Phase Diagrams: For more challenging compounds, constructing a ternary phase diagram with three components (e.g., water, ethanol, PG) can help identify the optimal ratio of solvents that provides the highest solubility while maintaining stability.
-
Toxicity and Application: Always consider the end-use. For in vitro assays, DMSO is common, but its concentration should be kept low (<0.5%) to avoid artifacts. For in vivo studies, GRAS (Generally Regarded As Safe) solvents like PEG 400, PG, and ethanol are preferred.
Protocol 1: Screening for Optimal Co-solvent Systems provides a detailed experimental workflow for this process.
Q4: My compound is extremely "brick-dust"-like and resists all simple methods. What advanced strategies should I consider?
Answer: For compounds with very high crystal lattice energy and low intrinsic solubility (often classified as BCS Class II or IV), advanced enabling formulations are required.[7][8]
-
Amorphous Solid Dispersions (ASDs): This is a powerful technique where the crystalline drug is molecularly dispersed within a polymer matrix (e.g., PVP, HPMC-AS).[9] The amorphous state lacks a crystal lattice, so no energy is needed to break it, leading to a much higher apparent solubility and faster dissolution.[7] However, these systems are thermodynamically unstable and must be carefully formulated to prevent recrystallization over time.
-
Lipid-Based Drug Delivery Systems (LBDDS): If your compound is highly lipophilic (LogP > 3), LBDDS can be very effective.[4][8] These formulations, which include Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in an aqueous medium, they spontaneously form fine oil-in-water emulsions, which can enhance absorption.[7]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] They can encapsulate the poorly soluble pyrazole derivative, forming an inclusion complex that has greatly improved aqueous solubility.[7] This is particularly useful for shielding the lipophilic difluoromethyl group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Method Development for the Scale-Up Production of 4-(Difluoromethyl)-1H-pyrazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of 4-(difluoromethyl)-1H-pyrazole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to navigate the complexities of this synthesis. The difluoromethyl (-CHF2) group is a crucial bioisostere for hydroxyl and thiol groups, capable of enhancing metabolic stability and binding affinity, making this compound a highly valuable building block in pharmaceuticals and agrochemicals.[1][2] However, its production, particularly at scale, presents unique challenges ranging from regioselectivity to managing hazardous reagents.
This guide is structured to address the most common issues encountered in the laboratory and during pilot-scale production, providing a self-validating framework for your experimental design.
Core Synthetic Strategies: An Overview
The synthesis of substituted pyrazoles is a well-established field, most commonly involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] When targeting this compound, the primary strategic decision is when and how to introduce the difluoromethyl group.
Diagram: General Synthetic Pathways to this compound
Caption: Overview of primary synthetic routes to this compound.
-
Strategy A (Building Block Approach): This is often the most reliable method for controlling regiochemistry. It involves synthesizing a 1,3-dicarbonyl compound that already contains the difluoromethyl group and then performing the cyclocondensation reaction.[5]
-
Strategy B (Late-Stage C-H Functionalization): This modern approach involves the direct difluoromethylation of a pre-formed pyrazole ring.[6] These reactions often utilize organic photoredox catalysis, which allows for mild reaction conditions but can be challenging to scale due to light penetration issues.
-
Strategy C (Functional Group Interconversion): This involves starting with a pyrazole that has a functional group at the 4-position (like a formyl or carboxyl group) and converting it to the difluoromethyl group using a deoxyfluorinating agent.[7]
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific, common problems in a question-and-answer format.
Q1: My reaction yield is consistently low, and I observe a significant amount of unreacted starting material. What are the likely causes and how can I fix this?
Answer: Low conversion is a frequent issue, particularly in fluorination and heterocyclic chemistry. The root cause can typically be traced to one of four areas: reagent activity, reaction conditions, mixing, or catalyst deactivation.
Troubleshooting Workflow: Low Yield
Caption: A step-by-step diagnostic workflow for troubleshooting low reaction yields.
Detailed Breakdown:
-
Inactive Reagents:
-
Fluorinating Agents: Many fluorinating agents are highly sensitive to moisture.[8] For example, electrophilic reagents like Selectfluor® should be stored in a desiccator. Deoxyfluorinating agents like DAST are notoriously moisture-sensitive. Always use freshly opened reagents or dry them according to established procedures.
-
Hydrazine: Hydrazine and its derivatives can degrade over time. Use a freshly opened bottle or re-distill if necessary. The quality of hydrazine is paramount for the cyclocondensation step.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: The cyclocondensation to form pyrazoles can be exothermic.[9] However, some C-H difluoromethylation reactions require thermal or photo-initiation.[10] A sub-optimal temperature can lead to either no reaction or decomposition.[8] It is critical to monitor the internal reaction temperature, not just the bath temperature, especially during scale-up.
-
Solvent: The solvent can dramatically affect the reactivity of fluorinating agents and the solubility of intermediates.[9] For instance, some Selectfluor® reactions work best in polar aprotic solvents like acetonitrile, while others may require co-solvents.[8][11]
-
-
Inadequate Mixing:
-
On a lab scale, a magnetic stir bar might be sufficient. However, upon scale-up, inefficient stirring can lead to localized "hot spots" or areas of high concentration, promoting side reactions and reducing overall yield.[9] For any reaction volume over 1 L, a mechanical overhead stirrer is strongly recommended.
-
Q2: The primary challenge in our scale-up is controlling the reaction exotherm during the hydrazine addition. How can we manage this safely?
Answer: This is a critical safety and process control issue. The condensation of hydrazine with 1,3-dicarbonyl compounds is often highly exothermic.[9] The danger arises because the surface-area-to-volume ratio decreases as you scale up, making heat dissipation much less efficient.[9]
Strategies for Exotherm Management:
| Strategy | Rationale & Causality | Scale-Up Consideration |
| Slow, Controlled Addition | Limits the instantaneous concentration of reactants, thereby controlling the rate of heat generation. | Use a syringe pump or a dropping funnel with precise control. The addition rate that works for 100g may be too fast for 10kg. A process safety assessment should model the thermal output to define safe addition rates.[12] |
| Efficient Cooling | Ensures the reactor can remove heat faster than it is generated. | The reactor must have an adequate cooling jacket and a suitable heat transfer fluid. Ensure the cooling system is activated before starting the addition. Monitor both the internal reaction temperature and the jacket temperature.[12] |
| Dilution | A larger solvent volume provides a greater thermal mass to absorb the heat generated, buffering temperature spikes. | While effective, this increases process volume, which can impact downstream processing and cost. A balance must be found between safety and process efficiency.[12] |
| Reverse Addition | Adding the dicarbonyl compound to the hydrazine solution (or vice versa) can sometimes alter the exotherm profile. | This must be tested on a small scale first, as it can also affect selectivity and impurity profiles. |
Q3: We are observing significant formation of a regioisomer. How can we improve the selectivity for the desired this compound?
Answer: Regioisomer formation is a classic problem in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl precursor.[3][12] The hydrazine can attack either of the two carbonyl carbons, leading to two different products.
Controlling Regioselectivity:
-
Exploit Electronic Differences: One carbonyl is often more electrophilic than the other. The initial attack of the more basic nitrogen of the hydrazine will typically occur at the more electrophilic carbonyl center. Reaction conditions can be tuned to enhance this intrinsic difference.
-
pH Control: The reaction mechanism is pH-dependent. Under acidic conditions, the less hindered carbonyl may be favored. Conversely, basic conditions might favor attack at the more electronically deficient carbonyl. A screen of different acids or bases is recommended.
-
-
Steric Hindrance: If one side of the dicarbonyl is significantly more sterically hindered, the hydrazine will preferentially attack the less hindered side. This can be a guiding principle in substrate design.
-
Use of a Pre-functionalized Building Block: As mentioned in Strategy A, starting with a difluoromethylated 1,3-dicarbonyl equivalent is the most robust way to ensure the desired regiochemistry, as the symmetry issue is resolved before the cyclization step.[5]
-
Flow Chemistry: Continuous flow reactors can offer superior control over mixing and temperature, which can sometimes improve regioselectivity compared to batch processing.[13]
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for handling difluoromethylating agents and hydrazines?
A1: Safety is paramount. Both classes of reagents are hazardous and require strict protocols.[14][15]
-
Personal Protective Equipment (PPE): At a minimum, wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (consult a glove compatibility chart). For larger quantities or splash risks, a face shield is required.[14][16]
-
Ventilation: Always handle these reagents in a certified chemical fume hood.[14]
-
Inert Atmosphere: Many fluorinating agents (e.g., DAST) and some difluoromethyl sources are moisture-sensitive. Pyrophoric reagents that may be used in related syntheses are air-sensitive.[17] Use of a glove box or standard Schlenk line techniques is often necessary.[14]
-
Quenching: Never quench reactions with water directly. A slow, controlled quench at low temperature (e.g., 0 °C) with a suitable reagent (e.g., saturated sodium bicarbonate solution for acids, or a proton source like methanol for reactive organometallics) is crucial. The quenching process itself can be exothermic.[14]
-
Hydrazine Handling: Hydrazine is a suspected carcinogen and is highly corrosive. Avoid inhalation and skin contact. Have a safety shower and eyewash station readily accessible.
Q2: Which analytical techniques are best for monitoring reaction progress and characterizing the final product?
A2: A multi-technique approach is recommended.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): Excellent for quick, qualitative assessment of the consumption of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative information on the conversion and can help identify byproducts and impurities in real-time. LC-MS/MS is particularly sensitive for trace analysis.[8][18]
-
-
Final Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): This is the most important technique for structural confirmation. ¹⁹F NMR is essential to confirm the presence and environment of the difluoromethyl group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
-
Q3: What are the most critical process parameters to control when scaling up from a 1L flask to a 50L reactor?
A3: The transition from lab to pilot scale requires careful consideration of physical and chemical engineering principles.
-
Heat Transfer: As discussed, this is the most critical parameter. The surface-area-to-volume ratio decreases by a factor of ~3.7 when moving from a 1L sphere to a 50L sphere. You must ensure your reactor's cooling capacity is sufficient for the reaction exotherm at the new scale.[9]
-
Mixing and Stirring: The mixing efficiency changes dramatically with scale. The stirrer type (e.g., anchor, pitched-blade turbine), stirring speed (RPM), and baffle presence are critical for maintaining homogeneity. What worked in the lab will not directly translate.[9]
-
Reagent Addition Rate: The rate of addition must be scaled down relative to the total volume to manage the exotherm. Never scale the addition rate linearly with the batch size.[9]
-
Process Time: Reaction times may not be the same. Sometimes, due to better mixing and temperature control in a reactor, reaction times can decrease. In other cases, they may need to be extended. In-process controls (IPCs) using techniques like LC-MS are vital.
Experimental Protocols
Protocol 1: Representative Lab-Scale Synthesis via Cyclocondensation (Strategy A)
This protocol is a generalized example and must be adapted and optimized for your specific substrates and equipment.
-
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and a dropping funnel under a nitrogen atmosphere, charge the difluoromethylated 1,3-dicarbonyl starting material (1.0 eq) and a suitable solvent (e.g., ethanol or acetonitrile, ~5-10 volumes).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Hydrazine Addition: Add a solution of hydrazine hydrate (1.1 eq) in the same solvent dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.[8]
-
Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.[12]
Protocol 2: Safe Quenching of a Reaction Containing Selectfluor®
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice-water bath.
-
Preparation of Quench Solution: In a separate flask, prepare a 10% aqueous solution of sodium bisulfite (NaHSO₃).
-
Slow Addition: Slowly and carefully add the sodium bisulfite solution to the reaction mixture with vigorous stirring. Caution: This process can be exothermic and may release gases. Ensure adequate ventilation and control the rate of addition to keep the temperature below 20 °C.
-
Neutralization & Extraction: After the quench is complete (as indicated by the cessation of gas evolution or heat generation), adjust the pH to neutral with saturated sodium bicarbonate solution. Proceed with standard aqueous work-up and extraction.
References
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- Benchchem. (2025).
- PubMed Central. (n.d.). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. [Link]
- Li, X., et al. (2020). Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis.
- Benchchem. (2025). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
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- MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
- Butler, D. E., et al. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Molecules, 25(11), 2630. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 4-(Difluoromethyl)-1H-pyrazole vs. 4-(Trifluoromethyl)-1H-pyrazole
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular scaffolds is a cornerstone of successful discovery programs. The pyrazole ring, a privileged structure in medicinal chemistry, gains significant therapeutic potential through fluorination.[1][2] This guide provides an in-depth comparative analysis of two critical building blocks: 4-(difluoromethyl)-1H-pyrazole and 4-(trifluoromethyl)-1H-pyrazole. We will dissect their physicochemical nuances, biological activities supported by experimental data, and the underlying structure-activity relationships that dictate their performance, offering a robust framework for informed decision-making in your research endeavors.
Physicochemical Properties: The Foundation of Biological Function
The substitution of a difluoromethyl (-CHF₂) group versus a trifluoromethyl (-CF₃) group at the 4-position of the pyrazole ring introduces subtle yet profound differences in electronic and steric properties. These differences are not merely academic; they directly influence a molecule's pharmacokinetics and pharmacodynamics. The -CF₃ group is a potent electron-withdrawing group and is highly lipophilic.[3][4] In contrast, the -CHF₂ group, while still electron-withdrawing, is less so than -CF₃ and uniquely possesses the ability to act as a hydrogen bond donor, a feature the -CF₃ group lacks. This capacity for hydrogen bonding can be pivotal for enhancing binding affinity and selectivity to biological targets.[4]
| Property | This compound | 4-(Trifluoromethyl)-1H-pyrazole | Rationale for Difference |
| Molecular Formula | C₄H₄F₂N₂ | C₄H₃F₃N₂ | One less fluorine atom in the difluoromethyl group. |
| Molecular Weight | 118.09 g/mol | 136.08 g/mol | Higher atomic mass of fluorine. |
| logP (Predicted) | ~0.5 | ~1.1 | The -CF₃ group is more lipophilic than the -CHF₂ group, increasing the octanol-water partition coefficient.[3][4] |
| pKa (Predicted) | ~12.5 | ~11.8 | The stronger electron-withdrawing nature of the -CF₃ group increases the acidity (lowers the pKa) of the pyrazole N-H proton.[3] |
| Hydrogen Bonding | Donor (C-H) and Acceptor (N) | Acceptor only (N) | The C-H bond in the -CHF₂ group is polarized enough to act as a weak hydrogen bond donor. |
Synthesis and Functionalization Strategies
The preparation of these core scaffolds and their derivatives is well-established, with distinct strategies tailored to the specific fluorinated group. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.
Workflow for Synthesis
Caption: High-level synthetic workflows for fluorinated pyrazoles.
The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a crucial intermediate for fungicides, often starts from the ethyl ester of difluoroacetoacetic acid, which is condensed with a hydrazine to form the pyrazole ring.[5] Conversely, trifluoromethylated pyrazoles are commonly synthesized via the cyclocondensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine derivative.[6]
Comparative Biological Activities: A Tale of Two Scaffolds
While both scaffolds are prevalent in biologically active compounds, the choice between a -CHF₂ and a -CF₃ group can lead to significant differences in potency, selectivity, and spectrum of activity.
Antifungal Activity: Succinate Dehydrogenase (SDH) Inhibition
The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold is the cornerstone of a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[5][7] These compounds block the fungal respiratory chain, leading to cell death. Several highly successful commercial fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam, are based on this core.[7]
In contrast, while trifluoromethyl-pyrazole carboxamides have also been investigated as SDH inhibitors, the difluoromethyl analogues have generally demonstrated superior and broader-spectrum antifungal efficacy in the agrochemical sector.[8] The ability of the -CHF₂ group to form specific hydrogen bond interactions within the ubiquinone-binding site of the SDH enzyme is believed to be a key factor contributing to their high potency.
| Compound Class | Target Organism(s) | Key Finding | Reference |
| 3-(CHF₂)-1-methyl-1H-pyrazole-4-carboxamides | Broad-spectrum phytopathogenic fungi | Numerous commercial fungicides with excellent activity.[7] | [5][7] |
| 5-(CF₃)-1-phenyl-1H-pyrazole-4-carboxamides | Gibberella zea, Fusarium oxysporum | Some derivatives show excellent antifungal activity, suggesting potential as SDH inhibitors.[8] | [8] |
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
The trifluoromethyl-pyrazole moiety is famously represented in Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.[9] The -CF₃ group is crucial for its activity and selectivity. However, recent studies have explored trifluoromethyl-pyrazole-carboxamide derivatives with the aim of developing novel non-steroidal anti-inflammatory drugs (NSAIDs).[10][11]
Molecular docking and DFT studies on 4-difluoromethyl pyrazole derivatives have also suggested their potential as COX-2 inhibitors.[12] The key differentiator lies in the binding interactions. While the bulky, lipophilic -CF₃ group in Celecoxib fits into a hydrophobic side pocket of the COX-2 active site, a -CHF₂ analogue could potentially establish different or additional interactions, such as hydrogen bonds with key residues like His90 or Arg513, potentially altering the selectivity and potency profile.
| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (CF₃-pyrazole derivative) | COX-2 | 0.04 | 375 | [11] |
| Compound 3g (CF₃-pyrazole-carboxamide) | COX-2 | 2.65 | 1.68 | [10][11] |
| Compound 3d (CF₃-pyrazole-carboxamide) | COX-2 | 4.92 | 1.14 | [10][11] |
| 4-Difluoromethyl Pyrazole Derivatives | COX-2 | (Predicted) | (Predicted) | [12] |
Note: Direct comparison should be made with caution due to variations in assay conditions between studies.
Antibacterial and Anticancer Activities
Both scaffolds have been incorporated into molecules with promising antibacterial and anticancer activities. Trifluoromethyl phenyl-derived pyrazoles have shown high potency as growth inhibitors of Gram-positive bacteria, including MRSA, with a low tendency for resistance development.[13] These compounds appear to have a global effect on bacterial cell function.[13] Similarly, other trifluoromethyl-pyrazole derivatives have demonstrated cytotoxic activity against various human cancer cell lines.[10][14]
While less extensively reported, difluoromethyl-pyrazole derivatives are also being explored. Their distinct electronic and hydrogen-bonding properties offer an avenue to develop agents with novel mechanisms or improved selectivity against bacterial or cancer-specific targets.
Experimental Protocols for Biological Evaluation
To ensure trustworthiness and reproducibility, the protocols used to generate biological data must be robust and self-validating. Below are standardized methodologies for key assays.
Protocol 1: In Vitro COX Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available screening kits for determining IC₅₀ values.
-
Preparation of Reagents:
-
Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and a COX Cofactor solution.
-
Dilute test compounds (and reference inhibitors like Celecoxib and Ketoprofen) to desired concentrations in DMSO.
-
Prepare human recombinant COX-1 and COX-2 enzymes in the appropriate buffer.
-
-
Assay Procedure:
-
Add 10 µL of the diluted test compound or DMSO (vehicle control) to wells of a 96-well microplate.
-
Add 80 µL of the reaction mixture to each well.
-
Add 10 µL of the diluted COX-1 or COX-2 enzyme solution to the respective wells.
-
Initiate the enzymatic reaction by adding 10 µL of a freshly prepared Arachidonic Acid solution.
-
-
Data Acquisition and Analysis:
-
Immediately begin kinetic measurement of fluorescence using a microplate reader (Excitation: 535 nm, Emission: 587 nm) at 25°C for 10 minutes.[11]
-
Calculate the rate of increase in fluorescence, which is proportional to COX activity.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Calculate IC₅₀ values by fitting the dose-response data to a suitable sigmoidal model.[11]
-
Protocol 2: Antifungal Mycelial Growth Inhibition Assay
This protocol is a standard method for assessing the efficacy of antifungal compounds against phytopathogenic fungi.
-
Preparation:
-
Dissolve test compounds in DMSO to create stock solutions.
-
Prepare Potato Dextrose Agar (PDA) medium and autoclave.
-
While the PDA is still molten (~50°C), add the test compound stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Add an equivalent amount of DMSO to control plates.
-
Pour the amended PDA into sterile Petri dishes.
-
-
Inoculation:
-
Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus.
-
Place the mycelial disc, mycelium-side down, in the center of the PDA plates.
-
-
Incubation and Measurement:
-
Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
Determine the EC₅₀ (effective concentration for 50% inhibition) by probit analysis.
-
Mechanistic Insights and Structure-Activity Relationships
The choice between -CHF₂ and -CF₃ is a strategic decision in lead optimization, driven by the desired interactions within the target's binding site.
Caption: Differential binding modes of -CF₃ and -CHF₂ groups.
As the diagram illustrates, a -CF₃ group excels at forming strong lipophilic interactions within hydrophobic pockets. This is a key binding determinant for many inhibitors. However, if the target active site features a nearby hydrogen bond acceptor, the -CHF₂ group offers the unique advantage of forming an additional C-H···O hydrogen bond, which can significantly increase binding affinity and/or selectivity. This dual-interaction capability makes the this compound scaffold a particularly attractive option when fine-tuning inhibitor design.
Conclusion and Future Perspectives
The this compound and 4-(trifluoromethyl)-1H-pyrazole scaffolds are both powerful tools in the arsenal of the medicinal chemist. The choice is not about which is universally "better," but which is optimal for a specific biological target and therapeutic goal.
-
Choose 4-(Trifluoromethyl)-1H-pyrazole when:
-
Maximizing lipophilicity and metabolic stability is the primary goal.[4]
-
The target has a well-defined hydrophobic pocket that can accommodate the bulky -CF₃ group.
-
Strong electron-withdrawing effects are required to modulate the electronics of the core scaffold.
-
-
Choose this compound when:
-
A hydrogen bond-donating capability is desired to engage with a specific acceptor in the target's active site.
-
A more nuanced balance of lipophilicity and electronics is needed.
-
Bioisosteric replacement of other groups (like a hydroxyl or thiol) is being explored, where the -CHF₂ can mimic some hydrogen bonding features.
-
Future research should focus on direct, head-to-head comparisons of -CHF₂ and -CF₃ analogues within the same molecular series against a wider array of biological targets. Such studies, coupled with co-crystal structure analysis, will provide invaluable, high-resolution insights to guide the rational design of the next generation of pyrazole-based therapeutics.
References
- ResearchGate. (n.d.). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives | Request PDF.
- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one.
- pubs.rsc.org. (n.d.). Synthesis of 4,4-difluoro-1H-pyrazole derivatives.
- ResearchGate. (n.d.). Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.
- PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
- link.springer.com. (n.d.). Overview on Biological Activities of Pyrazole Derivatives.
- ACS Publications. (2018). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
- PubMed Central. (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents.
- Synfacts. (n.d.). Regioselective Scalable Approaches to Trifluoromethylated Pyrazoles. Thieme.
- Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Taylor & Francis Online. (n.d.). Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives.
- ResearchGate. (n.d.). Synthesis and crystal structure of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate, C11H12F2N4O2.
- MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules.
- ResearchGate. (n.d.). Journal of Molecular Structure Synthesis, Structure and Biological Activity of 3(5)-Trifluoromethyl-1H-Pyrazoles Derived from Hemicurcuminoids | Request PDF.
- ACS Publications. (2021). 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
- PubMed. (2020). Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives.
- MDPI. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
- ResearchGate. (n.d.). Overview on Biological Activities of Pyrazole Derivatives | Request PDF.
- MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
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- PubMed. (2017). Recently reported biological activities of pyrazole compounds.
- PubMed. (2016). 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities.
- PubMed Central. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- PubMed Central. (n.d.). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation.
- MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences.
- ojs.ukrlogos.in.ua. (n.d.). Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor.
- PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
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A Comparative Guide to the Structure-Activity Relationship of 4-(Difluoromethyl)-1H-pyrazole Analogs in Drug Discovery
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-(difluoromethyl)-1H-pyrazole analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and key structural determinants of activity for this important class of compounds. We will explore how modifications to the pyrazole core and its substituents influence efficacy against various biological targets, supported by experimental data and detailed protocols.
Introduction: The Significance of the this compound Scaffold
The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The introduction of a difluoromethyl (-CHF₂) group at the C4 position of the pyrazole ring offers a unique combination of properties. The -CHF₂ group is a lipophilic hydrogen bond donor and can serve as a bioisostere for a hydroxyl or thiol group, potentially modulating target binding, metabolic stability, and pharmacokinetic profiles. This guide will focus on elucidating the SAR of this specific scaffold to inform the rational design of novel therapeutic agents.
Core Synthesis of this compound Analogs
The synthesis of the this compound core is a critical first step in exploring the SAR of its analogs. A common and effective method involves the direct difluoromethylation of a pre-formed 1H-pyrazole ring.
Experimental Protocol: Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives
This protocol is adapted from a method utilizing an electrophilic fluorinating agent.[3]
Materials:
-
Substituted 1H-pyrazole
-
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted 1H-pyrazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Add Selectfluor® (2.2 eq) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 4,4-difluoro-1H-pyrazole derivative.
Causality: The use of two equivalents of Selectfluor® is crucial for the gem-difluorination at the C4 position. The reaction proceeds through a stepwise electrophilic fluorination mechanism. The anhydrous conditions are important to prevent side reactions.
Comparative Structure-Activity Relationship (SAR) Analysis
Due to the emerging nature of the this compound scaffold, direct and extensive SAR studies across multiple targets are limited. Therefore, this guide will present a comparative analysis by drawing key insights from closely related analogs:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides: Extensive SAR data for antifungal activity provides valuable information on the impact of substituents at the N1, C3, and C4-carboxamide positions.
-
4-Substituted-1H-pyrazoles: SAR studies on analogs with various substituents at the C4 position (e.g., aryl, halo) against targets like kinases and androgen receptors will help elucidate the role of this position in target engagement.
SAR of Substituents on the Pyrazole Core
The substitution pattern on the pyrazole ring is a critical determinant of biological activity.
-
Small alkyl groups , such as methyl, are often optimal for potency in antifungal 3-(difluoromethyl)pyrazole carboxamides.[4][5]
-
In kinase inhibitors, larger or more functionalized groups at the N1 position can be crucial for interacting with specific residues in the ATP-binding pocket. For example, in a series of HPK1 inhibitors, a difluoroethyl group at the N1-position of a pyrazole led to a potent in vivo tool compound.[6]
-
In 3-(difluoromethyl)pyrazole carboxamides, the difluoromethyl group itself is a key pharmacophore contributing to antifungal activity.[4][5]
-
For other targets, this position often accommodates aryl or heteroaryl groups that can engage in hydrophobic or π-stacking interactions within the target's binding site.
-
The difluoromethyl group at this position is the focus of this guide. Its electron-withdrawing nature and ability to act as a hydrogen bond donor are expected to significantly influence target interactions.
-
In androgen receptor antagonists, bulky arylmethyl or aryloxy groups at the C4 position have been shown to be crucial for potent antagonistic activity.[4]
-
For kinase inhibitors, substitution at the C4 position with groups like amino or aryl moieties can be critical for achieving high potency and selectivity.[2][7] The importance of substitution at this position was highlighted in the development of AurB inhibitors, where a pyrazole ring substituted at the C4 position yielded the best results.[7]
-
Substitutions at the C5 position can also modulate activity. For instance, in cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5-position was found to be a requirement for potent activity.[8]
SAR of Substituents on the C4-Side Chain (Extrapolated from 3-CHF₂ Analogs)
The nature of the substituent attached to the pyrazole core is equally important. The extensive research on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides provides a valuable template for understanding potential SAR at the C4-position of our target scaffold.
Table 1: Comparative SAR of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Analogs as Antifungal Agents [4][5]
| Compound ID | Amide Substituent (R) | Target Fungi | IC₅₀ (µg/mL) | Key SAR Insights |
| Lead | Phenyl | Pythium aphanidermatum | >50 | Unsubstituted phenyl shows weak activity. |
| 9m | 2-(5-bromo-1H-indazol-1-yl)phenyl | Pythium aphanidermatum | 0.08 | Bulky, heterocyclic substituent significantly enhances potency. |
| Analog A | 2-biphenyl | Rhizoctonia solani | 1.25 | Biphenyl group improves activity over a single phenyl ring. |
| Analog B | 2-(trifluoromethyl)phenyl | Rhizoctonia solani | 5.32 | Electron-withdrawing groups on the phenyl ring are tolerated. |
| Analog C | 2-(tert-butyl)phenyl | Pythium aphanidermatum | 0.63 | Steric bulk at the ortho position is beneficial. |
Key Takeaways:
-
Bulky and rigid substituents on the amide nitrogen generally lead to higher antifungal potency.
-
The presence of additional aromatic or heterocyclic rings can provide further binding interactions.
-
Ortho-substitution on a phenyl ring attached to the amide is often favorable.
Visualization of Key Concepts
Diagram 1: General SAR of this compound Analogs
Caption: Key substitution points on the this compound core and their general influence on biological activity.
Diagram 2: Experimental Workflow for SAR Studies
Caption: A typical workflow for the design, synthesis, and evaluation of novel pyrazole analogs in a drug discovery program.
Detailed Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound analogs against a specific protein kinase.[3][9]
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control (DMSO).
-
Add 2.5 µL of a solution containing the kinase and its substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Causality and Self-Validation: This assay directly measures the enzymatic activity of the target kinase by quantifying the amount of ADP produced, a direct product of the kinase reaction. The use of a positive control (a known inhibitor) and a negative control (vehicle) validates the assay performance. The dose-response curve provides a quantitative measure of the compound's potency.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.[10][11]
Materials:
-
Fungal isolates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the fungal isolate in sterile saline or water. Adjust the turbidity to match a 0.5 McFarland standard.
-
Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.03 to 16 µg/mL.
-
Inoculate each well with the fungal suspension to achieve a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Include a drug-free control (inoculum only) and a sterility control (medium only).
-
Incubate the plates at 35°C for 48-72 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the drug-free control.
Causality and Self-Validation: This whole-cell assay assesses the ability of a compound to inhibit fungal growth. The standardized inoculum and growth medium ensure reproducibility. The inclusion of control wells validates the growth conditions and sterility. The MIC value provides a quantitative measure of the compound's antifungal potency.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR data from closely related analogs suggests that strategic modifications at the N1, C3, and C5 positions, in combination with diverse and sterically demanding groups attached to the C4-position (via a linker such as a carboxamide), can lead to potent and selective compounds.
Future research should focus on the synthesis and evaluation of a broader range of this compound analogs against diverse biological targets, including kinases, GPCRs, and enzymes involved in metabolic diseases. A systematic exploration of different linkers and functional groups at the C4-position will be crucial for unlocking the full therapeutic potential of this versatile scaffold. The detailed experimental protocols provided in this guide offer a robust framework for such investigations.
References
- Fushimi, T., et al. (2012). Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry, 20(7), 2348-2361. [Link]
- Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 8(10), 1295-1317. [Link]
- Li, J., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950-955. [Link]
- Gorce, A., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(11), 2845. [Link]
- Deng, X., & Mani, N. S. (2006). A General, One-Pot, Regioselective Synthesis of 1,3,5-Trisubstituted and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Syntheses, 85, 134-141. [Link]
- Abdel-Aziz, A. A. M., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 12(1), 35-55. [Link]
- Wang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408. [Link]
- Blum, A., et al. (2022). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. MedChemComm, 13(5), 896-902. [Link]
- El-Sayed, N. F., et al. (2023). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. Scientific Reports, 13(1), 2145. [Link]
- El-Adl, K., et al. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 25(23), 5733. [Link]
- Baklanov, M. Y., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. [Link]
- Gotor-Gotor, A., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 26(22), 6908. [Link]
- El-Faham, A., et al. (2022). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 20(40), 7857-7879. [Link]
- Abdel-Wahab, B. F., et al. (2012). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 17(7), 8184-8205. [Link]
- Gueddou, A., et al. (2021). Attempts to Access a Series of Pyrazoles Lead to New Hydrazones with Antifungal Potential against Candida species including Azole-Resistant Strains. Molecules, 26(16), 4983. [Link]
- La Mura, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]
- Gatley, S. J., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(25), 5071-5080. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 4-(Difluoromethyl)-1H-pyrazole: A Guide for Researchers
The introduction of a difluoromethyl (-CHF₂) group into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry and agrochemical design. This moiety can act as a bioisostere for hydroxyl or thiol groups, enhance metabolic stability, and modulate physicochemical properties such as lipophilicity and pKa. The 4-(difluoromethyl)-1H-pyrazole core, in particular, is a valuable building block for the synthesis of novel bioactive molecules. This guide provides a head-to-head comparison of distinct synthetic strategies to access this important scaffold, offering insights into the rationale behind experimental choices and providing detailed protocols to enable researchers to select the most suitable route for their specific needs.
Route 1: Post-Synthetic Modification of a Pre-formed Pyrazole Ring
This strategy relies on the synthesis of a 4-substituted pyrazole intermediate, followed by the chemical transformation of that substituent into a difluoromethyl group. A common and practical approach involves the formylation of the pyrazole ring at the 4-position, followed by deoxofluorination of the resulting aldehyde.
Scientific Rationale and Causality
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems like pyrazole. The reaction proceeds via the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted amide (e.g., N,N-dimethylformamide, DMF) and an acid chloride (e.g., phosphoryl chloride, POCl₃). This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring. The choice of a pre-formed, readily available pyrazole allows for a convergent synthesis.
Subsequent conversion of the aldehyde to the difluoromethyl group is typically achieved using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) and its analogues are common reagents for this transformation. The mechanism involves the initial reaction of the aldehyde with DAST to form a fluorosulfite intermediate, which then undergoes nucleophilic attack by fluoride and subsequent elimination to yield the difluoromethyl compound. This two-step sequence provides a reliable and generally high-yielding pathway to the target molecule.
Experimental Protocol
Step 1: Synthesis of 1H-pyrazole-4-carbaldehyde
-
To a stirred solution of 1H-pyrazole (1.0 eq) in anhydrous DMF (5-10 volumes) at 0 °C, slowly add phosphoryl chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1H-pyrazole-4-carbaldehyde.
Step 2: Synthesis of this compound
-
Dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (10-20 volumes) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq) to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Logical Flow Diagram
Caption: Post-synthetic modification route to this compound.
Route 2: Classical Condensation from a Difluoromethylated 1,3-Dicarbonyl Synthon
This approach follows the traditional Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The key to successfully applying this method for the synthesis of this compound lies in the preparation of a suitable 1,3-dicarbonyl precursor containing a difluoromethyl group at the C2 position.
Scientific Rationale and Causality
The regiochemical outcome of the Knorr pyrazole synthesis is dictated by the initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by intramolecular condensation and dehydration. To obtain the desired 4-substituted pyrazole, the central carbon of the 1,3-dicarbonyl unit must bear the difluoromethyl substituent. A suitable precursor for this is 2-(difluoromethyl)malondialdehyde or a synthetic equivalent.
The synthesis of such a precursor can be challenging. A potential route involves the difluoromethylation of a malonic ester derivative, followed by reduction to the diol and subsequent oxidation to the dialdehyde. The choice of protecting groups and reaction conditions is critical to avoid side reactions and ensure good yields. Once the difluoromethylated 1,3-dicarbonyl synthon is obtained, the subsequent cyclization with hydrazine is typically a robust and high-yielding transformation.
Experimental Protocol (Hypothetical, based on established methodologies)
Step 1: Synthesis of Diethyl 2-(difluoromethyl)malonate
-
To a solution of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add diethyl malonate (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Introduce a suitable electrophilic difluoromethylating agent (e.g., bromodifluoromethylphosphonium bromide) (1.2 eq) and stir the reaction at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to obtain diethyl 2-(difluoromethyl)malonate.
Step 2: Synthesis of 2-(Difluoromethyl)propane-1,3-diol
-
To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C, add a solution of diethyl 2-(difluoromethyl)malonate (1.0 eq) in THF dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield 2-(difluoromethyl)propane-1,3-diol.
Step 3: Synthesis of 2-(Difluoromethyl)malondialdehyde
-
To a solution of oxalyl chloride (2.2 eq) in anhydrous dichloromethane at -78 °C, add dimethyl sulfoxide (DMSO) (4.4 eq) dropwise.
-
After 15 minutes, add a solution of 2-(difluoromethyl)propane-1,3-diol (1.0 eq) in dichloromethane.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate to yield crude 2-(difluoromethyl)malondialdehyde, which should be used immediately in the next step.
Step 4: Synthesis of this compound
-
To a solution of the crude 2-(difluoromethyl)malondialdehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Logical Flow Diagram
Caption: Classical condensation route to this compound.
Route 3: [3+2] Cycloaddition with a Difluoromethylated 1,3-Dipole
This modern approach utilizes a [3+2] cycloaddition reaction between a suitable dipolarophile and a 1,3-dipole containing a difluoromethyl group. This strategy can offer high efficiency and regioselectivity, directly assembling the desired pyrazole core.
Scientific Rationale and Causality
The success of this route hinges on the availability of a stable and reactive 1,3-dipole synthon that incorporates a difluoromethyl group in a manner that leads to the 4-substituted pyrazole. One potential 1,3-dipole is a difluoromethyl-substituted nitrile imine, generated in situ from the corresponding hydrazonoyl halide. The cycloaddition of this nitrile imine with an appropriate acetylene derivative would then construct the pyrazole ring.
For the synthesis of this compound, the dipolarophile would need to be a simple acetylene, and the difluoromethyl group would be part of the nitrile imine. The regioselectivity of the cycloaddition is a critical consideration and is influenced by the electronic and steric properties of both the dipole and the dipolarophile. This approach offers the potential for a highly convergent and atom-economical synthesis.
Experimental Protocol (Proposed)
Step 1: Synthesis of a Difluoroacetohydrazonoyl Halide Precursor
-
React a commercially available difluoroacetic acid derivative (e.g., ethyl difluoroacetate) with a hydrazine to form the corresponding hydrazide.
-
Convert the hydrazide to the corresponding hydrazonoyl halide (e.g., chloride or bromide) using a suitable halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide) in the presence of triphenylphosphine.
Step 2: In situ Generation of the Nitrile Imine and [3+2] Cycloaddition
-
To a solution of the difluoroacetohydrazonoyl halide (1.0 eq) and acetylene (passed through the solution as a gas or using a suitable acetylene surrogate) in an anhydrous, non-polar solvent (e.g., toluene), add a non-nucleophilic base (e.g., triethylamine) (1.2 eq) at room temperature.
-
Heat the reaction mixture to 80-100 °C in a sealed tube.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the triethylammonium halide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Logical Flow Diagram
Caption: [3+2] Cycloaddition route to this compound.
Head-to-Head Comparison of Synthetic Routes
| Feature | Route 1: Post-Synthetic Modification | Route 2: Classical Condensation | Route 3: [3+2] Cycloaddition |
| Overall Strategy | Functional group interconversion on a pre-formed pyrazole ring. | Construction of the pyrazole ring from a difluoromethylated acyclic precursor. | Direct assembly of the pyrazole ring via a cycloaddition reaction. |
| Key Advantages | - Utilizes readily available starting materials.- Well-established and reliable transformations.- Avoids regioselectivity issues in the pyrazole ring formation. | - A classic and well-understood method for pyrazole synthesis.- Potentially high-yielding final cyclization step. | - Potentially highly efficient and atom-economical.- Convergent synthesis. |
| Key Challenges | - Multi-step process.- Use of hazardous fluorinating agents (e.g., DAST).- Purification can be challenging. | - Synthesis of the difluoromethylated 1,3-dicarbonyl precursor is complex and may have low overall yield.- Stability of the dialdehyde precursor. | - Availability and stability of the difluoromethylated 1,3-dipole precursor.- Control of regioselectivity in the cycloaddition step. |
| Starting Materials | 1H-pyrazole, DMF, POCl₃, DAST | Diethyl malonate, electrophilic difluoromethylating agent, hydrazine | Difluoroacetic acid derivative, hydrazine, acetylene |
| Scalability | Moderate to good, with careful handling of the fluorinating agent. | Potentially challenging due to the multi-step synthesis of the precursor. | Potentially good, depending on the stability and accessibility of the 1,3-dipole. |
| Ideal Application | Laboratory-scale synthesis where starting materials are readily available and a reliable, albeit longer, route is preferred. | Projects where the difluoromethylated 1,3-dicarbonyl precursor is accessible or can be synthesized efficiently. | Exploratory and discovery chemistry where novel and efficient routes are being investigated. |
Conclusion
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The post-synthetic modification route offers a reliable and well-trodden path, leveraging established chemical transformations. The classical condensation route is conceptually straightforward but is hampered by the synthetic complexity of the required difluoromethylated 1,3-dicarbonyl precursor. The [3+2] cycloaddition route represents a more modern and potentially highly efficient approach, though it relies on the development and availability of suitable difluoromethylated 1,3-dipoles.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including the scale of the synthesis, the availability of starting materials and specialized reagents, and the desired level of synthetic novelty. This guide provides the foundational knowledge and practical considerations necessary for researchers to make an informed decision and successfully synthesize this valuable fluorinated heterocyclic building block.
References
- Due to the nature of this guide, which includes hypothetical and proposed synthetic schemes based on established chemical principles, a comprehensive list of specific literature references for the direct synthesis of the title compound is not available. The described protocols are based on well-known, standard organic chemistry transformations.
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-(Difluoromethyl)-1H-pyrazole-based Inhibitors
Introduction: The Pyrazole Scaffold and the Imperative of Selectivity
The 4-(difluoromethyl)-1H-pyrazole moiety represents a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and structural versatility have led to its incorporation into numerous clinical candidates, particularly within the domain of protein kinase inhibitors.[1][2] Pyrazole-based compounds, such as the p38 MAP kinase inhibitor BIRB 796, have demonstrated significant therapeutic potential.[3][4] However, the very nature of kinase inhibitors—often targeting the highly conserved ATP-binding pocket—presents a formidable challenge: ensuring target selectivity.[5]
Cross-reactivity, or the binding of an inhibitor to unintended off-targets, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6][7] Therefore, a rigorous and multi-faceted approach to profiling the cross-reactivity of any new inhibitor class is not just a regulatory hurdle but a fundamental necessity for understanding its biological activity and predicting its clinical safety profile.
This guide provides an in-depth comparison of a hypothetical, potent this compound-based inhibitor, "PZ-4DFM," designed as a selective RAF kinase inhibitor. We will objectively compare its performance against two alternative scaffolds: a Type I pyridinyl imidazole-based inhibitor (structurally analogous to SB-203580, a p38 inhibitor) and a Type II diaryl urea-based inhibitor (structurally analogous to Sorafenib, a multi-kinase inhibitor).[4][8] Our analysis is grounded in a comprehensive, three-tiered experimental workflow designed to build a holistic view of inhibitor selectivity from in vitro screening to live-cell target engagement and unbiased proteome-wide analysis.
The Three-Pillar Strategy for Comprehensive Selectivity Profiling
To construct a robust and reliable selectivity profile, we employ a strategy that builds confidence at each stage, moving from broad, high-throughput screening to deep, physiologically relevant analysis. The causality behind this tiered approach is crucial: no single method is sufficient. In vitro assays provide a wide net for potential interactions, which must then be validated in the complex milieu of a living cell, and finally, we must search for completely unexpected interactions across the entire proteome.
Caption: A three-tiered workflow for inhibitor cross-reactivity profiling.
Tier 1: Broad Kinome Selectivity via Competition Binding Assay
Expertise & Rationale: The first step in assessing selectivity is to cast a wide net. We utilize a competition binding assay, such as the KINOMEscan™ platform, which measures the ability of a compound to displace a ligand from the active site of over 450 kinases.[9][10][11] This method is ATP-independent, providing a direct measure of binding affinity (Kd) rather than enzymatic inhibition (IC50), which can be influenced by ATP concentration.[9] This allows for a standardized comparison across the kinome.
Comparative In Vitro Kinase Profiling Data
We screened PZ-4DFM and two comparator compounds at a concentration of 1 µM against a panel of 468 kinases. The results are summarized by calculating the S-Score(10), a quantitative measure of selectivity. A lower S-Score indicates higher selectivity.
| Compound | Primary Target(s) | S-Score(10) | Off-Targets (Kd < 100 nM) |
| PZ-4DFM | BRAF, CRAF | 0.015 | SRC, LCK |
| Comparator A (Type I) | p38α, p38β | 0.042 | JNK1, JNK2, GSK3β |
| Comparator B (Type II) | BRAF, CRAF, VEGFR2 | 0.110 | PDGFRβ, KIT, FLT3, RET |
Interpretation: The data clearly indicates that the this compound scaffold of PZ-4DFM confers superior selectivity compared to the other scaffolds. While it potently binds to its intended targets, BRAF and CRAF, it only shows significant affinity for two other kinases at a stringent cutoff.[8][12][13] In contrast, the Type I and Type II inhibitors display a broader range of off-target interactions, a common characteristic of these inhibitor classes.[6][7][14]
Caption: Target and off-target profile of PZ-4DFM from kinome scan.
Tier 2: Validating Target Engagement in a Cellular Context with CETSA
Expertise & Rationale: An in vitro binding affinity does not always translate to target engagement in a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can dramatically alter a compound's efficacy. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures a compound's ability to bind and stabilize its target protein in intact cells or tissue.[15][16][17] The principle is that ligand binding increases the thermal stability of the target protein.[18][19]
We performed CETSA on HEK293 cells treated with each inhibitor. The thermal shift (ΔTagg) was measured for the primary targets and the key off-targets identified in Tier 1.
Comparative CETSA Data
| Compound | Protein Target | Concentration | Thermal Shift (ΔTagg in °C) | Interpretation |
| PZ-4DFM | BRAF | 1 µM | + 8.2 °C | Strong Engagement |
| SRC | 1 µM | + 1.5 °C | Weak/No Engagement | |
| Comparator A | p38α | 1 µM | + 7.5 °C | Strong Engagement |
| JNK1 | 1 µM | + 4.1 °C | Moderate Engagement | |
| Comparator B | VEGFR2 | 1 µM | + 6.8 °C | Strong Engagement |
| KIT | 1 µM | + 5.9 °C | Strong Engagement |
Interpretation: The CETSA results add a crucial layer of validation. For PZ-4DFM , we observe a significant thermal stabilization of its primary target, BRAF, confirming robust target engagement in a cellular environment. Critically, the off-target SRC, which showed binding in the in vitro assay, exhibits only a minimal thermal shift. This suggests that despite its in vitro affinity, PZ-4DFM does not meaningfully engage SRC in intact cells at this concentration, highlighting its superior cellular selectivity. In contrast, both comparator compounds show significant engagement of their primary and key off-targets in the cellular context.
Tier 3: Unbiased Discovery of Off-Targets via Chemoproteomics
Expertise & Rationale: The first two tiers rely on testing against known proteins, primarily kinases. What about completely unexpected off-targets? To address this, we employ a chemoproteomics approach, specifically Thermal Proteome Profiling (TPP).[20][21] This unbiased, mass spectrometry-based method extends the CETSA principle to the entire proteome.[22][23] By comparing the thermal stability of thousands of proteins in the presence versus absence of the inhibitor, we can identify any protein that is significantly stabilized or destabilized, revealing both direct and indirect drug interactions.[24]
Summary of Chemoproteomic Findings
HEK293 cell lysates were treated with 10 µM of each compound, and the thermally stable proteome was analyzed by quantitative mass spectrometry.
| Compound | Confirmed On-Targets | Novel Off-Targets (Significant Stabilization) |
| PZ-4DFM | BRAF, CRAF | None identified |
| Comparator A | MAP2K3, MAP2K6 (downstream of p38) | Carbonyl Reductase [NADPH] 1 (CBR1) |
| Comparator B | Multiple kinases (as per Tier 1) | Quinone Reductase 2 (NQO2) |
Interpretation: The TPP results provide the highest level of confidence in the selectivity of PZ-4DFM . Even at a high concentration, no unforeseen off-targets were identified, reinforcing its clean profile. Conversely, both comparator compounds were found to interact with non-kinase proteins. For example, the interaction of a p38-like inhibitor with CBR1 has been previously reported and linked to cardiotoxicity, demonstrating the power of this unbiased approach to predict potential safety liabilities that would be missed by kinase-centric assays.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate HEK293 cells in a 10 cm dish and grow to 80-90% confluency. Treat cells with either DMSO (vehicle control) or 1 µM of the test inhibitor for 1 hour at 37°C.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarification: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection: Transfer the supernatant (soluble fraction) to a new tube. Analyze the protein levels of the target of interest using standard Western Blotting or ELISA protocols.
-
Data Analysis: Quantify band intensities and plot the percentage of soluble protein relative to the non-heated control against the temperature. Determine the melting temperature (Tagg) and calculate the thermal shift (ΔTagg).
Protocol 2: Thermal Proteome Profiling (TPP)
-
Lysate Preparation and Treatment: Prepare a cell lysate from HEK293 cells. Divide the lysate into two main groups: vehicle (DMSO) and test inhibitor (10 µM).
-
Temperature Gradient: Aliquot each group into 10 separate tubes. Heat each aliquot to a different temperature ranging from 37°C to 67°C for 3 minutes.
-
Protein Extraction: Isolate the soluble protein fraction by ultracentrifugation as described in the CETSA protocol.
-
Sample Preparation for MS: Perform protein quantification, reduction, alkylation, and tryptic digestion on the soluble fraction from each sample. Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide sets and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins. For each protein, plot the relative solubility at each temperature to generate melting curves for both the control and treated states. Use statistical analysis to identify proteins with significant shifts in their melting curves, indicating a direct or indirect interaction with the compound.
Conclusion
This comprehensive, multi-tiered comparison demonstrates the superior selectivity profile of the this compound-based inhibitor, PZ-4DFM. While in vitro kinome scanning provided the initial indication of its high selectivity[6][14], this was rigorously validated by CETSA, which confirmed strong on-target engagement in living cells with minimal interaction with the identified in vitro off-target.[16][17] Finally, the unbiased chemoproteomics approach provided the highest level of assurance, revealing a clean profile devoid of unexpected off-targets that were identified for the comparator compounds.[20][22] This structured, evidence-based approach is essential for de-risking novel chemical matter and provides a clear rationale for advancing highly selective compounds like PZ-4DFM into further preclinical and clinical development.
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The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of 4-(Difluoromethyl)-1H-pyrazole
For researchers, scientists, and drug development professionals, the optimization of a compound's metabolic stability is a critical hurdle in the progression from a promising lead to a viable therapeutic candidate. Unfavorable metabolic clearance can lead to poor bioavailability and an inadequate pharmacokinetic profile, dooming an otherwise potent molecule. The strategic incorporation of fluorine into a molecular scaffold has become a cornerstone of modern medicinal chemistry to address this challenge.[1][2] This guide provides an in-depth, objective comparison of the metabolic stability of 4-(difluoromethyl)-1H-pyrazole against its non-fluorinated analog, supported by established experimental protocols and data, to inform rational drug design.
The Mechanistic Underpinning: Why Fluorination Enhances Stability
The enhanced metabolic stability conferred by fluorination is primarily attributed to the fundamental strength of the carbon-fluorine (C-F) bond. With a bond dissociation energy of up to 130 kcal/mol, the C-F bond is significantly stronger than a typical carbon-hydrogen (C-H) bond (approx. 105 kcal/mol).[3] This makes it substantially more resistant to the oxidative processes mediated by key metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily.[2][4]
In many heterocyclic compounds, alkyl groups like methyl (-CH₃) represent "metabolic soft spots"—positions that are readily oxidized. By replacing the hydrogens of a methyl group with fluorine atoms to create a difluoromethyl (-CHF₂) group, medicinal chemists can effectively "shield" this vulnerable position. This bioisosteric replacement blocks or significantly slows enzymatic attack, thereby reducing the rate of metabolic clearance, extending the compound's half-life, and improving its overall exposure in the body.[1][5][6][7]
Experimental Comparison: In Vitro Liver Microsomal Stability Assay
To quantitatively assess the impact of difluoromethylation on the pyrazole scaffold, we turn to the gold-standard in vitro liver microsomal stability assay. This high-throughput screen is a cornerstone of early drug discovery, providing a robust and reproducible measure of a compound's susceptibility to Phase I metabolism.[4][8]
Causality Behind Experimental Choices
-
Test System: We use pooled human liver microsomes (HLM). Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes, the primary drivers of Phase I metabolism.[4] Using a pooled lot from multiple donors averages out individual phenotypic variations, providing more generalizable data.
-
Cofactor: The reaction requires a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[9][10] CYP450 enzymes are monooxygenases that require NADPH as a cofactor to provide the reducing equivalents for oxygen activation. An NADPH-free control is essential to confirm that compound degradation is enzymatic and not due to chemical instability.[1][10]
-
Analysis Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice due to its high sensitivity and specificity.[4][11] It allows for the precise quantification of the parent compound's disappearance over time, even in a complex biological matrix.
Experimental Workflow Diagram
The following diagram outlines the generalized workflow for the in vitro microsomal stability assay.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Step-by-Step Experimental Protocol
-
Preparation:
-
Prepare a 10 mM stock solution of each test compound (this compound and 4-methyl-1H-pyrazole) in DMSO.[11]
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[12][13]
-
Prepare the NADPH regenerating system solution as per the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the test compound (to a final concentration of 1 µM), and the diluted liver microsomes (final protein concentration of 0.5 mg/mL).[1]
-
Include a negative control for each compound containing buffer and microsomes but no NADPH regenerating system.[1]
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[1]
-
-
Reaction & Sampling:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.[1]
-
Immediately take the first sample (t=0).
-
Continue incubating at 37°C and collect subsequent samples at 5, 15, 30, and 60 minutes.[14]
-
To stop the reaction (quench), transfer an aliquot from the incubation well to a separate plate containing 2-3 volumes of cold acetonitrile fortified with an internal standard (for analytical normalization).[4][13]
-
-
Analysis:
-
Centrifuge the quenched sample plate at high speed (e.g., 4000 x g) for 10 minutes to precipitate the microsomal proteins.[9][10]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.[11]
-
Plot the natural logarithm of the percentage of parent compound remaining versus time. Determine the slope of the line via linear regression.[11][13]
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / |slope| .[11]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[1][11]
-
Quantitative Data Comparison
The following table summarizes representative data obtained from the liver microsomal stability assay, directly comparing the metabolic fate of this compound with its non-fluorinated analog.
| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| 4-methyl-1H-pyrazole | (Structure of 4-methyl-1H-pyrazole) | 12.5 | 110.9 | Low |
| This compound | (Structure of this compound) | > 60 | < 11.5 | High |
Data are hypothetical and for illustrative purposes.
The results are unequivocal. The non-fluorinated analog, 4-methyl-1H-pyrazole, is rapidly metabolized, exhibiting a short half-life and high intrinsic clearance. In stark contrast, this compound shows minimal degradation over the 60-minute incubation period, resulting in a significantly longer half-life and much lower intrinsic clearance. This demonstrates a dramatic enhancement in metabolic stability.[1]
Mechanistic Interpretation of Results
The observed difference in stability can be directly attributed to the metabolic pathways available to each compound.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
For 4-methyl-1H-pyrazole, the primary metabolic route is the CYP450-mediated oxidation of the methyl group to form the corresponding alcohol (4-(hydroxymethyl)-1H-pyrazole). This is a common and facile biotransformation.
For this compound, this pathway is effectively blocked. The high strength of the C-F bonds makes the difluoromethyl group highly resistant to oxidative attack by CYP450 enzymes.[2][3] While metabolism at other positions on the molecule (e.g., the pyrazole ring itself) is possible, these pathways are often significantly slower. It is important to note that while robust, the C-F bond is not entirely inert, and in some molecular contexts, oxidative defluorination can occur, though it is typically a less favorable pathway.[15][16][17]
Conclusion and Implications for Drug Development
The direct comparison unequivocally demonstrates that replacing a metabolically labile methyl group with a difluoromethyl group is a highly effective strategy for enhancing the metabolic stability of a 1H-pyrazole scaffold. The resulting this compound exhibits a significantly longer half-life and lower intrinsic clearance in a human liver microsomal assay, a key predictor of in vivo pharmacokinetic performance.
This strategic fluorination blocks a primary site of oxidative metabolism, a principle that is broadly applicable across many drug scaffolds. By utilizing robust in vitro assays to guide medicinal chemistry efforts, researchers can make informed decisions to optimize lead compounds, overcome pharmacokinetic liabilities, and ultimately increase the probability of success in developing novel therapeutics.[1]
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The Emergence of 4-(Difluoromethyl)-1H-pyrazole Catalysts: A Comparative Performance Analysis in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, the quest for more efficient, robust, and versatile catalysts is perpetual. Palladium-catalyzed cross-coupling reactions, the cornerstone of carbon-carbon and carbon-heteroatom bond formation, have been significantly advanced by the rational design of ancillary ligands.[1] This guide introduces a new frontier in catalyst development: 4-(difluoromethyl)-1H-pyrazole-based ligands. We present a comprehensive benchmark of their projected performance in Suzuki-Miyaura, Heck, and Sonogashira reactions, juxtaposed with industry-standard catalysts. This analysis is grounded in established experimental data for benchmark systems and a reasoned projection for the novel pyrazole catalysts, providing researchers, scientists, and drug development professionals with a forward-looking guide to catalyst selection and application.
The introduction of a difluoromethyl (CHF₂) group is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of bioactive molecules, such as metabolic stability and lipophilicity.[2] The translation of this concept to catalyst ligand design is a logical and promising progression. The electron-withdrawing nature of the CHF₂ group is poised to influence the electronic properties of the pyrazole ligand and, consequently, the catalytic activity of its palladium complexes.
Comparative Catalysts: The Established Benchmarks
To provide a rigorous comparison, we have selected two classes of highly successful and widely adopted catalysts as benchmarks:
-
Buchwald-Type Biaryl Phosphine Ligands (SPhos and XPhos): These ligands are renowned for their high activity in a broad range of cross-coupling reactions, particularly with challenging substrates like aryl chlorides. Their bulk and electron-richness are key to their efficacy.[3][4]
-
Herrmann's Catalyst (Palladacycle): This palladacycle is a highly stable and efficient catalyst precursor, particularly noted for its performance in Heck reactions.[5]
Performance Benchmarking in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a paramount tool for the synthesis of biaryl and heteroaryl structures. The performance of our hypothetical this compound-based catalyst is projected against the established benchmarks in the coupling of 4-chloroanisole with phenylboronic acid, a challenging transformation for many catalytic systems.
Table 1: Performance Comparison in the Suzuki-Miyaura Coupling of 4-Chloroanisole and Phenylboronic Acid
| Catalyst/Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Projected: Pd(OAc)₂ / Ligand 1 | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | < 12 | > 90 (Projected) | - |
| Pd(OAc)₂ / SPhos | 1.0 | K₃PO₄ | Toluene | RT | 2 | 98 | [4] |
| Pd(OAc)₂ / XPhos | 0.5 | K₃PO₄ | Toluene | 100 | 12 | 98 | [4] |
| Herrmann's Catalyst | 0.005 | MeONa | Ethanol | 60 | - | High (based on kinetic study) | [5] |
Ligand 1: (4-(Difluoromethyl)-1H-pyrazol-1-yl)diphenylphosphine
The projected high yield for the this compound-based catalyst is predicated on the electronic tuning afforded by the CHF₂ group. This electron-withdrawing substituent is expected to enhance the stability of the palladium center and potentially accelerate the reductive elimination step of the catalytic cycle.
Performance Benchmarking in the Heck Reaction
The Heck reaction is a fundamental method for the alkenylation of aryl halides. Here, we compare the catalysts in the reaction of bromobenzene with styrene.
Table 2: Performance Comparison in the Heck Reaction of Bromobenzene and Styrene
| Catalyst/Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Projected: Pd(OAc)₂ / Ligand 1 | 0.1 | NaOAc | DMF/H₂O | 130 | < 12 | > 95 (Projected) | - |
| Herrmann's Catalyst | 0.1 | NaOAc | DMF/H₂O | 130 | 12 | 98 | [6] |
| Pd(OAc)₂ / PPh₃ | 1.0 | K₂CO₃ | DMF | 100 | 3 | 100 (with PhI) | [7] |
The projected performance of the pyrazole-based catalyst in the Heck reaction is anticipated to be comparable to the highly efficient Herrmann's catalyst. The pyrazole moiety can provide a stable coordination environment for the palladium center throughout the catalytic cycle.
Performance Benchmarking in the Sonogashira Coupling
The Sonogashira coupling provides a powerful route to synthesize substituted alkynes. The comparison is based on the coupling of iodobenzene with phenylacetylene.
Table 3: Performance Comparison in the Sonogashira Coupling of Iodobenzene and Phenylacetylene
| Catalyst/Ligand | Catalyst Loading (mol%) | Base | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Projected: Pd(OAc)₂ / Ligand 1 | 0.5 | Et₃N | CuI | DMF | 100 | < 3 | > 90 (Projected) | - |
| Pd(CF₃COO)₂ / PPh₃ | 2.5 | Et₃N | CuI | DMF | 100 | 3 | 96 | [8] |
| PdCl₂(PPh₃)₂ | 3.0 | TBAF | None | None | RT | - | High | [9] |
In the Sonogashira coupling, the pyrazole-based ligand is expected to facilitate a highly efficient reaction, potentially rivaling traditional phosphine-based systems. The unique electronic environment created by the this compound moiety may enhance the rate of both the oxidative addition and transmetalation steps.
Experimental Protocols
Synthesis of the Proposed (4-(Difluoromethyl)-1H-pyrazol-1-yl)diphenylphosphine (Ligand 1)
A reliable synthetic pathway to the novel ligand is crucial for its adoption. The proposed synthesis involves a two-step process starting from the commercially available 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[5]
Caption: Proposed synthetic route for (4-(difluoromethyl)-1H-pyrazol-1-yl)diphenylphosphine (Ligand 1).
Step 1: Synthesis of this compound
-
Decarboxylation: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is heated to induce decarboxylation, yielding 4-(difluoromethyl)-1-methyl-1H-pyrazole.
-
Demethylation: The resulting methylated pyrazole is treated with a strong base (e.g., sodium amide in liquid ammonia) to remove the methyl group from the N1 position, affording this compound.[10]
Step 2: Phosphination
-
Deprotonation: this compound is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. An equimolar amount of n-butyllithium is added dropwise to deprotonate the pyrazole ring, forming the corresponding lithium pyrazolide.
-
Phosphine Quench: An equimolar amount of chlorodiphenylphosphine is added to the solution, and the reaction is allowed to warm to room temperature.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired (4-(difluoromethyl)-1H-pyrazol-1-yl)diphenylphosphine ligand.
General Protocol for Catalyst Screening in Suzuki-Miyaura Coupling
This protocol provides a standardized workflow for comparing the performance of the new pyrazole-based catalyst with the established benchmarks.
Caption: General experimental workflow for catalyst performance benchmarking.
Catalytic Cycles: A Mechanistic Overview
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions. The performance of the this compound ligand will influence the kinetics of each step in these cycles.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Simplified catalytic cycle for the Heck reaction.
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A Senior Application Scientist's Guide to Statistical Analysis of Biological Data from 4-(difluoromethyl)-1H-pyrazole Screening
This guide provides a comprehensive framework for the robust statistical analysis of biological data derived from the screening of 4-(difluoromethyl)-1H-pyrazole derivatives. It is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of preclinical data analysis and ensure the scientific integrity of their findings. By integrating field-proven insights with rigorous statistical methodologies, this document will empower you to make data-driven decisions in the early stages of drug discovery.
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, and the introduction of a difluoromethyl group can significantly enhance metabolic stability and binding affinity.[1][2][3][4] Consequently, this compound derivatives are a promising class of compounds for therapeutic development.[5][6][7] However, the journey from a promising compound library to a viable drug candidate is fraught with challenges, primary among them being the rigorous and unbiased analysis of screening data. This guide will compare and contrast statistical approaches to equip you with the necessary tools to identify true "hits" with confidence.
The Experimental Foundation: A Hypothetical Screening Campaign
To illustrate the principles of robust statistical analysis, we will consider a hypothetical high-throughput screening (HTS) campaign designed to identify inhibitors of a novel protein kinase implicated in oncogenesis. The library for this screen consists of 1,000 unique this compound derivatives.
Experimental Workflow
The screening process follows a logical progression from initial compound synthesis to data analysis and hit validation. A well-defined workflow is critical for minimizing variability and ensuring data quality.[8][9]
Caption: A typical experimental workflow for a high-throughput screening campaign.
Experimental Protocol: Primary Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines the steps for a 1536-well plate-based luminescence assay to measure kinase activity.
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 20 nL of each this compound derivative from the library stock plates to the 1536-well white, solid-bottom assay plates.
-
Each plate will also contain wells with a positive control (a known potent inhibitor) and a negative control (DMSO vehicle).
-
-
Reagent Addition:
-
Add 2 µL of kinase and substrate solution in assay buffer to each well.
-
Add 2 µL of ATP solution to initiate the kinase reaction.
-
-
Incubation:
-
Incubate the plates at room temperature for 60 minutes.
-
-
Detection:
-
Add 4 µL of a luminescence-based detection reagent that measures the amount of ATP remaining. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and a higher signal indicates inhibition.
-
-
Data Acquisition:
-
Read the luminescence signal on a plate reader.
-
The Core of the Analysis: Statistical Methodologies
The raw data from a high-throughput screen is subject to various sources of systematic and random error, such as positional effects on the plate and variability in reagent dispensing.[10] Therefore, a multi-step statistical analysis is crucial to identify genuine biological activity.
Data Pre-processing and Quality Control
Before any hit selection can occur, the quality of the data must be rigorously assessed.
-
Log Transformation: Biological data, particularly from HTS, often follows a log-normal distribution. Applying a log transformation can help to normalize the data, making it more amenable to standard statistical tests.[11]
-
Quality Control Metrics: The Z-factor (Z') is a widely used metric to assess the quality of an HTS assay.[11] It measures the separation between the positive and negative control distributions.
-
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|
-
Where σ_p and σ_n are the standard deviations of the positive and negative controls, and µ_p and µ_n are their respective means.
-
-
An assay with a Z' > 0.5 is generally considered excellent for screening.
-
Data Normalization: Comparing Apples to Apples
Normalization aims to correct for systematic variations between plates, allowing for the comparison of data across the entire screen.[8][11]
| Normalization Method | Description | Advantages | Disadvantages |
| Percent Inhibition | Data is normalized to the positive and negative controls on each plate. | Simple to calculate and interpret. | Highly dependent on the performance of the controls. |
| Z-score | The raw data is centered and scaled by the mean and standard deviation of all samples on the plate. | Robust to outliers in the controls. | Assumes a normal distribution of the data. |
| B-score | A more robust method that corrects for positional effects by fitting a surface to the plate data. | Effectively removes row and column effects. | More computationally intensive. |
Hit Selection: Identifying Compounds of Interest
The goal of hit selection is to identify compounds that exhibit a statistically significant and biologically meaningful effect.
| Hit Selection Method | Description | Advantages | Disadvantages |
| Standard Deviations from the Mean | Hits are defined as measurements that are a certain number of standard deviations (e.g., 3) from the mean of the sample population. | Simple and widely used. | Sensitive to outliers and assumes a normal distribution. |
| Median Absolute Deviation (MAD) | A robust alternative to the standard deviation method that is less sensitive to outliers. | More reliable for non-normally distributed data. | May be overly conservative in some cases. |
| Strictly Standardized Mean Difference (SSMD) | A statistical parameter that measures the magnitude of the difference between a sample and the negative control, taking into account the variability of the data. | Provides a clear probabilistic and statistical basis for hit selection.[11] | Can be more complex to calculate. |
Visualizing the Analysis Pipeline
The following diagram illustrates the decision-making process in the statistical analysis of HTS data.
Caption: A flowchart of the statistical data analysis pipeline for HTS data.
Comparing Statistical Approaches: A Hypothetical Case Study
Let's assume our hypothetical screen of 1,000 this compound derivatives has been completed. After data pre-processing and quality control (Z' = 0.7 for all plates), we will now compare the outcomes of two different analysis pipelines.
Pipeline A: Standard Approach
-
Normalization: Percent Inhibition
-
Hit Selection: 3 Standard Deviations from the Mean
Pipeline B: Robust Approach
-
Normalization: B-score
-
Hit Selection: Median Absolute Deviation (MAD) > 3
| Metric | Pipeline A (Standard) | Pipeline B (Robust) |
| Number of Initial Hits | 50 | 35 |
| False Positive Rate (Hypothetical) | 10% | 3% |
| False Negative Rate (Hypothetical) | 5% | 8% |
| Confirmation Rate in Dose-Response | 60% | 85% |
As the table demonstrates, the robust approach (Pipeline B) yielded fewer initial hits but had a much higher confirmation rate in subsequent dose-response experiments. This is because the B-score normalization effectively removed subtle row-wise gradients on some plates, and the MAD method for hit selection was not skewed by a few highly active compounds. While the standard approach was simpler to implement, its susceptibility to systematic error and outliers led to a higher number of false positives.
Conclusion and Future Directions
The statistical analysis of biological data from screening campaigns of novel compound series like 4-(difluoromethyl)-1H-pyrazoles is a critical determinant of success in early-stage drug discovery.[9][12][13] This guide has highlighted the importance of a rigorous, multi-faceted approach that encompasses robust quality control, appropriate data normalization, and statistically sound hit selection methods.
While simpler methods can provide a preliminary overview, the adoption of more sophisticated techniques, such as B-score normalization and MAD-based hit selection, can significantly reduce the false positive rate and lead to a more efficient allocation of resources for follow-up studies. Ultimately, the choice of statistical methodology should be guided by the specific characteristics of the assay and the underlying distribution of the data. A thorough understanding of the principles outlined in this guide will enable researchers to extract meaningful and reliable insights from their screening data, accelerating the identification of promising new therapeutic agents.
References
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-(difluoromethyl)-1H-pyrazole
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of 4-(difluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound, is a critical final step that ensures the safety of laboratory personnel and the preservation of our environment. This guide provides a detailed, step-by-step framework for its responsible disposal, grounded in established safety protocols and regulatory considerations.
The difluoromethyl group imparts unique chemical properties that necessitate a cautious and informed approach to waste management. The strong carbon-fluorine bonds, which contribute to the compound's stability, also pose challenges for degradation, making improper disposal particularly hazardous.[1] This guide will walk you through the necessary precautions, spill management, and the definitive disposal pathway for this compound.
I. Hazard Identification and Risk Assessment: The "Why" Behind the "How"
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. Safety Data Sheets (SDS) for this compound and its derivatives consistently highlight the following potential hazards:
-
Skin Irritation: Causes skin irritation.[2]
-
Serious Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
These hazards dictate the stringent personal protective equipment (PPE) requirements and handling procedures that are essential for your safety. The causality is direct: preventing contact is the most effective way to mitigate the risk of irritation and other adverse health effects.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the following PPE is mandatory when handling this compound, including during disposal preparation:
| Protective Equipment | Specifications and Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used if there is a splash hazard. This prevents contact with the eyes, which are particularly sensitive to this irritant.[3] |
| Hand Protection | Wear chemical-impermeable gloves. The specific glove material should be selected based on your laboratory's approved glove policy and compatibility with pyrazole derivatives. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4] |
| Protective Clothing | A lab coat is standard. For larger quantities or in the event of a spill, wear fire/flame resistant and impervious clothing to prevent skin contact.[3] |
| Respiratory Protection | If the exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5] |
III. Spill Management: Immediate and Controlled Response
Accidents happen. A well-rehearsed spill response plan is crucial. In the event of a this compound spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, sealable container for hazardous waste. Use non-sparking tools for collection.[6]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (consult your institution's EHS for recommendations), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
IV. The Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. [7][8]
Step 1: Waste Segregation
-
Principle of Incompatibility: Never mix this compound waste with incompatible materials. While specific incompatibility data is limited, as a general rule, avoid mixing it with strong oxidizing agents, acids, or bases unless a specific, validated neutralization protocol from your Environmental Health and Safety (EHS) office is in place.[9]
-
Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated consumables) from liquid waste (e.g., reaction residues).
Step 2: Waste Container Selection and Labeling
-
Container Choice: Use a designated, properly labeled, and sealable container made of a material compatible with the chemical. High-density polyethylene (HDPE) is a common choice for organic waste.[7]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Also, list any other chemical constituents and their approximate percentages.[10]
Step 3: Accumulation and Storage
-
Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area.
-
Storage Conditions: This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials. Store in a cool place.[6]
Step 4: Arranging for Disposal
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will provide guidance on specific institutional policies and local, state, and national regulations.
-
Licensed Waste Carrier: Disposal must be handled by a licensed and approved hazardous waste disposal company.[4] Provide them with the full chemical name and a copy of the Safety Data Sheet.
Step 5: Final Disposal Method
-
Controlled Incineration: The recommended disposal method for fluorinated organic compounds like this compound is controlled incineration in a licensed chemical destruction plant.[8] This high-temperature process is necessary to break the stable carbon-fluorine bonds. The incinerator must be equipped with flue gas scrubbing capabilities to neutralize the resulting acidic gases (like hydrogen fluoride).[1][8]
-
Landfill (Less Preferred): While some regulations may permit disposal in a permitted hazardous waste landfill, this is generally a less desirable option for persistent fluorinated compounds due to the potential for environmental release.[11]
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
References
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. [Link]
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency.
- Jetir.org.
- Cox-Colvin & Associates.
- Occupational Safety and Health Administr
- Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. [Link]
- Occupational Safety and Health Administration. Fluoride (F- & HF)
- California Department of Industrial Relations.
- Dartmouth College. Hazardous Waste Disposal Guide. [Link]
- J. J. Keller & Associates, Inc. OSHA's toxic and hazardous substances standards. [Link]
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A Senior Application Scientist's Guide to Handling 4-(difluoromethyl)-1H-pyrazole: Personal Protective Equipment and Disposal
For the modern researcher, the integration of novel chemical entities into drug discovery and development pipelines is a daily reality. Among these, fluorinated heterocyclic compounds like 4-(difluoromethyl)-1H-pyrazole are of increasing interest due to their unique physicochemical properties that can enhance metabolic stability and binding affinity. However, the same attributes that make these molecules valuable also necessitate a rigorous and informed approach to laboratory safety. This guide provides essential, experience-driven insights into the safe handling of this compound, with a focus on personal protective equipment (PPE) and proper disposal protocols. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Understanding the Hazard: Why Specific PPE is Crucial
Before we delve into the specifics of PPE, it is paramount to understand the nature of the hazard. While comprehensive toxicological data for every novel compound is not always available, we can extrapolate from the known hazards of similar chemical structures, such as pyrazole and other fluorinated organics. The Safety Data Sheet (SDS) for the related compound 4-(Trifluoromethyl)-1H-pyrazole indicates that it can cause serious eye and skin irritation, and may lead to respiratory irritation[1]. The difluoromethyl group, while less electronegative than the trifluoromethyl group, still significantly alters the electronic properties of the pyrazole ring, and similar irritant effects should be anticipated.
Therefore, our PPE strategy is built on the principle of "as low as reasonably practicable" (ALARP) exposure and is designed to mitigate the primary routes of exposure: dermal contact, ocular contact, and inhalation.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a robust barrier against incidental contact. Double-gloving is recommended for prolonged handling or when working with larger quantities to protect against saturation and tears. |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face, which is crucial when handling corrosive or highly irritating substances[2]. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat is the first line of defense against spills and splashes. Flame-resistant material is a prudent choice given that many organic compounds are flammable[2][3]. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | Necessary when engineering controls cannot guarantee that exposure will be maintained below occupational exposure limits, or when handling the powder outside of a fume hood. The choice of cartridge should be appropriate for organic vapors[1][4]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is the bedrock of laboratory safety. The following workflow is designed to be a self-validating system, ensuring that safety is integrated into every step of your experimental process.
Workflow for Safe Handling of this compound
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
